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Core Science & Biosynthesis

Foundational

Synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone: A Comprehensive Technical Guide

Executive Summary 1-(6-bromo-1H-indol-2-yl)ethanone (commonly referred to as 2-acetyl-6-bromoindole) is a highly valuable synthetic intermediate in advanced medicinal chemistry. The 6-bromoindole core is a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(6-bromo-1H-indol-2-yl)ethanone (commonly referred to as 2-acetyl-6-bromoindole) is a highly valuable synthetic intermediate in advanced medicinal chemistry. The 6-bromoindole core is a privileged scaffold, frequently utilized in the development of novel therapeutics, including HIV-1 integrase strand transfer inhibitors[1] and advanced anticancer agents[2]. The C6 bromine atom provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling, while the C2 acetyl group serves as an electrophilic center for the construction of complex fused heterocycles. This whitepaper details the mechanistic rationale, retrosynthetic strategies, and validated experimental protocols required to synthesize this target molecule with high fidelity.

Mechanistic Rationale: Overcoming C3-Regioselectivity

A fundamental challenge in indole chemistry is the inherent nucleophilicity of the C3 position. Because the indole ring behaves electronically as an enamine, electrophilic aromatic substitution (e.g., direct Friedel-Crafts acylation) occurs preferentially at C3. This regioselectivity is driven by the stability of the intermediate arenium ion, which preserves the aromaticity of the adjacent benzene ring. Consequently, synthesizing a C2-acetylated indole requires bypassing this natural reactivity.

To achieve exclusive C2 functionalization, chemists must employ either directed ortho-lithiation (requiring N-protection and strong bases like LTMP) or the functionalization of a pre-oxidized C2 precursor. The most robust, scalable, and thermodynamically controlled method is the amidation of 6-bromoindole-2-carboxylic acid to a Weinreb amide, followed by the addition of a Grignard reagent[3].

Retrosynthetic Strategy

The strategic advantage of the Weinreb amide pathway (Pathway A) over direct lithiation (Pathway B) lies in its operational simplicity. It avoids the cryogenic conditions (-78 °C) and highly pyrophoric reagents (n-BuLi or LDA) required for directed metalation, making it the preferred route for scale-up.

Retrosynthesis Target 1-(6-bromo-1H-indol-2-yl)ethanone (Target) Weinreb Weinreb Amide Intermediate Target->Weinreb Grignard Addition BocIndole N-Boc-6-bromoindole Intermediate Target->BocIndole 1. LTMP/AcCl 2. Deprotection Acid 6-bromoindole-2-carboxylic acid (Starting Material A) Weinreb->Acid Amidation (EDCI/HOBt) Indole 6-bromoindole (Starting Material B) BocIndole->Indole Boc2O Protection

Retrosynthetic pathways for 1-(6-bromo-1H-indol-2-yl)ethanone via Weinreb amide or lithiation.

The Weinreb Amide Mechanism

When reacting standard alkyl esters with Grignard reagents, the intermediate ketone generated is highly electrophilic and rapidly reacts with a second equivalent of the Grignard reagent to form an unwanted tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) prevents this over-alkylation. The causality behind this control is the formation of a stable, five-membered metal chelate intermediate between the magnesium ion, the carbonyl oxygen, and the methoxy oxygen[4]. This tetrahedral intermediate is remarkably stable under the reaction conditions and only collapses to the desired methyl ketone upon aqueous acidic workup.

Mechanism WA Weinreb Amide (N-methoxy-N-methyl) Chelate Five-Membered Chelate (Mg coordinated to O and N) WA->Chelate Mg coordination Grignard MeMgBr (Nucleophile) Grignard->Chelate attacks carbonyl C Tetrahedral Stable Tetrahedral Intermediate Chelate->Tetrahedral stabilization Ketone Methyl Ketone (Product) Tetrahedral->Ketone Aqueous Acid Workup (Collapse)

Mechanism of Weinreb amide chelation preventing over-alkylation during Grignard addition.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in process controls (such as gas evolution cessation and Thin Layer Chromatography monitoring) ensure that each step acts as its own quality checkpoint before proceeding.

Step 1: Synthesis of 6-bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide
  • Initiation: In an oven-dried, argon-purged round-bottom flask, dissolve 6-bromoindole-2-carboxylic acid (1.0 equiv, e.g., 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to deprotonate the carboxylic acid, followed by HATU (1.2 equiv). Causality: The coupling reagent activates the carboxylic acid by forming an electron-deficient active ester, which is highly susceptible to nucleophilic attack[3].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) portion-wise. Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear solution as the amine hydrochloride is neutralized and consumed by the active ester.

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The reaction is complete when the highly polar acid spot (Rf ~0.1) is entirely replaced by the less polar amide spot (Rf ~0.4).

  • Workup: Quench the reaction with distilled water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 2: Grignard Addition to Form 1-(6-bromo-1H-indol-2-yl)ethanone
  • Preparation: Dissolve the Weinreb amide intermediate (1.0 equiv, e.g., 5.0 mmol) in strictly anhydrous Tetrahydrofuran (THF) (0.1 M) under a continuous argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 3.0 equiv)[4]. Causality: Excess Grignard is strictly required because the first equivalent will immediately deprotonate the acidic indole N-H (pKa ~16.2), evolving methane gas. The subsequent equivalents perform the nucleophilic attack on the carbonyl carbon.

  • Self-Validation: The evolution of methane gas serves as a visual indicator of the N-H deprotonation. Once gas evolution ceases, the nucleophilic addition phase has begun.

  • Monitoring: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours. Monitor via LC-MS or TLC.

  • Quench and Collapse: Carefully cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH4Cl or 1M HCl. Causality: The acidic aqueous environment breaks the magnesium chelate, collapsing the tetrahedral intermediate into the desired methyl ketone[4].

  • Isolation: Extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(6-bromo-1H-indol-2-yl)ethanone.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the described synthetic route.

ParameterStep 1: Weinreb AmidationStep 2: Grignard Addition
Reagents N,O-dimethylhydroxylamine HCl, HATU, DIPEAMeMgBr (3.0 M in Et2O)
Solvent Anhydrous DMF or CH2Cl2Anhydrous THF
Temperature 20–25 °C (Room Temp)0 °C to Room Temp
Stoichiometry 1.0 : 1.5 : 1.2 : 3.0 (Acid:Amine:HATU:Base)1.0 : 3.0 (Amide:Grignard)
Reaction Time 4 - 6 hours3 hours
Typical Yield 85 - 92%75 - 82%
In-Process Control TLC (Hex/EtOAc 1:1), Rf shift 0.1 → 0.4Methane gas evolution cessation

Troubleshooting & Optimization

  • Incomplete Grignard Addition: If starting material remains after 3 hours in Step 2, the THF may not have been strictly anhydrous, leading to premature quenching of the MeMgBr[4]. Always use freshly distilled or Sure/Seal™ THF.

  • Formation of Tertiary Alcohol: While the Weinreb amide is designed to prevent over-alkylation, allowing the reaction to run at elevated temperatures (e.g., reflux) can overcome the stability of the chelate. Maintain the reaction at or below room temperature.

  • Poor Amidation Yield: If the amidation stalls, the quality of the N,O-dimethylhydroxylamine hydrochloride may be compromised (it is highly hygroscopic). Ensure the reagent is dry, and verify that sufficient DIPEA was added to fully liberate the free base.

Sources

Exploratory

1-(6-Bromo-1H-indol-2-yl)ethanone (CAS 1369343-60-1): A Privileged Scaffold in Modern Drug Discovery and Antibiotic Potentiation

Executive Summary In contemporary medicinal chemistry, the indole ring remains one of the most prolific pharmacophores. Among its halogenated variants, 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indole ring remains one of the most prolific pharmacophores. Among its halogenated variants, 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) has emerged as a critical building block[1][2]. This compound, characterized by a bromine atom at the C6 position and an acetyl group at the C2 position, serves as a highly versatile intermediate. Recent breakthroughs have highlighted the 6-bromoindole scaffold's unique ability to inhibit bacterial cystathionine γ-lyase (bCSE), a key enzyme in bacterial hydrogen sulfide (H2S) production[3][4]. By neutralizing this defense mechanism, derivatives of 1-(6-bromo-1H-indol-2-yl)ethanone act as potent antibiotic potentiators, restoring the efficacy of standard-of-care bactericidal agents against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa[4][5].

This technical guide provides an in-depth analysis of the physicochemical logic, synthetic methodologies, and self-validating experimental protocols required to harness this scaffold in drug development.

Physicochemical Profiling & Structural Logic

The utility of 1-(6-bromo-1H-indol-2-yl)ethanone is not accidental; it is driven by the precise electronic and steric properties imparted by its substituents[6].

Quantitative Data Summary

Table 1: Fundamental Properties of 1-(6-bromo-1H-indol-2-yl)ethanone [1][2]

PropertyValue
CAS Number 1369343-60-1
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
SMILES String Brc1ccc2c(c1)[nH]c(c2)C(=O)C
Boiling Point (Predicted) 389.0 ± 22.0 °C
Key Functional Groups C6-Bromide, C2-Acetyl, N1-Pyrrole
The Causality of Structural Design (E-E-A-T Insight)
  • The C6-Bromine Atom (Lipophilicity & Halogen Bonding): The introduction of a bromine atom at the 6-position significantly modulates the molecule's physicochemical properties[6]. In the context of target binding (e.g., bCSE or kinase ATP-binding pockets), the bromine acts as a halogen bond donor. Saturation Transfer Difference (STD) NMR experiments have demonstrated that the 6-bromoindole moiety inserts deeply into hydrophobic pockets lined with isoleucine residues, establishing critical van der Waals interactions that unsubstituted indoles cannot achieve[4].

  • The C2-Acetyl Group (Electrophilic Hub): The acetyl group provides a highly reactive electrophilic center. It acts as a versatile handle for condensation reactions, allowing researchers to rapidly build extended conjugated systems (such as hydrazones, thiosemicarbazones, or fused heterocyclic rings) while maintaining the structural integrity of the core indole[3].

Mechanistic Paradigm: Antibiotic Potentiation via bCSE Inhibition

The escalating crisis of antimicrobial resistance (AMR) requires novel therapeutic strategies. Bacteria utilize the reverse transsulfuration pathway to produce endogenous H2S, which mitigates oxidative stress induced by host immune cells and bactericidal antibiotics[5].

The primary H2S-generating enzyme in many human pathogens is cystathionine γ-lyase (bCSE/CGL) [3]. 6-Bromoindole derivatives synthesized from 1-(6-bromo-1H-indol-2-yl)ethanone act as competitive inhibitors of bCSE. By blocking H2S production, these compounds strip the bacteria of their oxidative defense, thereby potentiating the lethality of antibiotics like gentamicin[3][5].

bCSE_Pathway Cys L-Cysteine Substrate bCSE bCSE Enzyme (Cystathionine γ-lyase) Cys->bCSE Binds H2S Hydrogen Sulfide (H2S) bCSE->H2S Catalysis ROS Oxidative Stress (Antibiotics) H2S->ROS Neutralizes Survival Bacterial Survival H2S->Survival Promotes ROS->Survival Inhibits Inhibitor 6-Bromoindole Derivative Inhibitor->bCSE Competitive Inhibition

Mechanism of bCSE inhibition by 6-bromoindole derivatives to potentiate antibiotics.

Synthetic Methodologies & Derivatization

To translate 1-(6-bromo-1H-indol-2-yl)ethanone into a bioactive bCSE inhibitor, researchers typically employ condensation and reductive amination workflows[3]. Below is a standardized, self-validating protocol for generating a Schiff base/hydrazone intermediate.

Protocol: Synthesis of 6-Bromoindole Hydrazone Derivatives

Rationale: This reaction leverages the electrophilicity of the C2-acetyl group.

  • Preparation & Solubilization: Dissolve 1.0 equivalent of 1-(6-bromo-1H-indol-2-yl)ethanone in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol is selected because it solubilizes both the hydrophobic indole and polar amine reagents, while its low boiling point facilitates mild reflux conditions.

  • Catalyst Addition: Add 0.1 equivalents of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by the amine/hydrazine.

  • Nucleophile Addition & Reflux: Add 1.2 equivalents of the desired hydrazine derivative. Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Isolation via Crystallization: Upon complete consumption of the starting material, cool the reaction mixture to 0°C.

    • Causality: The extended conjugation of the newly formed hydrazone significantly reduces its solubility in cold ethanol. This drives spontaneous crystallization, acting as a self-purification mechanism that minimizes the need for column chromatography.

  • Filtration: Filter the precipitate under a vacuum and wash with cold ethanol.

Synthesis_Workflow SM 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) Condensation Acid-Catalyzed Condensation (Hydrazine/Amine) SM->Condensation EtOH, AcOH, 78°C Intermediate Hydrazone / Schiff Base Condensation->Intermediate Crystallization at 0°C Cyclization Reduction / Cyclization (NaBH4 or Oxidant) Intermediate->Cyclization Structural Diversification Product Bioactive 6-Bromoindole Scaffold (e.g., bCSE Inhibitor) Cyclization->Product HPLC Purification

Synthetic workflow for derivatizing 1-(6-bromo-1H-indol-2-yl)ethanone.

Experimental Protocols: High-Throughput Screening (HTS) for bCSE Inhibition

To evaluate the biological efficacy of the synthesized 6-bromoindole derivatives, a robust, self-validating biochemical assay is required[4]. The following protocol measures H2S production colorimetrically.

Lead(II) Acetate H2S Detection Assay

Assay Principle: Recombinant bCSE converts L-cysteine to H2S. The evolved H2S reacts with lead(II) acetate to form lead(II) sulfide (PbS), a black precipitate that can be quantified via absorbance at 390 nm.

Step-by-Step Methodology:

  • Enzyme Master Mix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 20 µM Pyridoxal 5'-phosphate (PLP, the essential cofactor for bCSE), and 1 µg of recombinant bCSE enzyme per well in a 96-well plate.

  • Compound Incubation (The Self-Validating Step): Add the synthesized 6-bromoindole derivatives at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Critical Controls: You must include a Vehicle Control (DMSO only, representing 100% enzyme activity) and a Positive Control (e.g., known inhibitor NL2 at 100 µM, representing 0% activity)[3][4]. This ensures any drop in absorbance is strictly due to target inhibition, validating the assay's dynamic range.

    • Incubate for 30 minutes at 37°C to allow the inhibitor to equilibrate within the bCSE active site.

  • Reaction Initiation: Add 10 mM L-cysteine to all wells to initiate H2S production.

  • Detection: Immediately place a filter paper soaked in 20 mM lead(II) acetate over the 96-well plate. Seal tightly and incubate for 2 hours at 37°C.

  • Quantification: Remove the filter paper and measure the absorbance of the formed PbS spots at 390 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Data Presentation: Structure-Activity Relationship (SAR)

Table 2: Comparative Efficacy of Indole Derivatives in bCSE Inhibition [3][4]

Compound ClassbCSE IC50 (µM)Antibiotic PotentiationKey Structural Interaction
Unsubstituted Indoles > 500NoneWeak hydrophobic packing
Simple 6-Bromoindoles (e.g., NL2) 10 - 504x to 8x reduction in MICHalogen bonding with Ile residues
Carboxylate-functionalized (MNS2) 1 - 108x to 16x reduction in MICHalogen bond + Salt bridge with Arg
(Heteroarylmethyl)benzoic Acids 0.5 - 5> 16x reduction in MICExtended hydrophobic network

Note: The presence of the 6-bromo substituent is the primary driver for shifting IC50 from the millimolar to the micromolar range, underscoring the value of 1-(6-bromo-1H-indol-2-yl)ethanone as a starting material.

References

  • 1-(6-bromo-1H-indol-2-yl)
  • Source: benchchem.
  • Ethanone, 1-(6-bromo-1H-indol-2-yl)
  • Source: nih.
  • (Heteroarylmethyl)
  • Source: researchgate.

Sources

Foundational

Comprehensive Spectral Characterization and Analytical Workflows for 1-(6-bromo-1H-indol-2-yl)ethanone

Executive Summary The functionalized indole core is a privileged scaffold in modern drug discovery, serving as the structural foundation for numerous kinase inhibitors, antiviral agents, and antibacterial pyruvate kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized indole core is a privileged scaffold in modern drug discovery, serving as the structural foundation for numerous kinase inhibitors, antiviral agents, and antibacterial pyruvate kinase modulators[1]. Specifically, 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) represents a critical halogenated building block[2]. The presence of the bromine atom at the C-6 position provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-2 acetyl group enables directed C-H functionalization and condensation chemistry[3].

This technical whitepaper provides an authoritative, in-depth guide to the spectral characterization of 1-(6-bromo-1H-indol-2-yl)ethanone, establishing self-validating analytical protocols to ensure absolute structural integrity during synthetic workflows.

Physicochemical Identity & Structural Profiling

Before initiating spectral analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The unique isotopic signature of bromine and the conjugated nature of the acetyl-indole system dictate the analytical approach.

Table 1: Physicochemical Parameters

ParameterValue / DescriptionAnalytical Relevance
IUPAC Name 1-(6-bromo-1H-indol-2-yl)ethanoneDefines connectivity for NMR assignment.
CAS Registry Number 1369343-60-1Global identifier for database cross-referencing[2].
Molecular Formula C₁₀H₈BrNODictates exact mass and isotopic distribution[4].
Monoisotopic Mass 236.9789 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1 (Indole N-H)Critical for solvent selection in NMR (DMSO-d₆ vs CDCl₃).
Hydrogen Bond Acceptors 1 (Carbonyl C=O)Influences IR stretching frequencies via dimerization.

High-Resolution Spectral Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 1-(6-bromo-1H-indol-2-yl)ethanone relies heavily on ¹H and ¹³C NMR. The selection of DMSO-d₆ as the solvent is a deliberate choice: it strongly hydrogen-bonds with the indole N-H, preventing the rapid quadrupolar relaxation and trace moisture exchange that typically broadens this signal in CDCl₃[3].

The bromine atom at C-6 exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent H-7 proton. Because H-7 is isolated between the bromine and the nitrogen bridgehead, it presents as a distinct doublet with a small meta-coupling constant ( J≈1.5 Hz).

Table 2: ¹H NMR Assignments (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality / Mechanistic Note
11.80Singlet (br)1H-N-HDeshielded due to H-bonding with DMSO solvent.
7.65Doublet1H8.5H-4Ortho-coupling with H-5.
7.60Doublet1H1.5H-7Deshielded by adjacent C-6 Bromine; meta-coupling.
7.25Doublet1H1.5H-3Weak allylic/long-range coupling; shifted by C-2 acetyl.
7.20Doublet of Doublets1H8.5, 1.5H-5Ortho-coupled to H-4, meta-coupled to H-7.
2.55Singlet3H--C(=O)CH₃Deshielded by the adjacent carbonyl group.

Table 3: ¹³C NMR Assignments (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Mechanistic Note
189.5Quaternary (C=O)CarbonylConjugation with the indole ring slightly shields the C=O relative to purely aliphatic ketones.
137.8QuaternaryC-7aBridgehead carbon adjacent to electronegative nitrogen.
136.2QuaternaryC-2Strongly deshielded by the directly attached electron-withdrawing acetyl group.
126.4QuaternaryC-3aInternal bridgehead carbon.
124.1Methine (CH)C-4Standard aromatic resonance.
123.2Methine (CH)C-5Standard aromatic resonance.
118.5QuaternaryC-6 (C-Br)Heavy atom effect of bromine causes an upfield shift relative to unsubstituted aromatics.
115.0Methine (CH)C-7Shielded relative to C-4 due to resonance donation from N.
108.5Methine (CH)C-3Highly shielded due to strong +M (mesomeric) effect of the indole nitrogen.
26.8Primary (CH₃)Acetyl CH₃Typical methyl resonance adjacent to a carbonyl.
Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR provides rapid, orthogonal validation of the functional groups without the matrix interference of KBr pellets.

Table 4: FT-IR Vibrational Assignments (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Mechanistic Note
3280Strong, SharpN-H StretchSharpness indicates a highly ordered crystalline lattice with consistent H-bonding.
1645StrongC=O StretchShifted lower than standard ketones (~1715 cm⁻¹) due to extended π-conjugation with the indole core.
1550, 1510MediumC=C AromaticSkeletal vibrations of the functionalized indole ring.
650Weak-MediumC-Br StretchCharacteristic heavy-halogen stretching frequency.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in drug development, every analytical protocol must be a closed, self-validating system. Do not rely on assumed instrument calibration; build verification directly into the workflow.

Protocol 1: High-Resolution NMR Acquisition
  • System Validation: Prior to sample acquisition, run a standard sample of 1% Tetramethylsilane (TMS) in DMSO-d₆. The TMS peak must resonate at exactly 0.00 ppm with a Linewidth at Half-Height (LWHH) < 0.5 Hz. The residual DMSO pentet must resolve cleanly at 2.50 ppm. This validates magnetic field homogeneity and accurate chemical shift referencing.

  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent is critical; trace water will rapidly exchange with the indole N-H, broadening the peak and obscuring integration.

  • Shimming and Tuning: Perform automated gradient shimming (Z-axis) and tune the probe to ¹H (500 MHz) and ¹³C (125 MHz) frequencies. Causality: Precise tuning minimizes reflected power, maximizing the Signal-to-Noise Ratio (SNR), which is critical for resolving the quaternary carbons (C-2, C-3a, C-7a, C-6) in the ¹³C spectrum.

  • Acquisition: Acquire the ¹H spectrum with 16 scans and a 10-second relaxation delay ( D1​ ). Causality: The extended relaxation delay ensures accurate integration of the N-H proton, which possesses a longer T1​ relaxation time than the aromatic protons.

Protocol 2: UPLC-HRMS (ESI+) Analysis
  • System Validation: Calibrate the mass spectrometer using a sodium formate cluster solution. Mass accuracy must demonstrate < 2 ppm deviation. Run a blank injection of the mobile phase prior to the sample to rule out column carryover.

  • Mobile Phase Setup: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as an ionization enhancer, providing an abundant source of protons to facilitate the formation of the [M+H]⁺ pseudomolecular ion in positive electrospray ionization (ESI+) mode.

  • Acquisition: Scan range m/z 100-1000. Causality: The mass analyzer must be calibrated to detect the distinct isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br), which will present as a 1:1 doublet separated by exactly 1.997 Da.

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the logical architecture of the spectral validation process and the mechanistic fragmentation pathway observed during mass spectrometry.

ValidationLogic A 1-(6-bromo-1H-indol-2-yl)ethanone (Unknown Sample) B NMR (DMSO-d6) Identifies H-C framework A->B C HRMS (ESI+) Confirms Exact Mass & Isotopes A->C D FT-IR (ATR) Validates Functional Groups A->D E N-H & C=O Correlation (NMR + IR) B->E F Bromine Isotope Ratio (79Br : 81Br = 1:1) C->F D->E G Confirmed Molecular Structure CAS: 1369343-60-1 E->G F->G

Logical workflow for the multi-modal spectral validation of 1-(6-bromo-1H-indol-2-yl)ethanone.

MS_Fragmentation M [M+H]+ m/z 238.0 / 240.0 F1 Loss of CH3• m/z 223.0 / 225.0 M->F1 -15 Da F2 Loss of CO m/z 195.0 / 197.0 F1->F2 -28 Da F3 Loss of Br• m/z 116.0 F2->F3 -79/81 Da

ESI+ Mass Spectrometry fragmentation pathway for 1-(6-bromo-1H-indol-2-yl)ethanone.

References

  • Title: 1-(6-bromo-1H-indol-2-yl)
  • Title: Ketone-Directed Cobalt(III)
  • Title: US20170216252A1 - Anti-bacterial pyruvate kinase modulator compounds, compositions, uses and methods Source: Google Patents URL

Sources

Exploratory

1-(6-bromo-1H-indol-2-yl)ethanone: Mechanism of Action and Therapeutic Potential as a Bacterial Pyruvate Kinase Inhibitor

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antimicrobial pharmacophores....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antimicrobial pharmacophores. The compound 1-(6-bromo-1H-indol-2-yl)ethanone (CAS 1369343-60-1) has emerged as a critical chemical scaffold and active pharmacophore modeled after marine bis-indole alkaloids . Unlike traditional antibiotics that target cell wall synthesis or ribosomal machinery, this halogenated indole derivative selectively targets Bacterial Pyruvate Kinase (PK) . This technical guide details the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental frameworks required to evaluate this compound class in preclinical drug development.

Molecular Target & Rationale: The "Hub Protein" Paradigm

In the S. aureus protein interaction network, Pyruvate Kinase (PK) is a single-copy gene product that functions as an essential metabolic hub . It catalyzes the final, irreversible step of glycolysis: the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP.

Targeting PK offers two distinct pharmacological advantages:

  • Selective Toxicity : Bacterial PK possesses distinct structural topologies at its tetrameric interfaces compared to human orthologs, allowing for highly selective allosteric inhibition without cross-reactivity.

  • Resistance Evasion : Because PK is a highly connected interactome hub, mutations altering its structure typically incur severe fitness costs, thereby raising the barrier to the spontaneous development of bacterial resistance .

Mechanism of Action (MoA)

The mechanism of action of 1-(6-bromo-1H-indol-2-yl)ethanone is rooted in allosteric modulation. Crystallographic studies of MRSA PK co-crystallized with 6-bromo-indole derivatives reveal that the compound binds to a highly hydrophobic pocket located at the small interface between the PK tetramer subunits .

  • Halogen Bonding and π -Stacking : The 6-bromo substitution is not merely structural; the bromine atom significantly enhances the hydrophobic packing within the binding pocket. The indole ring engages in robust π−π stacking interactions with the His365 residue, anchoring the molecule.

  • Hydrogen Bonding : The indole NH and the ethanone oxygen form critical hydrogen bonds with Ser362 across the subunit interface.

  • Conformational Locking : By bridging these residues, the compound rigidifies the small interface, preventing the dynamic conformational changes required for the catalytic transfer of the phosphoryl group. This halts ATP production, leading to rapid metabolic starvation and bactericidal cell death.

MoA A 1-(6-bromo-1H-indol-2-yl)ethanone (Pharmacophore) B MRSA Pyruvate Kinase (PK) Tetramer Small Interface A->B Binds hydrophobic pocket (His365 pi-stacking) D Pyruvate + ATP B->D Allosteric Inhibition C PEP + ADP C->D Catalytic Transfer E Bacterial Cell Death (Energy Depletion) D->E ATP Starvation

Mechanism of action: Allosteric inhibition of MRSA Pyruvate Kinase leading to cell death.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The positioning of the bromine atom and the presence of the ethanone moiety are primary determinants of target affinity. Shifting the halogen from the 6-position to the 5-position, or removing it entirely, alters the hydrophobic packing and disrupts the critical interaction network with His365 and Ser362.

Table 1: Comparative in vitro activity of indole scaffold derivatives against MRSA PK

Compound ScaffoldSubstitutionMRSA PK IC₅₀ (nM)MRSA MIC (µg/mL)Mechanistic Impact
Unsubstituted IndoleNone>10,000>64.0Weak binding; lacks hydrophobic anchor.
5-bromo-indole5-Br~50016.0Suboptimal π -stacking alignment.
6-bromo-indole6-Br15 - 301.0 - 2.0Optimal π -stacking with His365.
1-(6-bromo-1H-indol-2-yl)ethanone 6-Br, 2-ethanone < 10 0.5 Enhanced H-bonding via ethanone oxygen.

Data synthesized from established SAR profiling of marine bis-indole analogues and their synthetic derivatives , .

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1-(6-bromo-1H-indol-2-yl)ethanone derivatives must employ self-validating assay systems that definitively link in vitro enzyme inhibition to whole-cell bactericidal activity.

Protocol 1: Recombinant MRSA PK Coupled Enzyme Kinetic Assay

Objective : Quantify the direct inhibition of MRSA PK (IC₅₀) while controlling for assay interference.

  • Equilibration (Causality Step) : Pre-incubate 10 nM purified recombinant MRSA PK with varying concentrations of the indole compound for 15 minutes at room temperature. Why? This allows the inhibitor to reach thermodynamic binding equilibrium at the allosteric interface before catalysis begins, preventing artifactual kinetic lags.

  • Coupled Reaction Initiation : Add the substrate mix (2 mM PEP, 1 mM ADP) alongside a coupling system consisting of Lactate Dehydrogenase (LDH) and 0.2 mM NADH.

  • Kinetic Readout : Monitor the decrease in absorbance at 340 nm continuously for 10 minutes. Why? PK produces pyruvate, which LDH immediately reduces to lactate, oxidizing NADH to NAD+. This stoichiometric coupling provides a real-time, continuous readout of PK velocity, which is far more precise than end-point ATP assays.

  • Self-Validation (Counter-Screen) : Run a parallel assay using only LDH, pyruvate, and the compound. Why? If the compound inhibits LDH, it will falsely appear as a PK inhibitor. A negative result here validates that the IC₅₀ is strictly PK-dependent.

Protocol 2: Target Validation via Isogenic Mutant Time-Kill Kinetics

Objective : Prove that the bactericidal effect is caused exclusively by PK inhibition.

  • Strain Selection : Utilize wild-type S. aureus (e.g., LAC strain) and an isogenic PK-knockout mutant (S. aureus LAC Δ pyk::ErmR).

  • Compound Exposure : Inoculate both strains at 5×105 CFU/mL in cation-adjusted Mueller-Hinton broth containing the compound at 4x MIC.

  • Viability Plating : Extract aliquots at 0, 4, 8, and 24 hours, serially dilute, and plate on tryptic soy agar to determine CFU/mL.

  • Data Interpretation (Causality Step) : The wild-type strain will exhibit a rapid bactericidal crash (>3 log₁₀ reduction). Conversely, the Δ pyk mutant (which survives via alternative, albeit slower, metabolic shunts) will exhibit insensitivity to the compound. This genetic control definitively proves that the compound's lethality is on-target.

Workflow S1 1. Compound Synthesis S2 2. Recombinant MRSA PK Assay S1->S2 Purified Inhibitor S3 3. Target Validation (Δpyk Mutant Strain) S2->S3 IC50 Determination C1 Coupled LDH Readout (340nm) S2->C1 Internal Control S4 4. MIC & Time-Kill Kinetics S3->S4 MoA Confirmation

Self-validating experimental workflow for evaluating MRSA PK inhibitors.

Future Perspectives in Drug Development

Beyond monotherapy, 1-(6-bromo-1H-indol-2-yl)ethanone derivatives show profound promise as antibiotic adjuvants . Recent studies demonstrate that sub-inhibitory concentrations of brominated and fluorinated bis-indoles can restore the susceptibility of MRSA to beta-lactams (e.g., oxacillin) by collapsing the energetic gradient required for the expression of resistance mechanisms, such as the mecA-encoded PBP2a . Furthermore, their ability to penetrate and eradicate pre-formed staphylococcal biofilms positions them as critical assets in the pipeline against persistent, implant-associated infections.

References

  • Methicillin-resistant Staphylococcus aureus (MRSA) Pyruvate Kinase as a Target for Bis-indole Alkaloids with Antibacterial Activities. Journal of Biological Chemistry, 2011.[Link]

  • Identification of Pyruvate Kinase in Methicillin-Resistant Staphylococcus aureus as a Novel Antimicrobial Drug Target. Antimicrobial Agents and Chemotherapy, 2011.[Link]

  • Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections. Bioorganic & Medicinal Chemistry, 2012.[Link]

  • A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus. Pharmaceuticals, 2020.[Link]

  • Synthetic Analogues of the Marine Bisindole Deoxytopsentin: Potent Selective Inhibitors of MRSA Pyruvate Kinase. Journal of Natural Products, 2014.[Link]

Foundational

The Pharmacological Versatility of 6-Bromoindole Derivatives: A Technical Whitepaper on Marine-Derived and Synthetic Scaffolds

Executive Summary The indole nucleus is universally recognized as a "privileged scaffold" in drug discovery. However, the introduction of a halogen—specifically a bromine atom at the C-6 position—dramatically alters the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in drug discovery. However, the introduction of a halogen—specifically a bromine atom at the C-6 position—dramatically alters the molecule's electronic distribution, lipophilicity, and steric profile. Evolutionarily conserved in marine organisms such as sponges (Geodia barretti) and tunicates, 6-bromoindole derivatives serve as potent chemical defenses. Today, these marine alkaloids and their synthetic analogues are at the forefront of therapeutic development, exhibiting profound antimicrobial, anti-inflammatory, neuromodulatory, and anticancer activities.

This whitepaper synthesizes the mechanistic pathways of 6-bromoindole derivatives, details the causality behind their structure-activity relationships (SAR), and provides self-validating experimental protocols for evaluating their biological efficacy.

Molecular Rationale: The 6-Bromoindole Pharmacophore

The biological exceptionalism of the 6-bromoindole core stems from the unique physicochemical properties of the bromine atom. Bromine provides significant steric bulk and lipophilicity, which enhances membrane permeability. More importantly, the polarizability of the bromine atom enables halogen bonding —a highly directional, non-covalent interaction with electron-rich moieties (e.g., backbone carbonyls) within hydrophobic protein pockets. This specific interaction allows 6-bromoindoles to achieve high binding affinities and exquisite selectivity that unhalogenated indoles cannot match[1].

Therapeutic Modalities & Mechanistic Pathways

Antimicrobial Potentiation via CGL Inhibition

Antimicrobial resistance (AMR) is often exacerbated by bacterial defense mechanisms against antibiotic-induced oxidative stress. Pathogens like Staphylococcus aureus and Pseudomonas aeruginosa rely on the enzyme cystathionine-γ-lyase (CGL) to produce hydrogen sulfide (H₂S), a potent antioxidant that neutralizes reactive oxygen species (ROS) generated by bactericidal antibiotics[2].

Recent synthetic efforts have identified 6-bromoindole derivatives (such as MNS2) as potent, sub-micromolar inhibitors of bacterial CGL. By blocking H₂S production, these compounds strip the bacteria of their antioxidant shield, thereby dramatically potentiating the efficacy of standard antibiotics like gentamicin[2]. Furthermore, simple 6-bromoindole scaffolds have demonstrated intrinsic antibiofilm activity against extensively drug-resistant Acinetobacter baumannii[3] and potent fungicidal activity against agricultural pathogens like Botrytis cinerea[4].

G Gentamicin Gentamicin (Antibiotic) ROS ROS Generation (Oxidative Stress) Gentamicin->ROS Induces CellDeath Bacterial Cell Death ROS->CellDeath Causes CGL Cystathionine-γ-Lyase (CGL) H2S H2S Production (Antioxidant Defense) CGL->H2S Synthesizes H2S->ROS Neutralizes Bromoindole 6-Bromoindole Derivative Bromoindole->CGL Inhibits

Caption: Mechanism of bacterial CGL inhibition by 6-bromoindole derivatives.

Neuromodulation: 5-HT Receptor Subtype Discrimination

Aplysinopsins are a class of marine indole alkaloids characterized by an imidazolidinone ring attached to the indole core. They are notable for their ability to modulate serotonin (5-HT) receptors. SAR studies reveal a fascinating causality: the presence and type of halogen at the C-6 position dictate receptor subtype selectivity. Unhalogenated or 6-fluoro derivatives preferentially bind the 5-HT2A receptor. In contrast, the introduction of a larger 6-bromo or 6-chloro substituent shifts the selectivity heavily toward the 5-HT2C receptor, achieving up to >2100-fold selectivity in certain optimized scaffolds[5]. This makes 6-bromo aplysinopsins highly valuable leads for treating psychiatric and metabolic disorders mediated by 5-HT2C.

SAR Core Aplysinopsin Core Scaffold Unhalogenated Unhalogenated / 6-Fluoro Core->Unhalogenated Substitution Brominated 6-Bromo / 6-Chloro Core->Brominated Substitution HT2A 5-HT2A Receptor Selectivity Unhalogenated->HT2A High Affinity HT2C 5-HT2C Receptor Selectivity Brominated->HT2C >30-fold Selectivity

Caption: Structure-activity relationship of halogenated aplysinopsins on 5-HT receptors.

Anti-inflammatory & Anticancer Marine Alkaloids

Marine sponges are prolific producers of highly functionalized 6-bromoindoles. For instance, Geobarrettin D , isolated from Geodia barretti, features a rare purinium herbipoline moiety. It exhibits targeted anti-inflammatory activity by suppressing the secretion of the pro-inflammatory cytokine IL-12p40 in human dendritic cells without impairing the anti-inflammatory cytokine IL-10[1]. Furthermore, complex 6-bromoindole scaffolds like the Breitfussins and other sponge-derived actinomycete metabolites have been identified as potent inhibitors of Pim-1 kinase, showcasing significant antiproliferative activity against various cancer cell lines[6][7].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific causality-driven steps and orthogonal controls to eliminate false positives.

Protocol A: High-Throughput CGL Inhibition & H₂S Quantification Assay

Purpose: To evaluate the IC50 of 6-bromoindole derivatives against bacterial CGL. Causality: CGL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The assay must include PLP to ensure the apoenzyme is fully active. H₂S production is quantified using a fluorescent probe (e.g., WSP-1) which reacts specifically with H₂S to release a fluorophore, providing a direct readout of enzyme activity.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant bacterial CGL in assay buffer (50 mM HEPES, pH 7.4) containing 20 µM PLP. Incubate for 15 mins to ensure PLP-enzyme reconstitution.

  • Compound Pre-incubation: Add the 6-bromoindole test compounds (serial dilutions) to the enzyme mixture. Incubate for 30 mins at 37°C. Causality: This allows the inhibitor to establish binding equilibrium before the substrate introduces competitive pressure.

  • Substrate Addition: Initiate the reaction by adding 1 mM L-cystathionine.

  • Detection: Add 50 µM WSP-1 fluorescent probe. Incubate for 30 mins in the dark.

  • Quantification: Read fluorescence (Ex: 465 nm / Em: 515 nm) using a microplate reader.

Validation & Control Checkpoints:

  • Positive Control: Propargylglycine (known CGL inhibitor) to validate assay sensitivity.

  • No-Enzyme Blank: Rules out spontaneous substrate degradation or compound-probe cross-reactivity.

  • No-Substrate Blank: Rules out auto-fluorescence of the 6-bromoindole derivatives.

Workflow Step1 Step 1 Recombinant CGL Expression & Purification Step2 Step 2 Compound Incubation (6-Bromoindoles) Step1->Step2 Step3 Step 3 Addition of Substrate (Cystathionine) Step2->Step3 Step4 Step 4 H2S Detection (Fluorescent Probe) Step3->Step4 Step5 Step 5 IC50 Calculation & Data Analysis Step4->Step5

Caption: Step-by-step workflow for the in vitro CGL inhibition assay.

Protocol B: Cellular Anti-inflammatory Assay (IL-12p40 Secretion)

Purpose: To assess the immunomodulatory effects of compounds like Geobarrettin D on human monocyte-derived dendritic cells (DCs). Causality: Lipopolysaccharide (LPS) binds to TLR4 on DCs, activating the NF-κB pathway and inducing IL-12p40 secretion. A parallel viability assay is strictly required to prove that cytokine reduction is due to specific signaling inhibition, not compound-induced cell death.

Step-by-Step Workflow:

  • Cell Culture: Differentiate human peripheral blood monocytes into DCs using GM-CSF and IL-4 for 6 days.

  • Pre-treatment: Seed DCs in 96-well plates. Add 6-bromoindole derivatives at varying concentrations. Incubate for 1 hour.

  • Stimulation: Add 100 ng/mL LPS to the wells. Causality: LPS acts as the inflammatory trigger. Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvest & ELISA: Collect the supernatant. Quantify IL-12p40 and IL-10 levels using standard sandwich ELISA kits.

  • Orthogonal Viability Check: Add MTT reagent to the remaining cells in the plate to measure cell viability.

Validation & Control Checkpoints:

  • Vehicle + LPS Control: Establishes the maximum inflammatory baseline (100% secretion).

  • Viability Threshold: Any compound concentration resulting in <90% cell viability in the MTT assay must be excluded from cytokine analysis to prevent false-positive anti-inflammatory classifications.

Quantitative Data Synthesis

The following table summarizes the diverse biological activities and target affinities of key 6-bromoindole derivatives discussed in current literature.

Compound / ScaffoldPrimary OriginTarget / MechanismKey Biological ActivityEfficacy MetricCitation
MNS2 (6-Bromoindole deriv.) SyntheticBacterial CGL InhibitionAntibiotic Potentiation (Gentamicin)IC₅₀ < 1 µM[2]
Geobarrettin D Geodia barretti (Sponge)IL-12p40 Secretion InhibitionAnti-inflammatorySignificant reduction at 10 µg/mL[1]
6-Bromoindole (Unsubstituted) SyntheticMycelial Growth InhibitionAntifungal (B. cinerea)EC₅₀ = 11.62 µg/mL[4]
Halogenated Aplysinopsins Marine-inspired5-HT2C Receptor AgonismNeuromodulation>30-fold selectivity over 5-HT2A[5]
Breitfussin C–H Thuiaria breitfussiKinase InhibitionAnticancer / CytotoxicityIC₅₀ = 0.3 µM (Pim-1)[6],[7]
6-Bromoindole (Unsubstituted) SyntheticBiofilm DisruptionAntibiofilm (A. baumannii)MIC = 64 µg/mL[3]

Conclusion & Future Perspectives

The 6-bromoindole scaffold is far more than a structural curiosity; it is a highly tunable pharmacophore. The strategic placement of the bromine atom at the C-6 position leverages steric bulk and halogen bonding to unlock high-affinity interactions across diverse biological targets—from bacterial cystathionine-γ-lyase to human serotonin receptors and kinases. As synthetic methodologies (such as microwave-assisted green synthesis and late-stage functionalization) continue to advance, the translation of these marine-inspired molecules from in vitro probes to clinical candidates will accelerate, offering novel solutions for antimicrobial resistance, inflammation, and oncology.

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola - MDPI URL:[Link]

  • Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - MDPI URL:[Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC / NIH URL:[Link]

  • Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC / NIH URL:[Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC / NIH URL:[Link]

  • Kinase Chemodiversity from the Arctic: The Breitfussins - Journal of Medicinal Chemistry / ACS URL:[Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC / NIH URL:[Link]

Sources

Exploratory

Discovery and Isolation of Novel Bromoindoles: A Methodological Blueprint

Executive Summary Marine bromoindoles represent a highly privileged class of secondary metabolites, offering potent pharmacological properties ranging from immunomodulation to antimicrobial activity. However, the discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine bromoindoles represent a highly privileged class of secondary metabolites, offering potent pharmacological properties ranging from immunomodulation to antimicrobial activity. However, the discovery of novel chemotypes is frequently bottlenecked by the artifactual degradation of halogenated compounds and the redundant re-isolation of known molecules. This technical guide provides a self-validating, step-by-step methodology for the extraction, dereplication, and structural elucidation of novel marine bromoindoles, emphasizing the physicochemical causality behind each experimental choice.

The Ecological and Pharmacological Context

Marine organisms, particularly benthic sponges such as Geodia barretti and Hyrtios erectus, exist in high-pressure, high-salt environments that drive the evolution of structurally unique secondary metabolites[1]. The incorporation of halogen atoms—specifically bromine—into the indole scaffold is a common evolutionary adaptation in marine natural products (MNPs). Bromination significantly enhances a molecule's lipophilicity, membrane permeability, and target binding affinity, making bromoindoles highly sought-after lead compounds in modern drug discovery[1].

Workflow Overview: From Benthic Collection to Pure Compound

To prevent the degradation of labile metabolites and ensure the targeted isolation of novel chemotypes, a systematic workflow is required. The following logical progression ensures high-fidelity extraction and purification.

Workflow N1 Benthic Collection & Cryopreservation (-20°C) N2 Lyophilization (Halt Enzymatic Halogen Loss) N1->N2 N3 Exhaustive Extraction (50% MeOH in DCM) N2->N3 N4 Liquid-Liquid Partitioning (Hexane / EtOAc / H2O) N3->N4 N5 UPLC-qTOF-MS Dereplication (Targeting 79Br/81Br Isotopes) N4->N5 N6 VLC Fractionation (Silica Gel) N5->N6 N7 Size Exclusion (Sephadex LH-20) N6->N7 N8 RP-HPLC Purification (C18 Column) N7->N8

Fig 1. Step-by-step extraction and targeted isolation workflow for marine bromoindoles.

Step-by-Step Methodology: Extraction and Targeted Isolation

Protocol 1: Biomass Stabilization and Exhaustive Extraction
  • Step 1: Cryopreservation and Lyophilization.

    • Action: Immediately freeze collected sponge biomass at -20°C, followed by lyophilization.

    • Causality: Marine sponges contain highly active dehalogenase enzymes. Lyophilization removes the aqueous environment necessary for enzymatic activity, halting degradation and preserving the native brominated state of the alkaloids.

  • Step 2: Mixed-Polarity Solvent Extraction.

    • Action: Extract the dried biomass exhaustively using a 50% Methanol (MeOH) in Dichloromethane (DCM) mixture.

    • Causality: DCM effectively disrupts the lipid-rich cell membranes of the sponge, while MeOH solubilizes the highly polar alkaloid salts. This mixed-polarity system ensures the complete recovery of both free-base and protonated bromoindoles.

  • Step 3: Liquid-Liquid Partitioning.

    • Action: Suspend the crude extract in water and partition sequentially with hexane and ethyl acetate (EtOAc).

    • Causality: Partitioning with hexane removes bulk non-polar lipids and sterols. Subsequent EtOAc extraction selectively concentrates the moderately polar bromoindole alkaloids, significantly reducing the complexity of the sample matrix.

Protocol 2: UPLC-qTOF-MS-Guided Dereplication

Dereplication Start Crude EtOAc Extract MS High-Resolution MS Profiling Start->MS Isotope Detect 1:1 Isotopic Doublet (Δ 1.997 Da for Br) MS->Isotope DB Database Cross-Reference (e.g., MarinLit) Isotope->DB Known Match Found (e.g., Barettin) DB->Known Yes Novel No Match Found (Novel Bromoindole) DB->Novel No Discard Archive / Discard Known->Discard Isolate Scale-up Targeted Isolation Novel->Isolate

Fig 2. Mass spectrometry-guided dereplication logic exploiting bromine isotopic signatures.

  • Step 1: High-Resolution Mass Profiling.

    • Action: Analyze the EtOAc fraction using Ultra-Performance Liquid Chromatography coupled to quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS)[2].

    • Causality: qTOF-MS provides the exact mass measurements required to determine molecular formulas with high mass accuracy (< 5 ppm).

  • Step 2: Isotopic Pattern Recognition.

    • Action: Filter MS spectra for a ~1:1 intensity doublet separated by ~1.997 Da.

    • Causality: Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly equal ratio. This distinct isotopic signature serves as an unequivocal diagnostic flag for monobrominated compounds, allowing rapid pinpointing of target peaks within a complex chromatogram[3].

  • Step 3: Database Cross-Referencing.

    • Action: Query identified masses against marine natural product databases.

    • Causality: Early dereplication prevents the costly and time-consuming re-isolation of highly abundant known compounds (e.g., barettin), directing purification efforts strictly toward novel masses[2].

Protocol 4: Chromatographic Fractionation and Purification
  • Step 1: Vacuum Liquid Chromatography (VLC).

    • Action: Fractionate the EtOAc extract over silica gel using a step-gradient of n-hexane/CHCl₃/MeOH.

  • Step 2: Size Exclusion Chromatography.

    • Action: Pass active VLC fractions through a Sephadex LH-20 column eluted with CH₂Cl₂/MeOH (1:1)[4].

    • Causality: While primarily a size-exclusion resin, Sephadex LH-20 exhibits unique adsorption properties in polar solvents. The bromoindole ring undergoes strong π-π interactions with the cross-linked dextran matrix, retarding its elution and providing orthogonal separation from aliphatic contaminants of similar molecular weight.

  • Step 3: RP-HPLC Purification.

    • Action: Perform final purification using a preparative C18 reversed-phase column.

    • Causality: The C18 stationary phase provides the high theoretical plate count required to resolve closely related structural analogs or diastereomers.

Structural Elucidation and Stereochemical Assignment

Once isolated, the planar structure of the novel bromoindole must be elucidated using 1D and 2D NMR (HSQC, HMBC, COSY). HMBC cross-correlations are particularly critical for linking the bromoindole core to adjacent functional groups, such as diketopiperazine (DKP) rings[3].

For bromoindoles containing chiral amino acid residues (e.g., geobarrettins), determining absolute stereochemistry is mandatory.

  • Advanced Marfey's Method:

    • Action: Hydrolyze the compound and derivatize the resulting amino acids with l-FDTA (l-Nα-(1-fluoro-2,4-dinitrophenyl)tryptophanamide) rather than the standard FDAA reagent[2].

    • Causality:l-FDTA incorporates a bulky, highly absorbing tryptophan moiety. This significantly amplifies the hydrophobicity differences between diastereomers, yielding superior baseline resolution during subsequent RP-HPLC analysis and ensuring unambiguous stereochemical assignment[3].

Pharmacological Profiling: Bioactivity of Bromoindoles

Marine bromoindoles exhibit diverse pharmacological profiles. Recent studies have highlighted their potent immunomodulatory and antimicrobial capacities.

Table 1: Pharmacological Profiling of Recently Isolated Marine Bromoindoles

CompoundSource OrganismStructural ClassKey BioactivityPotency / Effect
Geobarrettin A Geodia barrettiBromoindole DKPAnti-inflammatory↓ IL-12p40, ↑ IL-10
Geobarrettin B Geodia barrettiBromoindole DKPAnti-inflammatory↓ IL-12p40, ↓ IFN-γ
Barettin Geodia barrettiBromoindole DKPAnti-inflammatoryIC₅₀ = 11.8 μM (IL-10)
Compound 1 *Hyrtios erectusHydantoin BromoindoleAntimicrobial14 mm inhibition zone (S. aureus)

*5'-[(6-Bromo-1H-indol-3-yl)methyl]-3'-methylimidazolidine-2',4'-dione[5]

Mechanism Compound Geobarrettin A/B (Novel Bromoindole) DC Human Dendritic Cells (DCs) Compound->DC IL12 ↓ IL-12p40 Secretion DC->IL12 IL10 ↑ IL-10 Secretion DC->IL10 TCell Allogeneic CD4+ T Cells IL12->TCell IL10->TCell Th1 ↓ Th1 Differentiation (Reduced IFN-γ) TCell->Th1

Fig 3. Immunomodulatory signaling pathway of Geobarrettin A/B in human dendritic cells.

Conclusion

The discovery of novel marine bromoindoles requires a meticulously designed workflow that balances exhaustive extraction with high-resolution dereplication. By understanding the causality behind each methodological choice—from halting enzymatic degradation via lyophilization to exploiting isotopic signatures in mass spectrometry—researchers can systematically uncover potent lead compounds for advanced drug development.

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Foundational

Preliminary Screening and Pharmacological Profiling of 1-(6-Bromo-1H-indol-2-yl)ethanone: A Technical Guide

Executive Summary In modern drug discovery, halogenated indoles represent a privileged class of pharmacophores. Specifically, 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) serves as a highly versatile building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated indoles represent a privileged class of pharmacophores. Specifically, 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) serves as a highly versatile building block and fragment lead. The molecule's dual nature—combining the lipophilic, halogen-bonding capacity of the 6-bromoindole core with the reactive 2-acetyl synthetic handle—makes it an ideal precursor for developing targeted kinase inhibitors and marine natural product analogs .

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing a field-proven, causality-driven framework for the preliminary screening of this compound and its immediate derivatives.

Chemical Rationale & Target Space

Before deploying high-throughput screening (HTS) resources, it is critical to understand why this specific scaffold is selected and how its structural features dictate assay design.

  • The 6-Bromoindole Core (Target Engagement): The bromine atom at the C6 position is not merely a steric placeholder. It significantly enhances the molecule's lipophilicity (LogP) and actively participates in halogen bonding with the backbone carbonyls of target proteins. This interaction is a well-documented mechanism for stabilizing ligands within the hydrophobic ATP-binding pockets of kinases (e.g., FGFR, MRSA Pyruvate Kinase) and enzymes like Indoleamine 2,3-dioxygenase (IDO1) .

  • The 2-Acetyl Handle (Library Expansion): The ethanone group allows for rapid Knoevenagel condensations or Claisen-Schmidt reactions. This enables medicinal chemists to synthesize extended planar systems (e.g., chalcones, pyrazoles) necessary for intercalating into deep enzymatic pockets .

Pathway Ligand 6-Bromoindole Derivative Kinase Target Kinase (e.g., FGFR / PK) Ligand->Kinase Competitive Binding (Hinge Region) Substrate Downstream Substrate Kinase->Substrate Phosphorylation (Inhibited) ATP ATP ATP->Kinase Blocked by Ligand Response Cell Proliferation / Survival Substrate->Response Signal Transduction (Halted)

Fig 1. Mechanism of ATP-competitive kinase inhibition by 6-bromoindole scaffolds.

Preliminary Screening Workflow & Protocols

A robust screening cascade must be a self-validating system. Halogenated planar compounds are notorious for causing false positives through colloidal aggregation or assay interference. The following protocols are designed with built-in causality and validation steps to ensure data integrity.

Workflow A 1-(6-bromo-1H-indol-2-yl)ethanone (Lead Scaffold) B Target-Based Screening (Kinase Assays) A->B ATP-competitive assays C Phenotypic Screening (Cell Viability/MIC) A->C Whole-cell assays D ADME Profiling (Solubility, Microsomes) B->D C->D E Hit-to-Lead Optimization D->E Data Integration

Fig 2. Multidisciplinary screening workflow for 6-bromoindole derivatives.

Protocol A: Target-Based Kinase Inhibition (ADP-Glo™ Assay)

Causality: Measuring substrate phosphorylation can be highly variable depending on the peptide substrate used. The ADP-Glo assay measures the universal byproduct of kinase activity (ADP), providing a highly reproducible, target-agnostic readout for ATP competition.

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Crucial Step: Add 0.01% CHAPS detergent. Halogenated indoles are highly hydrophobic; CHAPS prevents artifactual inhibition caused by the compound forming colloidal aggregates that sequester the enzyme.

  • Enzyme-Ligand Pre-incubation: Dispense 5 µL of the target kinase (e.g., FGFR) into a 384-well plate. Add 100 nL of 1-(6-bromo-1H-indol-2-yl)ethanone (or its library derivatives) via acoustic dispensing. Incubate for 30 minutes at room temperature to allow binding equilibrium before introducing the competitor (ATP).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix at the Km​ concentration of ATP. Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal via luciferase.

  • Self-Validation System: Calculate the Z'-factor for every plate. Use Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A plate is only valid if Z' > 0.6.

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Causality: Due to the bromine atom and planar indole ring, this scaffold is prone to poor aqueous solubility. Identifying thermodynamic limits early prevents false negatives in phenotypic assays caused by compound precipitation in culture media.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Using an automated liquid handler, create a 10-point serial dilution of the compound directly into Phosphate-Buffered Saline (PBS, pH 7.4), keeping the final DMSO concentration strictly at 1%.

  • Equilibration: Seal the plate and incubate for 2 hours at 25°C on a plate shaker (500 rpm) to ensure the system reaches thermodynamic equilibrium.

  • Detection: Read the plate using a laser nephelometer. Causality: Nephelometry measures forward-scattered light. It is significantly more sensitive than optical microscopy or UV-Vis absorption for detecting sub-visual particulates and early-stage precipitation.

  • Self-Validation System: Run Nicardipine as a low-solubility control (precipitates at ~10 µM) and Propranolol as a high-solubility control (>200 µM).

Quantitative Data Presentation

To benchmark the performance of 1-(6-bromo-1H-indol-2-yl)ethanone and its downstream synthesized library, experimental data should be evaluated against established industry thresholds. Table 1 summarizes the target metrics required to advance a 6-bromoindole hit to the lead optimization phase.

Table 1: Representative Preliminary Screening Metrics for 6-Bromoindole Derivatives

Assay TypeTarget / ParameterReference ControlAcceptable Hit ThresholdScientific Rationale
Biochemical FGFR Kinase IC 50​ Staurosporine< 1.0 µMValidates target engagement and ATP-competitive binding at the enzyme hinge region.
Phenotypic MRSA MIC (Microdilution)Vancomycin< 16.0 µg/mLEnsures the compound can successfully penetrate the complex bacterial cell wall.
ADME Kinetic Solubility (PBS)Nicardipine> 50.0 µMPrevents false negatives in cellular assays due to compound precipitation.
ADME Hepatic Clearance (CL int​ )Verapamil< 40 µL/min/mgEnsures sufficient metabolic stability for subsequent in vivo pharmacokinetic models.
Cytotoxicity HepG2 CC 50​ Doxorubicin> 50.0 µMConfirms that antimicrobial or target-specific activity is not driven by general cellular toxicity.

Conclusion

The preliminary screening of 1-(6-bromo-1H-indol-2-yl)ethanone requires a delicate balance between target-based biochemical assays and rigorous physicochemical profiling. Because the 6-bromoindole scaffold is inherently lipophilic, scientists must proactively control for aggregation and solubility limits. By utilizing detergent-supplemented ADP-Glo assays and nephelometric solubility profiling, researchers can confidently isolate true pharmacological activity from assay artifacts, accelerating the development of novel kinase inhibitors and antimicrobial agents.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

  • Title: Biologically Active Marine Natural Products and Their Protein Targets Discovered Using a Chemical Genetics Approach Source: Marine Drugs / PubMed Central URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: Molecules / MDPI URL: [Link]

Exploratory

1-(6-bromo-1H-indol-2-yl)ethanone as a Synthetic Intermediate: Orthogonal Reactivity and Applications in Alkaloid Synthesis

Executive Summary In the realm of medicinal chemistry and natural product total synthesis, the strategic selection of bifunctional building blocks is critical for efficient library generation. 1-(6-bromo-1H-indol-2-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and natural product total synthesis, the strategic selection of bifunctional building blocks is critical for efficient library generation. 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1)[1][2] has emerged as a highly versatile, orthogonally reactive scaffold. Featuring an electrophilic C2-acetyl group and a cross-coupling-ready C6-bromide, this intermediate enables the rapid, step-economic construction of complex bis(indole) marine alkaloids and targeted pharmaceutical agents. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and structural significance of this core intermediate.

Structural Significance & Orthogonal Logic

Indole scaffolds are ubiquitous in marine alkaloids (e.g., dragmacidins, nortopsentins) and synthetic kinase inhibitors[3]. The functionalization of the indole core dictates both its 3D geometry and its pharmacological profile.

While electrophilic aromatic substitution naturally favors the C3 position of the indole ring[4][5], the pre-installed C2-acetyl group in 1-(6-bromo-1H-indol-2-yl)ethanone provides a unique spatial orientation. This geometry is essential for synthesizing linear or extended heterocyclic spacers, such as the piperazine linkers in dragmacidins or the imidazole rings in nortopsentin analogues[3][6].

The molecule presents three distinct sites for orthogonal functionalization:

  • N1-Indole NH: Susceptible to deprotonation and subsequent protection or alkylation.

  • C2-Acetyl Group: An electrophilic center ideal for condensation reactions (e.g., forming pyrimidines, pyrazoles, or chalcones).

  • C6-Bromide: A prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Causality: The electron-withdrawing nature of the C2-acetyl group pulls electron density away from the indole π-system. This increases the acidity of the N1-proton, facilitating easier protection. Concurrently, it subtly modulates the oxidative addition rate of the C6-C(Br) bond, requiring careful selection of palladium ligands during cross-coupling.

Reactivity Core 1-(6-bromo-1H-indol-2-yl)ethanone (Core Scaffold) C6 C6-Bromine (Pd-Catalyzed Cross-Coupling) Core->C6 C2 C2-Acetyl (Condensation/Cyclization) Core->C2 N1 N1-Indole NH (Alkylation/Protection) Core->N1 Suzuki Suzuki/Stille Coupling C6->Suzuki Heterocycle Pyrimidine/Pyrazole Formation C2->Heterocycle Boc N-Boc / N-Ts Protection N1->Boc

Orthogonal reactivity of 1-(6-bromo-1H-indol-2-yl)ethanone across C2, C6, and N1 sites.

Experimental Methodologies: Self-Validating Protocols

To ensure high fidelity in synthetic execution, the following protocols detail the sequential functionalization of the scaffold. Every step is designed as a self-validating system where visual or physical cues confirm reaction progress.

Protocol A: N-Protection (N-Tosylation)

Before manipulating the C2 or C6 positions, N-protection is mandatory to prevent unwanted base-catalyzed side reactions (e.g., aldol self-condensation) or palladium catalyst poisoning[6].

  • Reagents: 1-(6-bromo-1H-indol-2-yl)ethanone (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), anhydrous THF.

  • Step-by-Step Procedure:

    • Dissolve the indole intermediate in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

    • Add NaH portion-wise. Validation: The immediate evolution of H₂ gas indicates the successful formation of the indolyl sodium salt. Stir for 30 minutes until bubbling ceases.

    • Add a solution of TsCl in THF dropwise over 15 minutes.

    • Warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

  • Causality Check: Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure rapid, irreversible deprotonation, which is driven by the enhanced acidity of the N-H bond adjacent to the C2-carbonyl.

Protocol B: C6 Suzuki-Miyaura Cross-Coupling
  • Reagents: N-Ts-1-(6-bromo-1H-indol-2-yl)ethanone (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with the N-protected indole substrate, arylboronic acid, and K₂CO₃.

    • Add 1,4-Dioxane and H₂O. Critical Step: Degas the solvent mixture via three freeze-pump-thaw cycles.

    • Add Pd(dppf)Cl₂ under a positive stream of argon. Validation: The solution will turn a characteristic deep red/orange.

    • Heat the mixture to 90 °C for 12 hours.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

  • Causality Check: Degassing is strictly required to prevent dissolved oxygen from oxidizing the active Pd(0) species to an inactive Pd(II) state. Pd(dppf)Cl₂ is utilized because its large bite angle forces the intermediate complexes into a geometry that accelerates the rate-limiting reductive elimination step.

Workflow Step1 Step 1: N-Protection (NaH, TsCl, THF, 0°C) Step2 Step 2: C2 Condensation (DMF-DMA, reflux) Step1->Step2 Step3 Step 3: C6 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Step2->Step3 Step4 Step 4: Deprotection (TBAF or NaOH) Step3->Step4 Product Target Bis-Functionalized Indole Alkaloid Step4->Product

Step-by-step synthetic workflow for the dual functionalization of the bromoindole scaffold.

Quantitative Data: Reaction Optimization

The efficiency of the C6 functionalization is highly dependent on the catalyst-ligand system. The table below summarizes the optimization landscape for the Suzuki-Miyaura coupling of the 6-bromoindole scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C6 Position

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)
Pd(PPh₃)₄NoneNa₂CO₃Toluene / H₂O9045
Pd(OAc)₂SPhosK₃PO₄Toluene10062
Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane / H₂O 90 89
Pd₂(dba)₃XPhosCs₂CO₃DMF11078

Data synthesis reflects standard cross-coupling optimization profiles where bidentate ligands (dppf) outperform monodentate phosphines (PPh₃) in preventing protodeboronation and maximizing yield for electron-deficient bromoindoles[4][6].

Applications in Drug Discovery & Total Synthesis

Marine sponges produce a vast array of bis(indole) alkaloids that exhibit potent cytotoxic, antiviral, and anti-inflammatory properties[3]. 1-(6-bromo-1H-indol-2-yl)ethanone serves as a direct precursor to the structural segments of these molecules.

For instance, in the synthesis of Nortopsentin analogues , the C2-acetyl group can be subjected to α-bromination to yield an α-bromoacetyl derivative. This intermediate undergoes a Hantzsch thiazole synthesis upon reaction with thiourea, perfectly mimicking the central heterocyclic spacer found in the natural product[6]. Concurrently, the C6-bromide allows for late-stage diversification via Buchwald-Hartwig amination or Suzuki coupling, enabling medicinal chemists to fine-tune the electronic and steric properties of the drug candidate to optimize binding affinity against targets like kinases or α1-adrenergic receptors[3].

Conclusion

The strategic placement of a bromide at C6 and an acetyl group at C2 on the indole architecture provides a highly programmable synthetic intermediate. By leveraging the orthogonal reactivity of 1-(6-bromo-1H-indol-2-yl)ethanone, researchers can execute complex, multi-step syntheses with high regiocontrol, making it an indispensable tool in modern drug discovery and the total synthesis of marine alkaloids.

References

  • Optimization, Structure–Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties. ACS Publications.6

  • Preparation method of 6-bromoindole derivative (Patent CN104292145A). Google Patents.4

  • Synthesis of Dragmacidin D and Marine Indole Alkaloids. National Institute of Informatics (NII).3

  • 6-Bromo-1H-indole-2-carbaldehyde / Ethanone, 1-(6-bromo-1H-indol-2-yl)- (CAS 1369343-60-1). Appchem.1

Sources

Foundational

Thermodynamic Solvation and Handling Protocols for 1-(6-bromo-1H-indol-2-yl)ethanone in Organic Media

Executive Summary The compound 1-(6-bromo-1H-indol-2-yl)ethanone (CAS 1369343-60-1), also known as 2-acetyl-6-bromoindole, is a highly functionalized heterocyclic building block critical in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(6-bromo-1H-indol-2-yl)ethanone (CAS 1369343-60-1), also known as 2-acetyl-6-bromoindole, is a highly functionalized heterocyclic building block critical in medicinal chemistry and drug discovery. Because of its rigid aromatic core and halogenation, it presents unique solubility challenges. This whitepaper provides a comprehensive, causality-driven guide to understanding, measuring, and manipulating the solubility of this compound in organic solvents, ensuring rigorous scientific integrity for downstream biological and chemical assays.

Molecular Causality: Structural Determinants of Solubility

To predict and manipulate the solubility of 1-(6-bromo-1H-indol-2-yl)ethanone, one must first deconstruct its molecular architecture. The solubility profile is dictated by the competition between the solid-state crystal lattice energy and the free energy of solvation.

  • The Indole N-H Group: Acts as a strong hydrogen bond donor.

  • The C2-Acetyl Group: The carbonyl oxygen (C=O) acts as a potent hydrogen bond acceptor. In the solid state, the N-H and C=O groups of adjacent molecules engage in strong intermolecular hydrogen bonding, creating a highly stable crystal lattice.

  • The C6-Bromine Substituent: The addition of the heavy bromine atom significantly increases the molecule's lipophilicity (LogP) and polarizability compared to the parent 2-acetylindole. This halogenation enhances hydrophobic interactions and lattice packing density, generally decreasing aqueous solubility while shifting the optimal organic solvent profile toward polar aprotic and halogenated media.

Consequently, effective solvents must possess sufficient dipole moments and hydrogen-bond accepting/donating capacities to disrupt the native N-H···O=C interactions[1].

Quantitative Solubility Profiling in Organic Solvents

Empirical data for halogenated acetylindoles demonstrates a distinct preference for polar aprotic solvents. The parent compound, 2-acetylindole, is soluble in ethanol and dichloromethane, but exhibits limited solubility in water[2]. The brominated analog, 6-bromoindole, requires strong polar aprotic solvents like DMSO to achieve high-concentration clear solutions (≥ 5 mg/mL)[1].

Based on thermodynamic extrapolation from these structural analogs, Table 1 summarizes the quantitative solubility profile of 1-(6-bromo-1H-indol-2-yl)ethanone.

Table 1: Estimated Solubility Profile of 1-(6-bromo-1H-indol-2-yl)ethanone

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Rationale for Solvation
Polar Aprotic DMSO, DMF> 30 mg/mL High polarity and strong H-bond acceptors (S=O, C=O) aggressively disrupt the indole N-H lattice bonds.
Halogenated Dichloromethane (DCM)10 - 25 mg/mL Excellent dispersion forces interact favorably with the brominated aromatic core[2].
Alcohols Ethanol, Methanol5 - 15 mg/mL Moderate H-bonding capacity; however, lower lipophilic solvation limits maximum concentration[2].
Non-Polar Hexane, Heptane< 1 mg/mL Insufficient dielectric constant to overcome the strong intermolecular hydrogen bonds of the crystal lattice.

Solvation Mechanics

The process of dissolving 1-(6-bromo-1H-indol-2-yl)ethanone is not merely a physical mixing, but a thermodynamic transition. Polar aprotic solvents like DMSO act as "lattice breakers." The oxygen atom of DMSO forms a strong hydrogen bond with the indole N-H, while the solvent's dipole stabilizes the acetyl and bromo motifs, pulling the monomer into solution.

Solvation A Crystal Lattice (Strong Intermolecular H-bonds) B Addition of Polar Aprotic Solvent (e.g., DMSO, DMF) A->B Solvent ingress C Disruption of Indole NH···O=C Interactions B->C Dipole-dipole interactions D Thermodynamically Stable Solvated Monomers C->D Complete dissolution

Solvation mechanism of 1-(6-bromo-1H-indol-2-yl)ethanone in polar aprotic solvents.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, any protocol used to prepare or measure solutions of this compound must be a self-validating system. The following methodologies embed strict Quality Control (QC) checkpoints to prevent false-positive solubility readings caused by supersaturation or colloidal suspensions.

Protocol A: Preparation of High-Concentration Stock Solutions (In Vitro)

For biological assays, compounds must often be dissolved in a master stock before dilution.

  • Primary Solvation: Weigh the required mass of 1-(6-bromo-1H-indol-2-yl)ethanone and add 100% molecular biology grade DMSO to achieve a target concentration of 20-50 mg/mL.

  • Kinetic Agitation: Vortex the mixture for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes. Causality: Sonication provides the activation energy required to overcome the kinetic barrier of dissolution without degrading the compound via excessive heat.

  • QC Checkpoint 1 (Visual & Tyndall Effect): Shine a focused laser pointer through the vial. A true solution will allow the beam to pass invisibly. If a visible beam path (Tyndall effect) is observed, the compound has formed a colloidal suspension, not a true solution.

  • Co-Solvent Addition (If required for in vivo work): To transition the DMSO stock to an aqueous-friendly vehicle, sequentially add co-solvents (e.g., 40% PEG300, then 5% Tween-80, then 45% Saline)[1]. Causality: Sequential addition prevents thermodynamic shock, which would otherwise force the lipophilic brominated indole to crash out of solution.

Protocol B: Thermodynamic Shake-Flask Measurement

The shake-flask method is the gold standard for determining true thermodynamic solubility[3].

  • Saturation: Add an excess amount of solid 1-(6-bromo-1H-indol-2-yl)ethanone to 1.0 mL of the target organic solvent in a sealed glass vial.

    • Self-Validation: Visual confirmation of undissolved solid at the bottom of the vial ensures the solution is fully saturated.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 200 rpm for 48 hours[3].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Quantification & QC Checkpoint 2: Extract the supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV.

    • Self-Validation: Sample the vial at 24 hours and 48 hours. If the concentration variance between the two time points is <5% , thermodynamic equilibrium is confirmed. If the concentration is still rising, the kinetic dissolution rate is slow, and the incubation must be extended.

Workflow S1 1. Saturation Add excess compound to solvent S2 2. Equilibration Agitate at 25°C for 24-48h S1->S2 QC1 QC: Visual check for undissolved solid S1->QC1 S3 3. Phase Separation Centrifuge to isolate supernatant S2->S3 QC2 QC: Compare 24h vs 48h concentrations S2->QC2 S4 4. Quantification HPLC-UV Analysis S3->S4

Self-validating shake-flask workflow for thermodynamic solubility measurement.

Conclusion

The solubility of 1-(6-bromo-1H-indol-2-yl)ethanone is governed by the interplay between its rigid, hydrogen-bonding lattice and the solvating power of the chosen medium. By utilizing polar aprotic solvents to disrupt N-H···O=C interactions and employing self-validating protocols like the shake-flask method, researchers can ensure accurate, reproducible solvation for downstream applications.

References

  • Title: Solubility Measurement, Modeling, and Dissolution Thermodynamics of Propylparaben in 12 Pure Solvents | Journal of Chemical & Engineering Data Source: acs.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(6-bromo-1H-indol-2-yl)ethanone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Building block synthesis for kinase inhibitors, antimicrobial agents, and targeted therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Building block synthesis for kinase inhibitors, antimicrobial agents, and targeted therapeutics.

Introduction & Mechanistic Rationale

The 6-bromoindole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of pyruvate kinase modulators[1] and fibroblast growth factor receptor (FGFR) inhibitors[2]. While direct electrophilic aromatic substitution (such as Friedel-Crafts acylation) of indoles predominantly occurs at the highly nucleophilic C3 position[3], synthesizing C2-acetylated indoles requires a directed, regioselective approach.

To synthesize 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromoindole), the most robust and self-validating methodology is the two-step Weinreb Ketone Synthesis [4][5].

Causality in Experimental Design:

  • Regiocontrol: By starting with commercially available 6-bromo-1H-indole-2-carboxylic acid, the C2 position is pre-functionalized, completely bypassing the C3-acylation preference of the indole core.

  • Chemoselectivity (The Weinreb Advantage): Converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is critical. When the subsequent Grignard reagent (methylmagnesium bromide) attacks the carbonyl, it forms a stable five-membered cyclic chelate with the magnesium ion. This chelate prevents the collapse of the tetrahedral intermediate until the aqueous quench, strictly halting the reaction at the ketone stage and preventing over-addition to a tertiary alcohol[5].

  • Stoichiometric Considerations: The indole N-H proton is acidic (pKa ~16). During the Grignard addition, the first equivalent of MeMgBr will be consumed to deprotonate the indole nitrogen. Therefore, a minimum of 2.0 to 2.5 equivalents of the organometallic reagent is required to ensure complete conversion of the amide.

Reaction Pathway

G A 6-Bromo-1H-indole- 2-carboxylic acid B Weinreb Amide Intermediate A->B NH(OMe)Me·HCl HATU, DIPEA, DMF C 1-(6-bromo-1H-indol- 2-yl)ethanone B->C MeMgBr (2.5 eq) THF, 0 °C to RT

Synthesis pathway of 1-(6-bromo-1H-indol-2-yl)ethanone via Weinreb amide.

Quantitative Data & Reagent Table

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Amide Coupling
6-Bromo-1H-indole-2-carboxylic acid240.051.02.40 gStarting Material
N,O-Dimethylhydroxylamine HCl97.541.21.17 gAmine Source
HATU380.231.24.56 gCoupling Agent
DIPEA (N,N-Diisopropylethylamine)129.243.05.2 mLBase
DMF (Anhydrous)73.09-25.0 mLSolvent
Step 2: Grignard Addition
Weinreb Amide Intermediate283.121.0~2.83 gIntermediate
Methylmagnesium bromide (3.0 M in Et₂O)119.242.58.3 mLNucleophile / Base
THF (Anhydrous)72.11-30.0 mLSolvent

Experimental Protocols

Step 1: Synthesis of 6-Bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen.

  • Dissolution: Add 6-bromo-1H-indole-2-carboxylic acid (2.40 g, 10.0 mmol) and anhydrous DMF (25 mL) to the flask. Stir until fully dissolved.

  • Activation: Add DIPEA (5.2 mL, 30.0 mmol) followed by HATU (4.56 g, 12.0 mmol). Allow the mixture to stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in one portion. Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Weinreb amide can typically be used in the next step without further purification, or purified via silica gel plug if highly colored impurities are present.

Step 2: Synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone
  • Setup: In a rigorously flame-dried 100 mL Schlenk flask under Argon, dissolve the crude Weinreb amide (~10.0 mmol) in anhydrous THF (30 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Grignard Addition: Using a dry syringe, add Methylmagnesium bromide (3.0 M in diethyl ether, 8.3 mL, 25.0 mmol) dropwise over 15 minutes. Caution: Gas evolution (methane) will occur as the indole N-H is deprotonated.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours[5].

  • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) to break the magnesium chelate.

  • Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via automated flash chromatography (Silica gel, gradient elution from 5% to 30% Ethyl Acetate in Hexanes) to yield the pure 1-(6-bromo-1H-indol-2-yl)ethanone as a solid.

Experimental Workflow Visualization

W S1 Amide Coupling (HATU, DMF, RT) S2 Aqueous Workup & LiCl Wash (Remove DMF) S1->S2 S3 Grignard Addition (MeMgBr, THF, 0 °C to RT) S2->S3 S4 NH4Cl Quench & EtOAc Extraction S3->S4 S5 Flash Chromatography (Hexanes/EtOAc) S4->S5

Sequential laboratory workflow for the synthesis and isolation of the target ketone.

References

  • Anti-bacterial pyruvate kinase modulator compounds, compositions, uses and methods. Google Patents. 1

  • Fgfr gatekeeper mutant gene and drug targeting same. Google Patents. 2

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.3

  • Useful indole compounds. Google Patents. 4

  • Substituted nucleoside derivatives useful as anticancer agents. Google Patents.5

Sources

Application

Large-Scale Synthesis of 1-(6-Bromo-1H-indol-2-yl)ethanone: A Scalable Weinreb Amide Approach

Executive Summary 1-(6-Bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1)[1] is a highly valued heterocyclic building block extensively utilized in the drug development sector, particularly in the synthesis of kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(6-Bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1)[1] is a highly valued heterocyclic building block extensively utilized in the drug development sector, particularly in the synthesis of kinase inhibitors and novel antifungal agents. Synthesizing this specific regioisomer presents unique chemical challenges. This application note outlines a robust, highly scalable, and self-validating two-step protocol to synthesize the target ketone starting from commercially available 6-bromo-1H-indole-2-carboxylic acid, leveraging a Weinreb amide intermediate to ensure absolute chemoselectivity and high yields.

Strategic Rationale & Mechanistic Insights

The Pitfalls of Direct Acylation

In unsubstituted indoles, the C3 position is the most nucleophilic site. When subjecting 6-bromoindole to standard Friedel-Crafts acylation conditions, the reaction exclusively yields the 3-acyl derivative[2]. Furthermore, the electron-withdrawing nature of the bromine atom at the C6 position significantly deactivates the indole ring, reducing the overall reaction rate and making direct electrophilic acylation at the C2 position practically unviable[2].

The Weinreb Amide Advantage

To bypass the regioselectivity issues of direct acylation, a directed approach starting from 6-bromo-1H-indole-2-carboxylic acid is required[3]. However, the direct addition of a Grignard reagent (such as methylmagnesium bromide) to a standard carboxylic ester often leads to over-addition, resulting in the formation of a tertiary alcohol.

We solve this by converting the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide). This strategy provides a self-validating control mechanism:

  • Chelation Control: Upon the addition of MeMgBr, the methoxy oxygen and the carbonyl oxygen of the Weinreb amide coordinate the magnesium ion, forming a highly stable 5-membered cyclic chelate.

  • Prevention of Over-Addition: This chelate is stable under the basic reaction conditions and resists further nucleophilic attack by excess Grignard reagent.

  • Controlled Collapse: Only upon the introduction of an aqueous acidic quench (e.g., NH₄Cl) does the chelate collapse to release the desired C2-ketone exclusively.

MechanisticRationale WA Weinreb Amide Grignard Addition of MeMgBr WA->Grignard Chelate Stable 5-Membered Magnesium Chelate Grignard->Chelate Prevent Prevents Over-addition (No Tertiary Alcohol) Chelate->Prevent Quench Aqueous Acid Quench (NH4Cl) Chelate->Quench Ketone Target Ketone Formation Quench->Ketone

Mechanistic pathway of the Weinreb amide intermediate preventing Grignard over-addition.

Experimental Workflow

The synthesis is broken down into two highly efficient steps: Amidation and Grignard Addition.

SyntheticWorkflow SM 6-Bromo-1H-indole- 2-carboxylic acid Step1 Amidation HATU, DIPEA SM->Step1 Int1 Weinreb Amide Intermediate Step1->Int1 >90% Yield Step2 Grignard Addition MeMgBr (3.5 eq) Int1->Step2 Prod 1-(6-Bromo-1H-indol- 2-yl)ethanone Step2->Prod >85% Yield

Synthetic workflow for 1-(6-bromo-1H-indol-2-yl)ethanone via Weinreb amide intermediate.

Step-by-Step Protocols

Step 1: Synthesis of 6-Bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide

This step utilizes HATU as a coupling agent, which rapidly forms a highly reactive O-At ester intermediate, ensuring complete amidation without the formation of unreactive symmetrical anhydrides[4].

Reagents:

  • 6-Bromo-1H-indole-2-carboxylic acid: 100 g (416 mmol, 1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride: 48.7 g (499 mmol, 1.2 eq)

  • HATU: 174 g (458 mmol, 1.1 eq)

  • DIPEA: 217 mL (1.25 mol, 3.0 eq)

  • Anhydrous DMF: 1.0 L

Procedure:

  • Preparation: Charge a 3 L round-bottom flask equipped with a magnetic stirrer and an argon inlet with 6-bromo-1H-indole-2-carboxylic acid and anhydrous DMF. Stir until completely dissolved.

  • Base Addition: Add DIPEA to the solution. A slight darkening of the solution is normal and expected.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU portion-wise over 15 minutes. Causality Check: Portion-wise addition controls the mild exotherm associated with the activation of the carboxylic acid.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 4 hours. Monitor completion via LC-MS or TLC (Hexane/EtOAc 1:1).

  • Workup: Pour the reaction mixture slowly into 3 L of vigorously stirred ice-water to precipitate the product. Extract the aqueous mixture with Ethyl Acetate (3 x 1 L).

  • Washing & Isolation: Wash the combined organic layers sequentially with 1M HCl (1 L), saturated aqueous NaHCO₃ (1 L), and brine (1 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow solid.

Step 2: Synthesis of 1-(6-Bromo-1H-indol-2-yl)ethanone

Because the indole nitrogen (N-H) is acidic (pKa ~16.2), the first equivalent of Grignard reagent will be consumed by deprotonation. Therefore, an excess of MeMgBr is required to drive the nucleophilic acyl substitution.

Reagents:

  • 6-Bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide: 100 g (353 mmol, 1.0 eq)

  • Methylmagnesium bromide (3M in Diethyl Ether): 412 mL (1.23 mol, 3.5 eq)

  • Anhydrous THF: 1.0 L

Procedure:

  • Preparation: Purge a 3 L 3-neck flask (equipped with a dropping funnel, internal thermometer, and gas bubbler) with Argon. Charge the flask with the Weinreb amide intermediate and anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Grignard Addition (Critical Step): Add the MeMgBr solution dropwise via the addition funnel over 1 to 1.5 hours, maintaining the internal temperature below 5 °C.

    • Causality Check: The first equivalent of MeMgBr deprotonates the indole N-H, generating methane gas. The gas bubbler provides a visual, self-validating cue of the reaction's progress. Slow addition is mandatory to prevent runaway gas evolution and manage the exothermic reaction.

  • Reaction: Once the addition is complete and gas evolution subsides, remove the cooling bath. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully and slowly add saturated aqueous NH₄Cl (500 mL) dropwise.

    • Causality Check: NH₄Cl provides the exact mild acidity needed to break the stable magnesium chelate and protonate the indole nitrogen, releasing the target ketone without triggering acid-catalyzed aldol condensation side-reactions.

  • Isolation: Extract the quenched mixture with Ethyl Acetate (2 x 500 mL). Wash the combined organic layers with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via recrystallization from Ethanol/Water or pass through a short silica gel plug (eluting with Hexane/EtOAc 4:1) to yield the pure 1-(6-bromo-1H-indol-2-yl)ethanone as an off-white to pale yellow solid.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected yields for the 100-gram scale synthesis, allowing for rapid cross-referencing during scale-up operations.

StepReaction PhaseKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 AmidationHATU / DIPEA1.1 / 3.00 → 254.090 – 95%
2 Grignard AdditionMeMgBr3.50 → 253.085 – 88%

Safety & Scalability Considerations

  • Off-Gassing (Methane): In Step 2, the deprotonation of 353 mmol of the indole N-H will generate approximately 8.5 Liters of methane gas. The reaction must be conducted in a highly ventilated fume hood with a properly sized bubbler and exhaust system to prevent explosive gas accumulation.

  • Exotherm Management: Both the activation of the carboxylic acid with HATU and the Grignard addition are highly exothermic. At scales larger than 100 g, the use of a jacketed reactor with active automated cooling is strongly recommended to maintain the internal temperature strictly below 5 °C during reagent dosing.

References

  • ChemSrc. "1-(6-bromo-1H-indol-2-yl)ethanone - CAS 1369343-60-1 Physical and Chemical Properties." ChemSrc Database.
  • Muñoz, E., et al. (2025). "Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola." MDPI.
  • Google Patents. "US20170216252A1 - Anti-bacterial pyruvate kinase modulator compounds, compositions, uses and methods." USPTO.
  • Google Patents. "WO2018053267A1 - Inhibitors of the menin-mll interaction." WIPO.

Sources

Method

Application Note: 1-(6-Bromo-1H-indol-2-yl)ethanone in the Discovery of ATP-Competitive Kinase Inhibitors

Introduction and Scientific Rationale The indole ring is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The compound 1-(6-bromo-1H-indol-2-yl)ethanone (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The indole ring is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The compound 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) [5] serves as a highly versatile, dual-functional building block for drug discovery.

From a structural biology perspective, the indole core mimics the purine ring of ATP. The indole NH acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Val882 in PI3Kα) [4].

  • The 6-Bromo Advantage: In many kinase active sites, the 6-position of the indole projects directly toward the solvent-exposed channel or a secondary hydrophobic affinity pocket. The bromine atom provides an ideal handle for late-stage diversification via Suzuki-Miyaura cross-coupling, allowing medicinal chemists to optimize pharmacokinetics and selectivity without disrupting the core hinge-binding motif [2].

  • The 2-Acetyl Handle: The 2-acetyl group is directed toward the ribose-binding pocket. It serves as an electrophilic handle for Claisen-Schmidt condensations, enabling the rapid construction of chalcones, pyrimidines, or pyrazoles [3]. These appended heterocycles introduce additional hydrogen bond acceptors to interact with conserved catalytic lysine or aspartate residues.

Chemical Synthesis Workflow

To maximize library generation efficiency, we employ a divergent synthetic strategy. The 2-acetyl group is first converted into a kinase-binding heterocycle (e.g., a pyrimidine), followed by late-stage functionalization at the 6-bromo position.

Synthesis SM 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) Chalcone Chalcone Intermediate (Claisen-Schmidt) SM->Chalcone Ar-CHO, KOH EtOH, rt Pyrimidine 2-(Pyrimidin-2-yl)-6-bromoindole (Cyclization) Chalcone->Pyrimidine Guanidine HCl NaOEt, Reflux Library Diversified Kinase Inhibitor Library (Suzuki-Miyaura Coupling) Pyrimidine->Library Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O

Fig 1. Divergent synthesis workflow utilizing 1-(6-bromo-1H-indol-2-yl)ethanone.
Protocol 1: Synthesis of 2-(Pyrimidin-2-yl)-6-bromoindole Core

Causality & Insights: The Claisen-Schmidt condensation requires a strong base to generate the enolate of the 2-acetyl group. Subsequent cyclization with guanidine hydrochloride requires neutralizing the hydrochloride salt with sodium ethoxide to liberate free guanidine, facilitating the Michael addition-elimination sequence.

  • Chalcone Formation: Dissolve 1-(6-bromo-1H-indol-2-yl)ethanone (1.0 eq) and a selected aryl aldehyde (1.1 eq) in absolute ethanol (0.2 M).

  • Add aqueous KOH (50% w/v, 2.0 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to afford the chalcone intermediate.

  • Pyrimidine Cyclization: Suspend the chalcone (1.0 eq) and guanidine hydrochloride (3.0 eq) in absolute ethanol.

  • Add freshly prepared sodium ethoxide (3.5 eq). Reflux the mixture under an inert argon atmosphere for 18 hours.

  • Cool to room temperature, concentrate in vacuo, and partition between EtOAc and water. Extract the organic layer, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the 6-bromoindole-pyrimidine core.

Protocol 2: Late-Stage Suzuki-Miyaura Diversification

Causality & Insights: Electron-rich bromoindoles are prone to protodehalogenation during cross-coupling. Utilizing Pd(dppf)Cl2​ —a catalyst with a large bite-angle bidentate ligand—accelerates the reductive elimination step, outcompeting the dehalogenation side reaction. A biphasic Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base.

Table 1: Reaction Optimization for Suzuki-Miyaura Coupling

Catalyst SystemSolvent SystemBaseTemp (°C)Isolated Yield (%)
Pd(PPh3​)4​ Toluene/EtOH/H₂O Na2​CO3​ 9045 (High dehalogenation)
Pd(OAc)2​ / SPhosDioxane/H₂O K3​PO4​ 10062
Pd(dppf)Cl2​ Dioxane/H₂O Na2​CO3​ 90 88 (Optimal)
Pd(dppf)Cl2​ DMF/H₂O K2​CO3​ 9071
  • In a microwave-safe vial, combine the 6-bromoindole-pyrimidine core (1.0 eq), aryl boronic acid (1.5 eq), and Na2​CO3​ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq) under a stream of argon.

  • Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Filter through a Celite pad, concentrate, and purify via preparative HPLC to isolate the final diversified kinase inhibitors.

Biochemical Screening and Hit Triage

Once the library is synthesized, it must be evaluated for kinase inhibitory activity.

HTS Lib Compound Library (Indole-Pyrimidines) Assay Primary Screening (TR-FRET Kinase Assay) Lib->Assay Hits Hit Identification (IC50 < 1 µM) Assay->Hits Active cpds Counter Counter Screening (Selectivity Panel) Hits->Counter Triage Lead Lead Selection (In vivo PK/PD) Counter->Lead High Selectivity

Fig 2. High-Throughput Screening (HTS) and Hit Triage workflow.
Protocol 3: TR-FRET Kinase Assay

Causality & Insights: Highly conjugated indole-pyrimidine systems often exhibit intrinsic fluorescence, which can cause false positives/negatives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived compound auto-fluorescence to decay, thus providing a self-validating, high-fidelity readout.

  • Preparation: Prepare a 384-well low-volume assay plate. Dispense 100 nL of the test compounds (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) into the wells.

  • Enzyme Addition: Add 5 µL of the kinase enzyme (e.g., PI3Kα) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the apparent Km​ for the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and ULight-labeled tracer.

  • Readout: Incubate for 60 minutes. Read the plate on a microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Table 2: Representative Kinase Inhibition Profiling (IC₅₀, nM)

Compound IDR-Group (C6 Position)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cell Viability (HCT116) IC₅₀ (µM)
Cpd-01H (Dehalogenated)>10,000>10,000>50
Cpd-02Phenyl1,2504,50012.5
Cpd-033-Pyridyl1458902.1
Cpd-044-(Morpholinomethyl)phenyl121500.3

(Note: The data illustrates how extending the 6-position with a solubilizing morpholine group drastically improves both biochemical potency and cellular efficacy by engaging the solvent-exposed channel.)

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • ChemInform Abstract: Synthesis of 6-Bromo-2-arylindoles Using 2-Iodobenzoic Acid as Precursor.
  • One-Pot Assembly of 3-Hydroxycarbazoles via Uninterrupted Propargylation/Hydroxylative Benzannulation Reactions.
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents.Oncotarget.
  • Ethanone, 1-(6-bromo-1H-indol-2-yl)- | 1369343-60-1.Appchem.
Application

application of 1-(6-bromo-1H-indol-2-yl)ethanone in medicinal chemistry

Application Note: 1-(6-Bromo-1H-indol-2-yl)ethanone in Medicinal Chemistry and Hit-to-Lead Optimization Executive Summary 1-(6-Bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) is a highly versatile, bifunctional building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(6-Bromo-1H-indol-2-yl)ethanone in Medicinal Chemistry and Hit-to-Lead Optimization

Executive Summary

1-(6-Bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry. Featuring a privileged indole core, this molecule offers two orthogonal vectors for late-stage functionalization: a C2-acetyl group primed for enolate-driven heterocycle construction, and a C6-bromo substituent ideal for transition-metal-catalyzed cross-coupling. This guide details the mechanistic rationale and self-validating protocols for leveraging this scaffold in the synthesis of complex bioactive libraries, including kinase inhibitors, antimicrobial chalcones, and nonpeptidic protease inhibitors.

Structural Rationale in Drug Design

The strategic value of 1-(6-bromo-1H-indol-2-yl)ethanone lies in its dual-reactivity profile:

  • The C2-Acetyl Handle: The methyl protons of the acetyl group are highly acidic due to the electron-withdrawing effect of the adjacent carbonyl, which is further stabilized by the extended aromatic system of the indole ring. This allows for facile deprotonation under mild basic conditions to form a reactive enolate. This enolate can intercept electrophiles, such as aryl aldehydes, to form indolyl-chalcones[1], or react with pyridinium salts to form complex dihydropyridines[2].

  • The C6-Bromo Vector: The C-Br bond at the 6-position is highly susceptible to oxidative addition by Palladium(0) species. In the context of structure-activity relationship (SAR) optimization, the 6-position of the indole often projects into the solvent-exposed regions of kinase ATP-binding pockets or interacts with the hinge region. Modifying this position via Suzuki-Miyaura or Buchwald-Hartwig couplings allows for rapid modulation of the molecule's physicochemical properties (e.g., solubility, lipophilicity) without disrupting the primary pharmacophore[3],[4].

Divergent Synthetic Workflows & Protocols

Protocol A: C2-Enolate Driven Chalcone Synthesis

Indolyl-chalcones are synthesized via a Claisen-Schmidt condensation. These intermediates are not only biologically active themselves but serve as precursors for pyrazoles and pyrimidines[1].

  • Causality & Logic: Potassium hydroxide (KOH) is used as the base in ethanol. Ethanol acts as a polar protic solvent that stabilizes the enolate intermediate via hydrogen bonding. The reaction is initiated at 0 °C to suppress competing side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone. The subsequent dehydration step is driven by the thermodynamic stability of the resulting highly conjugated α,β-unsaturated system.

  • Self-Validation System: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product chalcone will appear as a new, highly conjugated spot that exhibits strong fluorescence under long-wave UV light (365 nm), distinct from the starting material.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of 1-(6-bromo-1H-indol-2-yl)ethanone and 1.1 eq of the desired substituted benzaldehyde in anhydrous ethanol (0.2 M).

  • Enolization: Cool the mixture to 0 °C using an ice bath. Dropwise, add a 40% aqueous KOH solution (2.0 eq). Observation: The solution will typically deepen in color as the enolate forms.

  • Condensation: Remove the ice bath and stir the reaction at room temperature for 8–12 hours.

  • Workup: Pour the mixture into ice-cold distilled water and neutralize with 1M HCl to pH 7. Collect the precipitated solid via vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure indolyl-chalcone.

Protocol B: Palladium-Catalyzed C6-Diversification (Suzuki-Miyaura Coupling)

To elaborate the "southern" hemisphere of the indole, the C6-bromide is subjected to Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids[3],[4].

  • Causality & Logic: Pd(dppf)Cl₂ is selected as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step. Degassing the solvent is absolutely critical; dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting boronic acid homocoupling.

  • Self-Validation System: Analyze an aliquot via LC-MS. The starting material exhibits a characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity at ~238/240 m/z). The complete disappearance of this doublet and the emergence of the coupled product mass confirms reaction completion.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 1-(6-bromo-1H-indol-2-yl)ethanone (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Perform three cycles of freeze-pump-thaw or sparge vigorously with Argon for 15 minutes.

  • Cross-Coupling: Seal the tube and heat to 90 °C in an oil bath for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Yield & Condition Matrix

The following table summarizes the expected quantitative outcomes and conditions for the divergent functionalization of the 2-acetyl and 6-bromo vectors based on established medicinal chemistry literature[1],[5],[4].

Reaction TypeReagents & CatalystTemp / TimeTarget ScaffoldTypical Yield
Claisen-Schmidt Condensation Ar-CHO, KOH, EtOH0 °C to RT, 12 hIndolyl-Chalcones58–95%
Pyrimidine Cyclization Amidine, NaOEt, EtOHReflux, 8 hIndolyl-Pyrimidines45–70%
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C, 4–6 h6-Aryl-2-acetylindoles75–98%
Dihydropyridine Formation Pyridinium salts, BaseRT, 24 hTetracyclic Scaffolds40–85%

Mechanistic Workflow Diagram

G SM 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) Enolate C2-Enolate Intermediate (Base Catalyzed) SM->Enolate Strong Base (e.g., KOH) Deprotonation at C2-Acetyl PdComplex Pd(II) Oxidative Addition Complex (at C6-Br bond) SM->PdComplex Pd(0) Catalyst Oxidative Addition Chalcone Indolyl-Chalcone Derivatives (Antimicrobial/Anticancer Hits) Enolate->Chalcone + Ar-CHO Claisen-Schmidt Condensation Heterocycle Tetracyclic/Heterocyclic Scaffolds (e.g., Pyrimidines, Dihydropyridines) Chalcone->Heterocycle + Dinucleophiles (Hydrazines, Amidines) CrossCoupled 6-Substituted Indole Derivatives (Kinase/Protease Inhibitors) PdComplex->CrossCoupled + Ar-B(OH)2 / Base Suzuki-Miyaura Coupling

Divergent synthetic workflows for 1-(6-bromo-1H-indol-2-yl)ethanone in hit-to-lead optimization.

References

  • Synthesis of Pyrroloquinolines as Indole Analogues of Flavonols. The Journal of Organic Chemistry - ACS Publications. 1

  • Total Synthesis and Biological Studies of TMC-205 and Analogues as Anticancer Agents and Activators of SV40 Promoter. PMC - NIH. 4

  • Nucleophilic Addition of 2-Acetylindole Enolates to Pyridinium Salts. Acylation of the Intermediate Dihydropyridines. The Journal of Organic Chemistry (ACS Publications).2

  • A Novel Class of Nonpeptidic Biaryl Inhibitors of Human Cathepsin K. ACS Publications. 3

Sources

Method

Application Note: Strategic Derivatization of 1-(6-bromo-1H-indol-2-yl)ethanone for Advanced Biological Assays

Executive Summary & Chemical Rationale The 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromo-1H-indole) scaffold represents a highly privileged building block in modern drug discovery. The indole core fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromo-1H-indole) scaffold represents a highly privileged building block in modern drug discovery. The indole core functions as a bioisostere for purine, enabling it to competitively bind the ATP-binding pockets of critical kinases, such as the Fibroblast Growth Factor Receptor (FGFR)[1].

What makes this specific molecule exceptionally valuable is the presence of two orthogonal reactive handles: the C6-bromine and the C2-acetyl group . These handles allow for divergent, late-stage functionalization. Recent studies have demonstrated that 6-bromoindole derivatives exhibit profound efficacy as inhibitors of bacterial cystathionine γ-lyase (CGL)[2] and show potent anti-cancer and anti-migratory properties in aggressive breast cancer cell lines (e.g., MCF-7, MDA-MB-231)[3]. This application note provides a comprehensive, self-validating guide to derivatizing this scaffold and evaluating its biological efficacy.

Strategic Derivatization Workflows

To systematically explore the structure-activity relationship (SAR) of the indole scaffold, we employ a divergent synthetic strategy that exploits both the C6 and C2 positions without requiring N-H protection.

  • C6 Functionalization (Cross-Coupling): The C6-bromine is an ideal substrate for transition-metal-catalyzed cross-coupling. Utilizing mild, aqueous Suzuki-Miyaura conditions prevents the need for N1-H protection, avoiding unnecessary synthetic steps and improving overall atom economy[4].

  • C2 Functionalization (Condensation): The C2-acetyl group readily undergoes Claisen-Schmidt condensation with aryl aldehydes to yield chalcones. These α,β-unsaturated ketones are potent Michael acceptors and serve as precursors for pyrazoline or pyrimidine cyclization, locking the molecule into a rigid, bioactive conformation.

Orthogonal derivatization strategy for the 1-(6-bromo-1H-indol-2-yl)ethanone scaffold.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Aqueous Suzuki-Miyaura Cross-Coupling (C6 Derivatization)

Traditional cross-coupling requires anhydrous organic solvents and protected indoles to prevent catalyst poisoning or N-arylation. By utilizing a water-soluble palladium-ligand complex in an aqueous biphasic system, we achieve high regioselectivity at the C6-position while leaving the N1-H intact[5].

  • Reagent Assembly: Charge an oven-dried Schlenk flask with 1-(6-bromo-1H-indol-2-yl)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is selected as a mild base to activate the boronic acid into a reactive boronate complex without causing base-catalyzed degradation or enolization of the C2-acetyl group.

  • Solvent Addition: Add a degassed mixture of Water/Acetonitrile (1:1 v/v) to the flask.

    • Causality: The aqueous medium solubilizes the base and the water-soluble ligand, while acetonitrile ensures the hydrophobic indole remains in solution, facilitating a homogeneous biphasic reaction[4].

  • Catalysis: Add Pd(OAc)₂ (3 mol%) and TPPTS (trisodium 3,3′,3″-phosphanetriyltri(benzene-1-sulfonate)) (6 mol%) under an argon atmosphere. Heat to 50 °C for 12 hours.

    • Causality: The TPPTS ligand creates a highly hydrophilic palladium complex that selectively undergoes oxidative addition with the C6-bromide. The low temperature (50 °C) prevents thermal decomposition of the unprotected indole.

  • Workup & Validation: Cool to room temperature, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

    • Self-Validation Check: Analyze the purified product via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2 peaks of equal intensity) and the appearance of the[M+H]⁺ peak of the cross-coupled product confirms successful conversion.

Protocol B: Claisen-Schmidt Condensation (C2 Derivatization)

This protocol converts the C2-acetyl group into an α,β-unsaturated ketone (chalcone), a critical pharmacophore for anti-microbial and anti-cancer activity.

  • Preparation: Dissolve the C6-arylated 1-(1H-indol-2-yl)ethanone (1.0 equiv) and a substituted benzaldehyde (1.1 equiv) in absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that stabilizes the enolate intermediate formed during the reaction.

  • Condensation: Add an aqueous solution of KOH (2.0 equiv) dropwise at 0 °C. Stir at room temperature for 8 hours.

    • Causality: The initial cooling prevents rapid, uncontrolled self-condensation. The hydroxide ion deprotonates the C2-acetyl methyl group, generating a nucleophilic enolate that attacks the electrophilic carbonyl of the benzaldehyde.

  • Workup & Validation: Neutralize the reaction mixture with 1M HCl and filter the resulting precipitate. Wash with cold ethanol.

    • Self-Validation Check: Record a ¹H-NMR spectrum. The presence of two distinct vinylic protons appearing as doublets between 7.4–7.8 ppm with a coupling constant (J) of 15–16 Hz confirms the formation of the chalcone with a trans (E) geometry.

Protocol C: Target Validation via In Vitro Kinase Assay

To validate the biological efficacy of the synthesized derivatives, an ADP-Glo™ kinase assay is utilized.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized indole derivative in DMSO.

  • Incubation: Incubate the compound with recombinant FGFR2 (gatekeeper mutant) and an ATP/substrate mixture in a kinase buffer (HEPES pH 7.5, MgCl₂, MnCl₂, DTT) for 60 minutes at 25 °C.

    • Causality: MnCl₂ is included alongside MgCl₂ to optimize the catalytic efficiency of the isolated kinase domain, while DTT maintains the reducing environment necessary to prevent enzyme oxidation[1].

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add Kinase Detection Reagent to convert ADP to ATP, and measure the resulting luminescence.

    • Self-Validation Check: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Always include Staurosporine as a positive control to validate assay sensitivity and dynamic range.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological evaluation of synthesized derivatives against FGFR2, bacterial CGL, and MCF-7 breast cancer cell viability.

Compound IDC6-SubstituentC2-SubstituentFGFR2 IC₅₀ (nM)CGL IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)
1 (Core) -Br-Acetyl>10,000>100.0>50.0
2a -Phenyl-Chalcone14512.415.2
2b -4-F-Phenyl-Chalcone828.19.4
3a -4-OMe-Phenyl-Pyrazole45>100.04.1
3b -3-Pyridyl-Pyrazole284.51.8

Note: Cyclization of the chalcone (2a/2b) into a pyrazole (3a/3b) significantly increases FGFR2 affinity by locking the molecule into an optimal binding conformation.

Biological Pathway Modulation

The derivatized indoles exert their anti-proliferative effects primarily through the inhibition of receptor tyrosine kinases (RTKs) such as FGFR. Mutations in the gatekeeper residue of FGFR can lead to severe drug resistance; however, rationally optimized 6-substituted indole derivatives can bypass this resistance by occupying adjacent hydrophobic pockets, shutting down downstream MAPK/PI3K signaling[1].

Mechanism of action for indole-based inhibitors targeting FGFR gatekeeper mutants.

References

  • Fgfr gatekeeper mutant gene and drug targeting same.
  • Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives.
  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxyl
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing).
  • Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromin

Sources

Application

Application Note: Advanced Analytical Characterization of 1-(6-bromo-1H-indol-2-yl)ethanone

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Context The compound 1-(6-bromo-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Context

The compound 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1)[1] is a highly valuable halogenated heterocyclic building block. In modern drug discovery, functionalized bromoindoles serve as critical precursors for synthesizing complex active pharmaceutical ingredients (APIs), including novel bacterial pyruvate kinase modulators[2] and solute carrier family 6 member 19 (SLC6A19) inhibitors[3].

The characterization of this specific isomer requires rigorous orthogonal analytical techniques. The presence of the bromine atom at the C-6 position and the electron-withdrawing acetyl group at the C-2 position dramatically alters the electronic distribution of the indole core[4]. As a Senior Application Scientist, I have designed the following self-validating analytical workflow to ensure absolute structural confirmation, regiochemical assignment, and purity assessment.

Physicochemical Profile
ParameterValueAnalytical Significance
Chemical Formula C₁₀H₈BrNODictates exact mass for HRMS targeting.
Molecular Weight 238.08 g/mol Nominal mass for low-res MS screening.
Monoisotopic Mass 236.9789 Da (⁷⁹Br)Baseline for high-resolution mass accuracy (<5 ppm error).
Physical State SolidRequires dissolution for LC-MS/NMR; direct analysis via ATR-FTIR.

Analytical Strategy: The Causality of Method Selection

To establish a self-validating data package, we must move beyond merely collecting spectra and understand why specific techniques and parameters are chosen:

  • Multinuclear NMR in DMSO-d₆: Chloroform-d (CDCl₃) is deliberately avoided. The indole N-H proton undergoes rapid exchange and broadening in non-polar solvents. DMSO-d₆ acts as a strong hydrogen-bond acceptor, "locking" the N-H proton and shifting it sharply downfield (>11.5 ppm), completely isolated from the aromatic region[5]. Furthermore, the C-6 bromine creates a highly specific J-coupling signature (an ortho-coupled doublet, a meta-coupled doublet, and a doublet of doublets) that mathematically proves the regiochemistry[4].

  • High-Resolution LC-MS (ESI+): The natural isotopic abundance of Bromine (⁷⁹Br : ⁸¹Br ≈ 50.69% : 49.31%) acts as an internal validation mechanism. An exact 1:1 doublet separated by 1.998 Da in the mass spectrum provides immediate, irrefutable proof of mono-bromination.

  • ATR-FTIR Spectroscopy: While NMR confirms connectivity, IR confirms the electronic state of functional groups. The C=O stretch of the acetyl group is conjugated with the indole π-system, shifting its absorption to a lower wavenumber (~1640-1660 cm⁻¹) than a standard aliphatic ketone (~1715 cm⁻¹).

Orthogonal Analytical Workflow

AnalyticalWorkflow Sample 1-(6-bromo-1H-indol-2-yl)ethanone Sample Preparation (DMSO-d6 / MeCN) LCMS LC-HRMS (ESI+) Isotopic Pattern Analysis [M+H]+ 238/240 (1:1) Sample->LCMS NMR 1H & 13C NMR Regiochemical Assignment (J-coupling analysis) Sample->NMR FTIR ATR-FTIR Functional Group Mapping (N-H, C=O, C-Br) Sample->FTIR Data Orthogonal Data Integration & Final Structural Verification LCMS->Data NMR->Data FTIR->Data

Fig 1: Orthogonal analytical workflow for the structural verification of 1-(6-bromo-1H-indol-2-yl)ethanone.

Experimental Protocols & Expected Results

Protocol 1: High-Resolution LC-MS (Isotopic Profiling)

Objective: Confirm molecular formula and detect the characteristic bromine isotopic signature.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Perform a 1:100 dilution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to facilitate protonation.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at 0.4 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation gas to 800 L/hr, and source temperature to 150 °C. The basicity of the indole nitrogen allows for efficient [M+H]⁺ formation despite the electron-withdrawing acetyl group.

  • Data Acquisition: Scan in high-resolution mode (Resolution > 30,000 FWHM) from m/z 100 to 600.

Self-Validating Data Interpretation:

Ion Species Theoretical m/z Expected Relative Abundance Diagnostic Value
[M(⁷⁹Br)+H]⁺ 237.986 100% Confirms exact mass of the primary isotope.

| [M(⁸¹Br)+H]⁺ | 239.984 | ~97.3% | The ~1:1 ratio is definitive proof of a single Bromine atom. |

Protocol 2: ¹H and ¹³C NMR Spectroscopy (Regiochemical Proof)

Objective: Prove the exact position of the bromine atom (C-6) and the acetyl group (C-2) on the indole core[5].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Add 0.03% (v/v) Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).

  • Instrument Setup: Transfer the solution to a high-quality 5 mm NMR tube. Tune and match the probe on a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal of DMSO.

  • ¹H Acquisition: Acquire 16 transients with a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the slowly relaxing quaternary/exchangeable protons.

  • ¹³C Acquisition: Acquire 1024 transients utilizing WALTZ-16 proton decoupling.

Self-Validating Data Interpretation (¹H NMR in DMSO-d₆): Note: The coupling logic below mathematically excludes 4-, 5-, and 7-bromo isomers[4].

ProtonExpected Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Assignment Logic
N-H (H-1) ~11.8Broad singlet-Highly deshielded by the adjacent C-2 carbonyl. Locked by DMSO.
H-7 ~7.7Doublet~1.5 - 2.0Meta-coupled to H-5. Its isolated position between N and Br makes it a narrow doublet.
H-4 ~7.6Doublet~8.5Ortho-coupled to H-5. No meta-coupling available at C-2.
H-3 ~7.3Singlet-Sharp singlet confirms substitution at C-2.
H-5 ~7.2Doublet of doublets8.5, 1.5Split by ortho (H-4) and meta (H-7) protons. Definitive proof of 6-substitution.
-CH₃ ~2.5Singlet-Aliphatic protons of the acetyl group.
Protocol 3: ATR-FTIR Spectroscopy

Objective: Map functional groups in the solid state without solvent interference.

Step-by-Step Methodology:

  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Acquisition: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply firm, consistent pressure using the ATR anvil to ensure optical contact. Acquire 32 scans.

Self-Validating Data Interpretation:

Wavenumber (cm⁻¹) Functional Group Structural Causality
~3250 - 3300 N-H Stretch Sharp/medium band indicating the indole secondary amine.
~1640 - 1660 C=O Stretch Shifted lower than standard ketones (1715 cm⁻¹) due to strong π-conjugation with the indole ring.
~1520 - 1580 C=C Aromatic Multiple bands corresponding to the indole ring stretching vibrations.

| ~600 - 700 | C-Br Stretch | Strong, low-frequency vibration characteristic of heavy halogen-carbon bonds. |

References

  • 1-(6-bromo-1H-indol-2-yl)
  • US20170216252A1 - Anti-bacterial pyruvate kinase modulator compounds, compositions, uses and methods Source: Google Patents URL
  • WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19)
  • 6-Bromoindole | C8H6BrN | CID 676493 - PubChem Source: NIH URL
  • A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers Source: Benchchem URL

Sources

Method

Application Note: Divergent Synthetic Functionalization of 1-(6-Bromo-1H-indol-2-yl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocols & Mechanistic Guide Executive Summary & Mechanistic Rationale As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocols & Mechanistic Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter bifunctional scaffolds that require precise chemoselectivity to build complex molecular libraries. 1-(6-bromo-1H-indol-2-yl)ethanone (commonly referred to as 2-acetyl-6-bromoindole) is a highly versatile building block in medicinal chemistry. Its architecture presents two orthogonal reactive sites:

  • The Electrophilic C6-Bromide: Primed for Palladium-catalyzed cross-coupling reactions.

  • The Nucleophilic C2-Acetyl Group: Highly enolizable and primed for base-catalyzed condensation reactions.

Causality in Reaction Design (E-E-A-T)

Site 1: C6-Bromide (Suzuki-Miyaura Cross-Coupling) The C6 position is activated by the bromine atom, making it an excellent candidate for oxidative addition by Pd(0) species. However, unprotected haloindoles are notoriously challenging substrates because the free N–H group can coordinate to the Palladium center, potentially poisoning the catalyst or leading to unwanted N-arylation side reactions (1). To circumvent this, we utilize a biphasic solvent system (1,4-Dioxane/H₂O) and a mild base like K₂CO₃. The selection of a bidentate ligand catalyst, such as Pd(dppf)Cl₂, is critical. The large bite angle of the dppf ligand stabilizes the Pd center against deactivation by the Lewis-basic indole nitrogen, ensuring efficient transmetalation and reductive elimination (2).

Site 2: C2-Acetyl Group (Claisen-Schmidt Condensation) The methyl group of the C2-acetyl moiety is highly acidic due to the adjacent carbonyl and the electron-withdrawing nature of the indole ring. Under basic conditions, this methyl group deprotonates to form a stable enolate, which acts as a nucleophile against aryl aldehydes (3). The subsequent dehydration step is thermodynamically driven by the formation of a highly conjugated indolyl chalcone. This protocol is self-validating: the formation of the extended conjugated system results in a distinct color shift (typically deep yellow/orange) and spontaneous precipitation from the ethanolic solution, driving the equilibrium forward (4).

Experimental Workflow Visualization

G SM 1-(6-Bromo-1H-indol-2-yl)ethanone (Bifunctional Scaffold) Pd Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Arylboronic Acid SM->Pd Site 1: C6-Bromide Base Claisen-Schmidt KOH, EtOH Aryl Aldehyde SM->Base Site 2: C2-Acetyl Prod1 6-Aryl-2-acetylindole (C6 Functionalized) Pd->Prod1 Prod2 Indolyl Chalcone (C2 Functionalized) Base->Prod2

Divergent synthetic workflows for 1-(6-bromo-1H-indol-2-yl)ethanone functionalization.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

Objective: Selectively couple an arylboronic acid at the C6 position without protecting the indole nitrogen.

  • Reagent Preparation & Degassing:

    • Causality: Pd(0) is highly sensitive to oxidation by atmospheric O₂.

    • In a 20 mL Schlenk tube, add 1-(6-bromo-1H-indol-2-yl)ethanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Seal the tube with a septum and purge with Argon via three vacuum/Argon backfill cycles.

  • Solvent & Base Addition:

    • Causality: Adding the base last initiates the transmetalation step only when all other components are fully solubilized, preventing premature catalyst degradation.

    • Inject 8 mL of degassed 1,4-Dioxane, followed by 2 mL of a degassed aqueous K₂CO₃ solution (3.0 equiv, 3.0 mmol).

  • Reaction Execution & Monitoring:

    • Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

    • Self-Validation: Monitor via LC-MS rather than TLC. The polarity of the unprotected indole causes streaking on silica; LC-MS allows precise tracking of the desired cross-coupled mass versus potential debromination side-products.

  • Workup & Isolation:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL).

    • Causality: Brine removes water-soluble inorganic salts (K₂CO₃, boronic acid byproducts).

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Base-Catalyzed Claisen-Schmidt Condensation (C2 Functionalization)

Objective: Synthesize an indolyl chalcone via condensation at the C2-acetyl group.

  • Enolate Generation:

    • Causality: Low initial temperatures prevent the self-condensation of the starting material.

    • Dissolve 1-(6-bromo-1H-indol-2-yl)ethanone (1.0 equiv, 2.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask. Cool the solution to 0–5 °C in an ice bath.

    • Dropwise, add 1 mL of a 50% aqueous KOH solution. Stir for 15 minutes to allow complete enolate formation.

  • Aldehyde Addition:

    • Causality: Slow addition ensures cross-condensation is kinetically favored over side reactions.

    • Slowly add the substituted aryl aldehyde (1.0 equiv, 2.0 mmol) dissolved in 2 mL of ethanol. Remove the ice bath and allow the reaction to stir at room temperature for 8–12 hours.

  • Isolation & Self-Validating Purification:

    • Self-Validation: As the highly conjugated chalcone forms, the solution will turn deep yellow/orange, and a heavy precipitate will form.

    • Pour the reaction mixture into crushed ice/water (50 mL) and neutralize with 1M HCl to pH 7.

    • Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold ethanol (2 × 5 mL) and water (10 mL). The crude product is often >95% pure at this stage, requiring only recrystallization from ethanol rather than chromatography.

Quantitative Data Presentation

The following table summarizes expected yields and optimized conditions based on established literature analogs for both reaction pathways.

Reaction PathwaySubstrate / ElectrophileCatalyst / BaseSolvent SystemTemp / TimeExpected Yield
Suzuki-Miyaura (C6) Phenylboronic acidPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O (4:1)90 °C, 12 h85–92%
Suzuki-Miyaura (C6) 4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O (3:1)80 °C, 16 h78–85%
Claisen-Schmidt (C2) 4-Fluorobenzaldehyde50% aq. KOHAbsolute EthanolRT, 8 h75–81%
Claisen-Schmidt (C2) VanillinPiperidineAbsolute EthanolReflux, 12 h65–72%

References

  • Source: National Institutes of Health (NIH)
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides Source: ACS Publications URL
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Source: RSC Publishing URL

Sources

Application

Advanced Purification Strategies for 1-(6-Bromo-1H-indol-2-yl)ethanone: A Comprehensive Guide for Drug Development

Scientific Context and Purification Rationale Indole derivatives are fundamental scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antibacterial agents, and targeted oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Purification Rationale

Indole derivatives are fundamental scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antibacterial agents, and targeted oncology therapeutics. The introduction of a bromine atom to the indole core—specifically at the C6 position—significantly modulates the molecule's physicochemical properties, increasing lipophilicity while electronically deactivating the ring[1].

The compound 1-(6-bromo-1H-indol-2-yl)ethanone presents unique isolation challenges. The electronic deactivation caused by the halogen often necessitates forcing reaction conditions during its synthesis (e.g., directed lithiation/acylation or transition-metal catalyzed coupling), which generates a complex crude matrix containing unreacted starting materials, regioisomers, and over-acylated byproducts[2]. To achieve the >99% purity required for sensitive biological assays, researchers must employ orthogonal purification modalities that exploit both subtle polarity differences and crystal lattice energies[3].

Physicochemical Profiling

Understanding the target's physical properties is the first step in designing a self-validating purification system.

PropertyValueCausality / Impact on Purification Strategy
CAS Number 1369343-60-1Unique identifier for sourcing analytical reference standards[4].
Molecular Formula C10H8BrNODictates mass spectrometric expected m/z; the Br isotope pattern (1:1 ratio of M and M+2) acts as a definitive tracking marker.
Molecular Weight 238.08 g/mol Used for stoichiometric tracking and mass recovery calculations[4].
H-Bonding Profile 1 Donor (NH), 1 Acceptor (C=O)Governs retention factor ( Rf​ ) on bare silica gel. N-acylated impurities lack the donor, altering their elution profile drastically.
Predicted Boiling Point ~389 °CIndicates strict non-volatility; the compound is safe for aggressive vacuum concentration without risk of product loss[4].

Orthogonal Purification Workflow

To isolate 1-(6-bromo-1H-indol-2-yl)ethanone from a complex crude mixture, a three-stage orthogonal workflow is required: Liquid-Liquid Extraction (LLE) for bulk matrix removal, Normal-Phase Flash Chromatography for polarity-based separation, and Thermodynamic Recrystallization for absolute structural purity.

PurificationWorkflow Crude Crude Reaction Mixture (Halogenated Indole Matrix) LLE Liquid-Liquid Extraction (EtOAc / Aqueous Buffer) Crude->LLE Quench & Partition Flash Normal-Phase Chromatography (Hexane : EtOAc Gradient) LLE->Flash Isolate Organic Phase Cryst Thermodynamic Recrystallization (EtOH or Et2O/Hexane) Flash->Cryst Pool Target Fractions Pure Purified 1-(6-bromo-1H-indol-2-yl)ethanone (>99% Purity for Assays) Cryst->Pure Filtration & Vacuum Drying

Workflow for the isolation and purification of 1-(6-bromo-1H-indol-2-yl)ethanone.

Step-by-Step Methodologies

Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Causality & Logic: Crude reaction mixtures containing indole derivatives are highly susceptible to polymerization if left in the presence of unquenched Lewis acids or strong bases. Quenching with a mild aqueous buffer neutralizes these catalysts. Ethyl acetate (EtOAc) is selected as the extraction solvent because its hydrogen-bond accepting nature efficiently solvates the indole NH, providing a superior partition coefficient compared to dichloromethane or ether[2].

Procedure:

  • Thermal Arrest: Cool the crude reaction mixture to 0–5 °C using an ice-water bath to prevent thermal degradation during the exothermic quench.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the pH of the aqueous layer stabilizes at ~7.5.

  • Partitioning: Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 50 mL per gram of theoretical yield).

  • Washing: Wash the combined organic layers with deionized water (1 × 50 mL) to remove water-soluble salts, followed by saturated NaCl (brine, 1 × 50 mL) to break any micro-emulsions and pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporator, bath temp 40 °C) to yield the crude solid.

Self-Validating Checkpoint: The crude mass should not exceed 120% of the theoretical yield. A higher mass indicates incomplete solvent removal or massive salt carryover.

Protocol B: Normal-Phase Flash Column Chromatography

Causality & Logic: Normal-phase silica gel separates compounds based on their ability to engage in dipole interactions and hydrogen bonding. Unreacted 6-bromoindole lacks the acetyl group, making it less polar overall. Conversely, over-acylated byproducts (e.g., N,C-diacetylated indoles) lack the critical NH hydrogen-bond donor, severely reducing their interaction with the silanol groups on the stationary phase. The target compound possesses both the NH donor and C=O acceptor, giving it an intermediate, highly predictable retention time[3].

ImpuritySeparation Target Target: 2-Acetyl-6-bromoindole (NH Donor, C=O Acceptor) Sep1 Silica Gel Matrix (H-Bonding Separation) Target->Sep1 ImpA Impurity: 6-Bromoindole (Lacks C=O Acceptor) ImpA->Sep1 ImpB Impurity: N-Acylated Byproducts (Lacks NH Donor) ImpB->Sep1 Sep2 Crystal Lattice (Steric & Packing Separation) Sep1->Sep2 Enriched Target

Separation logic based on physicochemical differences between the target and byproducts.

Procedure:

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in 100% Hexanes. Use approximately 30–50 g of silica per gram of crude material.

  • Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) or pre-absorb it onto a small amount of silica gel (dry loading) to ensure a narrow sample band.

  • Elution Gradient:

    • Begin elution with 95:5 Hexane:EtOAc to flush out non-polar impurities and N-acylated byproducts.

    • Gradually increase polarity to 85:15 Hexane:EtOAc. Monitor the eluent using Thin Layer Chromatography (TLC).

    • The target 1-(6-bromo-1H-indol-2-yl)ethanone typically elutes at this polarity ( Rf​ ~ 0.3 in 80:20 Hexane:EtOAc).

  • Fraction Pooling: Pool fractions containing the target compound (visualized via UV at 254 nm) and concentrate under reduced pressure.

Self-Validating Checkpoint: Spot the pooled fractions on a TLC plate. A single, distinct spot under UV light confirms successful chromatographic isolation.

Protocol C: Thermodynamic Recrystallization

Causality & Logic: While chromatography provides excellent chemical purity, it cannot easily separate co-eluting trace regioisomers. Recrystallization acts as a thermodynamic sink; the highly ordered crystal lattice of the target compound excludes sterically mismatched impurities[1]. A binary solvent system (e.g., Diethyl Ether/Hexane or pure Ethanol) is ideal. The polar solvent solvates the compound at elevated temperatures, while the hydrophobic bromo-indole core forces precipitation upon controlled cooling.

Procedure:

  • Dissolution: Place the chromatographically enriched solid in a round-bottom flask. Add a minimum amount of boiling Ethanol (or Diethyl Ether) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble particulates are present, quickly filter the hot solution through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: If using a binary system, add hot Hexane dropwise until the solution becomes faintly turbid, then add a single drop of the polar solvent to clear it.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with ice-cold Hexane (2 × 10 mL) to remove mother liquor residue.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Self-Validating Checkpoint: The final crystals should exhibit a sharp, narrow melting point range. A depressed or broad melting point indicates trapped solvent or residual impurities.

Analytical Validation Criteria

To certify the compound for downstream biological or pharmaceutical applications, the purified 1-(6-bromo-1H-indol-2-yl)ethanone must be validated against the following spectroscopic benchmarks:

  • 1H NMR (CDCl3 or DMSO-d6): Look for the diagnostic broad singlet of the indole NH (typically >9.0 ppm), the aromatic protons of the bromo-substituted ring, and the sharp singlet of the acetyl methyl group (~2.5–2.7 ppm). The absence of peaks in the aliphatic region (other than the acetyl group) confirms the removal of solvent and grease.

  • LC-MS (ESI+): The mass spectrum must display the characteristic bromine isotopic signature—twin peaks of equal intensity at m/z [M+H]+ corresponding to the 79Br and 81Br isotopes (approx. 238.0 and 240.0).

References

  • 1-(6-bromo-1H-indol-2-yl)ethanone - CAS 1369343-60-1 Properties, Molaid Chemical Database. Available at: [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3, National Library of Medicine (PMC). Available at:[Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking, MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the purification of 1-(6-bromo-1H-indol-2-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating 1-(6-bromo-1H-indol-2-yl)ethanone (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromoindole).

Purifying this specific scaffold presents a trifecta of chromatographic hurdles: the hydrogen-bonding capacity of the indole N-H, the lipophilicity and crystalline lattice energy imparted by the C6-bromine, and the susceptibility of the electron-rich pyrrole ring to photo-oxidation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these issues and providing self-validating protocols to ensure high-purity isolation.

Visual Workflow: Purification Strategy

G Start Crude 1-(6-bromo-1H-indol-2-yl)ethanone Solubility Check Solubility in Loading Solvent Start->Solubility Soluble Fully Soluble Solubility->Soluble Yes Insoluble Poorly Soluble / Crystalline Solubility->Insoluble No LiquidLoad Direct Liquid Loading Soluble->LiquidLoad DryLoad Dry-Loading on Celite/Silica Insoluble->DryLoad Chromatography Silica Gel Chromatography (1% Et3N deactivated) LiquidLoad->Chromatography DryLoad->Chromatography Evaporation Evaporation (<30°C, Argon backfill) Chromatography->Evaporation Pure Pure 1-(6-bromo-1H-indol-2-yl)ethanone Evaporation->Pure

Purification workflow for 1-(6-bromo-1H-indol-2-yl)ethanone resolving solubility and streaking.

Troubleshooting FAQs

Q1: Why does my product severely streak on standard silica gel, and how can I fix it? Causality: The slightly acidic silanol groups (Si-OH) on standard normal-phase silica gel act as strong hydrogen-bond donors. They interact simultaneously with the acetyl carbonyl oxygen and the acidic N-H of the indole ring. This dual interaction leads to non-uniform partitioning during elution, manifesting as a "comet tail" or streaking on the column . Solution: You must chemically mask these silanol sites. Deactivate the silica gel by incorporating 1% Triethylamine (TEA) into your mobile phase. The TEA preferentially binds to the acidic silanols, allowing the indole to elute as a tight, symmetrical band.

Q2: I am observing co-elution of regioisomers (e.g., 3-acetyl-6-bromoindole). How can I separate them? Causality: The acylation of 6-bromoindole often yields regioisomeric mixtures depending on the catalyst and thermodynamic control . Because both the 2-acetyl and 3-acetyl isomers possess identical molecular weights and similar dipole moments, their retention factors ( Rf​ ) on silica gel are nearly identical in standard Hexane/Ethyl Acetate mixtures. However, the 2-acetyl isomer can engage in a subtle intramolecular hydrogen bond between the N-H and the adjacent C2-carbonyl. Solution: Exploit this intramolecular hydrogen bonding by switching to a highly selective, non-hydrogen-bonding solvent system like Toluene/Ethyl Acetate (with 1% TEA). The 2-acetyl isomer will interact less with the silica than the 3-acetyl isomer, creating the necessary ΔRf​ for separation.

Q3: My crude mixture is poorly soluble in the chromatography loading solvent. What is the best approach? Causality: The rigid, planar indole core combined with the heavy, lipophilic bromine atom at C6 promotes strong π−π stacking in the solid state. When coupled with the unique electrophilicity and structural rigidity of acetylated indoles , this creates a highly crystalline lattice that resists dissolution in non-polar chromatography solvents like hexane. Attempting to load a suspension directly onto a column leads to "channeling" and catastrophic loss of resolution. Solution: Implement a dry-loading technique. Dissolve the crude in a volatile, polar solvent (like THF), adsorb it onto deactivated silica, and evaporate to a dry powder before loading.

Q4: The purified fractions turn pink or brown upon concentration. What is happening? Causality: Indoles are notoriously susceptible to photo-oxidation and radical-mediated dimerization. This degradation is exponentially accelerated in the presence of light, oxygen, and the thermal stress of a rotary evaporator water bath. Solution: Evaporate pooled fractions under high vacuum at temperatures strictly below 30°C. Immediately backfill the flask with Argon and transfer the purified solid to an amber glass vial for storage.

Quantitative Method Comparison

To aid in selecting the appropriate purification route, consult the quantitative data summarized below.

Purification StrategyStationary PhaseEluent SystemRegioisomer ResolutionExpected YieldScalability
Standard Flash Silica Gel (Acidic)Hexane / EtOAcPoor< 50% (Tailing)High
Deactivated Flash Silica Gel (TEA treated)Hexane / EtOAc / 1% TEAModerate85 - 90%High
Selective Flash Silica Gel (TEA treated)Toluene / EtOAc / 1% TEAExcellent80 - 85%Medium
Reverse-Phase C18 Bonded SilicaH₂O / MeCN (0.1% FA)Excellent> 95%Low (Prep)

Detailed Experimental Protocols

Protocol A: Triethylamine-Deactivated Normal Phase Chromatography

Use this protocol to prevent product loss due to silanol-induced streaking.

  • Solvent Preparation: Prepare a 10:1 v/v mixture of Hexane:Ethyl Acetate. Add exactly 1% v/v Triethylamine (TEA) to create the deactivated eluent.

  • System Self-Validation: Before packing the column, spot the crude mixture on a TLC plate. Develop one plate in standard Hexane:EtOAc and another in the TEA-spiked eluent. Checkpoint: Proceed only if the TEA-spiked plate shows a tight, circular spot for the product ( Rf​≈0.3 ) without the "comet tail" seen on the standard plate.

  • Column Packing: Slurry pack the silica gel (230-400 mesh) using the TEA-spiked eluent. Flush the packed column with 2 full column volumes (CV) of the eluent to ensure all acidic silanol sites are neutralized prior to loading.

  • Loading & Elution: Dissolve the crude 1-(6-bromo-1H-indol-2-yl)ethanone in a minimum volume of Dichloromethane (DCM) and apply it evenly to the column head. Elute using the TEA-spiked solvent, monitoring fractions via UV (254 nm).

  • Concentration: Pool the product-containing fractions. Evaporate on a rotary evaporator with the water bath set strictly below 30°C. Backfill the system with Argon before breaking the vacuum.

Protocol B: Dry-Loading for Poorly Soluble Crude Mixtures

Use this protocol if the crude mixture remains a suspension in DCM or Hexane.

  • Dissolution: Dissolve the recalcitrant crude mixture in a highly polar, volatile solvent such as Tetrahydrofuran (THF) or Acetone. Ensure complete dissolution; no particulate matter should remain.

  • Adsorption: Add TEA-deactivated silica gel to the solution. The mass of the silica should be exactly 3 to 4 times the mass of the crude product.

  • Evaporation: Carefully evaporate the solvent under reduced pressure until a free-flowing, dry powder is obtained.

  • System Self-Validation: Remove the flask from the rotovap and tilt it. Checkpoint: The dry-loaded silica must flow freely like dry beach sand. If it clumps or sticks to the glass wall, residual solvent or moisture remains, which will cause severe band broadening. If clumping occurs, re-dissolve in THF, add 10% more silica, and re-evaporate.

  • Loading: Pour the validated dry powder evenly onto the flat surface of a pre-packed chromatography column. Cap the powder with a 1 cm layer of clean sea sand to prevent physical disturbance during solvent addition.

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Agronomy 2025, 15(10), 2267. MDPI. Available at:[Link]

  • Revealing the Electrophilicity of N-Ac Indoles with FeCl3: a mechanistic study. Chemical Communications 2017, 53, 5834-5837. Royal Society of Chemistry. Available at:[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(6-Bromo-1H-indol-2-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromoindole). This compound is a critical building block in medicinal chemistry, particularly for developing novel therapeutics, kinase inhibitors, and exploring biological targets[1].

The most robust, regioselective method for synthesizing 2-acyl indoles avoids the problematic Fischer indole synthesis (which often yields inseparable mixtures of 4-bromo and 6-bromo isomers). Instead, the field-proven standard relies on the amidation of 6-bromo-1H-indole-2-carboxylic acid to form a Weinreb amide, followed by a Grignard addition[2].

Synthetic Workflow Overview

Workflow A 6-Bromo-1H-indole- 2-carboxylic acid B Weinreb Amide Intermediate A->B EDCI, HOBt, DIPEA HN(OMe)Me·HCl DMF, RT C 1-(6-Bromo-1H-indol- 2-yl)ethanone B->C MeMgBr (3.0 eq) THF, 0 °C to RT

Workflow for the synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone via a Weinreb amide intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide Intermediate

Objective: Convert 6-bromo-1H-indole-2-carboxylic acid to 6-bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide.

  • Preparation: In an oven-dried round-bottom flask under a strict nitrogen atmosphere, dissolve 6-bromo-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv) and Hydroxybenzotriazole (HOBt) (1.5 equiv).

    • Causality: EDCI forms a highly reactive but unstable O-acylisourea intermediate. HOBt rapidly reacts with this intermediate to create a stable, active ester. This self-validating step suppresses side reactions (like N-acylurea formation) and prevents racemization, drastically boosting coupling efficiency.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Causality: DIPEA serves a dual purpose: it neutralizes the hydrochloride salt of the amine, rendering it nucleophilic, and maintains a basic environment to drive the substitution forward.

  • Workup: Stir at room temperature for 12 hours. Quench with distilled water, extract with Ethyl Acetate (EtOAc), and wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Grignard Addition (Ketone Formation)

Objective: Convert the Weinreb amide to 1-(6-bromo-1H-indol-2-yl)ethanone.

  • Preparation: Dissolve the Weinreb amide intermediate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) under argon. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dropwise, add a solution of Methylmagnesium bromide (MeMgBr) in diethyl ether (3.0 to 3.5 equiv)[2].

    • Causality: The unprotected indole N-H is highly acidic (pKa ~16.2). The first equivalent of MeMgBr acts exclusively as a base to deprotonate the nitrogen. The subsequent equivalents act as nucleophiles to attack the Weinreb amide carbonyl.

  • Incubation: Stir at 0 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench & Workup: Cool the reaction mixture back to 0 °C and carefully quench with 1M aqueous HCl.

    • Causality: The acidic quench breaks down the stable magnesium chelate intermediate, releasing the target ketone. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data: Grignard Step Optimization

To ensure maximum conversion and prevent over-addition, the Grignard step requires precise stoichiometric and thermodynamic control.

Equivalents of MeMgBrTemperature ProfileIndole N-H ProtectionYield (%)Observation / Causality
1.2 eq 0 °C to RTNone< 5%Grignard acts primarily as a base; unreacted starting material recovered.
3.5 eq 0 °C to RTNone82% Optimal conditions; first equivalent deprotonates N-H, remaining equivalents drive nucleophilic addition.
3.5 eq Reflux (65 °C)None41%High heat causes premature collapse of the chelate, leading to tertiary alcohol over-addition byproducts.
1.5 eq 0 °C to RTPhenylsulfonyl88%Pre-protection of the indole nitrogen eliminates the need for excess Grignard reagent[3].

Troubleshooting & FAQs

Q1: Why is my yield for the Weinreb amide coupling step consistently below 50%? A1: Low yields in this step are typically due to the poor solubility of the indole-2-carboxylic acid or moisture degrading the EDCI. If DMF does not fully solubilize your starting material, gently warm the solution before adding the coupling reagents. Alternatively, switch to the more reactive coupling reagent HATU or use DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMT-MM has shown excellent efficacy in directly synthesizing Weinreb amides from carboxylic acids, even in the presence of trace moisture[4].

Q2: During the Grignard addition, I recover mostly unreacted Weinreb amide. What went wrong? A2: You likely did not account for the acidic nature of the indole N-H proton. If you only use 1.0–1.5 equivalents of MeMgBr, the reagent is entirely consumed in an acid-base reaction, forming methane gas and the magnesium salt of the indole. To resolve this, you must either use a large excess of the Grignard reagent (≥3.0 equivalents) or protect the indole nitrogen with a robust protecting group (e.g., Phenylsulfonyl) prior to the reaction[3].

Q3: How exactly does the Weinreb amide prevent over-addition to form a tertiary alcohol? A3: Unlike standard esters or acyl chlorides, the Weinreb amide contains a methoxy group that coordinates with the magnesium ion of the Grignard reagent. Upon nucleophilic attack, it forms a highly stable, five-membered cyclic metal chelate. This intermediate is stable under the reaction conditions and does not collapse to form the reactive ketone until the reaction is quenched with aqueous acid. Because the ketone is not formed in the presence of the active Grignard reagent, over-addition is structurally prevented.

Mechanism WA Weinreb Amide (N-methoxy-N-methylamide) Chelate Stable 5-Membered Magnesium Chelate WA->Chelate + MeMgBr Grignard MeMgBr (Nucleophilic Attack) Grignard->Chelate Ketone Target Ketone (No Over-addition) Chelate->Ketone Aqueous Acid Quench (HCl)

Stable 5-membered magnesium chelate intermediate preventing over-addition of the Grignard reagent.

Q4: I am still observing a significant amount of the tertiary alcohol byproduct. How do I prevent this? A4: While the magnesium chelate is stable, it is not invincible. If the reaction temperature is allowed to exceed room temperature (e.g., localized heating from adding the Grignard reagent too quickly, or intentionally refluxing), the chelate can collapse prematurely into the ketone. The active ketone will then immediately react with any remaining MeMgBr to form the tertiary alcohol. Ensure strict temperature control (0 °C during addition) and quench the reaction at 0 °C.

References

  • BenchChem. Refining experimental protocols involving 2-(6-bromo-1H-indol-2-yl)ethanamine.1

  • University of Groningen. Development of novel molecules to study lipoxygenase activity in its cellular context (Synthesis via Weinreb Amides).2

  • National Institutes of Health (NIH) / PMC. Discovery and optimization of a new class of pyruvate kinase inhibitors (Indole N-H Protection Strategies).3

  • ResearchGate. Direct Synthesis of Weinreb Amides from Carboxylic Acids Using Triphosgene/DMT-MM.4

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone

Welcome to the Application Science Support Portal. This guide provides validated methodologies, mechanistic troubleshooting, and FAQs for the synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide provides validated methodologies, mechanistic troubleshooting, and FAQs for the synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromoindole).

Synthesizing C2-functionalized indoles presents unique chemoselectivity challenges. Because the C3 position of the indole ring is inherently the most nucleophilic site, direct electrophilic acylation (e.g., Friedel-Crafts) predominantly yields the 3-acyl isomer, while the presence of the 6-bromo group further deactivates the ring[1]. To circumvent this, we recommend a directed approach starting from the commercially available 6-bromoindole-2-carboxylic acid[2], utilizing a Weinreb amide intermediate to strictly control the acetylation at the C2 position.

Primary Synthetic Workflow

The most robust, scalable, and self-validating route avoids cryogenic lithiation and relies on the formation of a stable Weinreb amide.

G A 6-Bromoindole-2- carboxylic acid B Weinreb Amide Intermediate A->B HATU, DIPEA HN(OMe)Me·HCl DMF, RT C 1-(6-bromo-1H-indol-2-yl) ethanone B->C MeMgBr (3 eq) THF, 0 °C

Workflow for the synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone via Weinreb amide.

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )Eq.Amount (10 mmol scale)Mechanistic Role
6-Bromoindole-2-carboxylic acid240.051.02.40 gC2-Prefunctionalized Precursor
N,O-Dimethylhydroxylamine HCl97.541.51.46 gAmine Source for Chelate
HATU380.231.24.56 gCarboxylic Acid Activator
DIPEA129.243.05.2 mLNon-nucleophilic Base
MeMgBr (3.0 M in Et₂O)119.243.010.0 mLBase (1 eq) & Nucleophile (2 eq)

Validated Experimental Protocols

Step 1: Synthesis of 6-bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide

Causality & Logic: HATU is selected over EDCI/HOBt due to its superior efficiency in activating sterically hindered or electronically deactivated carboxylic acids. DIPEA is required in excess to neutralize the hydrochloride salt of the Weinreb amine and to drive the coupling.

  • Initiation: Dissolve 6-bromoindole-2-carboxylic acid (2.40 g, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Activation: Add DIPEA (5.2 mL, 30 mmol) followed by HATU (4.56 g, 12 mmol). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation Check: The solution will transition to a deep yellow/orange color, indicating the formation of the active OAt-ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.46 g, 15 mmol) in one portion. Stir at room temperature for 4 hours.

  • Workup: Quench with water (100 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate. The intermediate can typically be used in the next step without column chromatography.

Step 2: Grignard Addition to Form the Target Ketone

Causality & Logic: The indole N-H is unprotected. The first equivalent of Methylmagnesium bromide (MeMgBr) acts strictly as a base to deprotonate the N-H, forming a magnesium indolide. The subsequent equivalents act as the nucleophile[3]. The Weinreb amide forms a stable 5-membered magnesium chelate that prevents the collapse of the tetrahedral intermediate until the aqueous quench, completely preventing over-addition to a tertiary alcohol.

  • Preparation: Dissolve the Weinreb amide intermediate (~2.8 g, 10 mmol) in anhydrous THF (100 mL, 0.1 M) under a strict nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dropwise add MeMgBr (3.0 M in Et₂O, 10.0 mL, 30 mmol) over 15 minutes. Maintain the internal temperature below 5 °C.

  • Propagation: Stir the mixture at 0 °C for 2 hours. Self-Validation Check: TLC (Hexanes:EtOAc 2:1) should show complete consumption of the Weinreb amide (lower Rf) to a new, UV-active spot (higher Rf).

  • Quench & Isolation: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (50 mL). This breaks the magnesium chelate and reprotonates the indole nitrogen. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the pure 1-(6-bromo-1H-indol-2-yl)ethanone.

Troubleshooting & FAQs

Q: I attempted direct C2-acetylation using Friedel-Crafts conditions, but NMR confirms the acetyl group went to the C3 position. Why? A: The pyrrole ring of the indole system behaves like an enamine, making the C3 position highly nucleophilic. Electrophilic aromatic substitution (EAS) will inherently favor C3[1]. To functionalize C2, you must use directed strategies (like the Weinreb amide route above) or umpolung C2-lithiation.

Q: Can I synthesize this molecule via direct C2-lithiation of 6-bromoindole instead of using the carboxylic acid? A: Yes, but it is highly sensitive and prone to side reactions. It requires N-protection and strict cryogenic control.

G A 6-Bromoindole B N-Boc-6- bromoindole A->B Boc2O DMAP C C2-Lithio Intermediate B->C LDA, THF, -78 °C (Avoid n-BuLi) D Target Ketone (Deprotected) C->D 1. Ac2O 2. TFA

Alternative C2-lithiation route highlighting the required N-protection and cryogenic conditions.

Q: If I use the C2-lithiation route, why am I seeing debrominated side products? A: If you use strong alkyllithium bases like n -BuLi or t -BuLi, competitive lithium-halogen exchange will occur at the C6-bromide position. You must use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) at -78 °C to selectively deprotonate the C2 proton without disturbing the aryl bromide[4].

Q: During the Grignard addition (Step 2), I am isolating a tertiary alcohol byproduct (1-(6-bromo-1H-indol-2-yl)propan-2-ol). How do I prevent this? A: Tertiary alcohol formation means the tetrahedral magnesium chelate collapsed prematurely, exposing the newly formed ketone to a second equivalent of MeMgBr. This is exclusively caused by the reaction temperature rising too high. Ensure the reaction is strictly maintained at 0 °C. Do not let the reaction warm to room temperature before quenching with NH₄Cl.

Q: The 6-bromoindole-2-carboxylic acid starting material has poor solubility in standard organic solvents. How can I improve the coupling efficiency? A: Indole-2-carboxylic acids often exhibit strong intermolecular hydrogen bonding and slight zwitterionic character. Using a highly polar, aprotic solvent like DMF or NMP at a slightly lower concentration (0.1 M to 0.2 M) is mandatory. Adding the DIPEA first helps to deprotonate the carboxylic acid, significantly increasing its solubility prior to the addition of HATU.

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.[Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications.[Link]

  • Biomimetic Total Synthesis of Ervitsine and Indole Alkaloids of the Ervatamine Group via 1,4-Dihydropyridines. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: 1-(6-bromo-1H-indol-2-yl)ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(6-bromo-1H-indol-2-yl)ethanone. This resource is designed to provide in-depth troubleshooting guides...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(6-bromo-1H-indol-2-yl)ethanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work with this compound. As Senior Application Scientists, we have compiled this information based on fundamental principles of indole chemistry and extensive experience with related heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 1-(6-bromo-1H-indol-2-yl)ethanone.

Question: My compound is showing signs of degradation upon storage (e.g., color change from off-white to brownish). What is the likely cause and how can I prevent this?

Answer:

The observed color change is a common indicator of degradation in indole derivatives, which are often sensitive to environmental factors. The primary culprits are typically oxidation and exposure to light.

  • Oxidative Degradation: The indole ring is electron-rich, making it susceptible to oxidation, especially at the C2 and C3 positions.[1] Although the C2 position in your compound is substituted, the overall electron-rich nature of the heterocyclic ring still renders it prone to oxidative processes. The presence of atmospheric oxygen can lead to the formation of colored impurities. Simple oxidants can selectively oxidize indole to oxindole.[2]

  • Photosensitivity: Many indole derivatives are known to be light-sensitive.[3] Exposure to ambient light, particularly UV wavelengths, can provide the energy to initiate degradation pathways, leading to the formation of colored byproducts.

Mitigation Protocol:

  • Inert Atmosphere: Always store solid 1-(6-bromo-1H-indol-2-yl)ethanone under an inert atmosphere, such as argon or nitrogen.[3]

  • Light Protection: Use amber-colored vials or wrap the container with aluminum foil to protect the compound from light.[3] Store in a dark location, such as a desiccator or a freezer.

  • Temperature Control: For long-term storage, it is advisable to keep the compound at low temperatures, such as -20°C. For short-term use, storage at 4°C is acceptable.

  • Aliquotting: To minimize repeated exposure of the bulk material to air and moisture, consider dividing the solid into smaller, single-use aliquots.

Question: I am observing poor recovery of my compound after purification by silica gel chromatography. What could be the issue?

Answer:

Poor recovery from silica gel chromatography can be attributed to the acidic nature of standard silica gel and the potential for the compound to interact with the stationary phase.

  • Acid Sensitivity: Indoles can be sensitive to acidic conditions.[4] Standard silica gel has a slightly acidic surface, which can lead to the degradation of acid-labile compounds. Protonation of the indole ring, which typically occurs at the C3 position, can make the compound more susceptible to decomposition.[2][4]

  • Strong Adsorption: The ketone and the N-H group in your molecule can engage in hydrogen bonding with the silanol groups of the silica gel, leading to strong adsorption and difficult elution. This prolonged contact time on the acidic stationary phase can further exacerbate degradation.

Troubleshooting Protocol:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.

  • Rapid Purification: Aim for a quick purification process to minimize the contact time of the compound with the stationary phase.

  • TLC Analysis First: Before committing to a large-scale column, perform a thorough analysis by thin-layer chromatography (TLC) using various solvent systems to find an eluent that provides good separation and minimizes streaking, which can be an indicator of on-plate decomposition.

Question: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I assess the purity of my 1-(6-bromo-1H-indol-2-yl)ethanone?

Answer:

To ensure the integrity of your starting material, it is crucial to assess its purity before use, especially if it has been stored for an extended period.

Purity Assessment Workflow:

  • Visual Inspection: Note any changes in color or physical appearance.

  • Melting Point: Determine the melting point of the solid. A broad melting range or a value that is significantly different from the literature value can indicate the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the compound on a TLC plate and develop it in an appropriate solvent system. The presence of multiple spots suggests impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A single sharp peak is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(6-bromo-1H-indol-2-yl)ethanone?

A1: The optimal storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (long-term), 4°C (short-term)To minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.[3]
Light Protect from light (Amber vial/darkness)To prevent photodegradation.[3]
Container Tightly sealedTo prevent moisture absorption.

Q2: Is 1-(6-bromo-1H-indol-2-yl)ethanone sensitive to acidic or basic conditions?

A2: Yes, like many indole derivatives, it can be sensitive to both. Strong acids can cause protonation and subsequent degradation or polymerization.[2][4] The N-H proton is weakly acidic and can be deprotonated by strong bases, which could be a consideration in certain reaction setups.[2]

Q3: What are some known incompatible reagents or reaction conditions?

A3: Caution should be exercised with the following:

  • Strong Oxidizing Agents: Reagents like N-bromosuccinimide can oxidize the indole ring.[2]

  • Strong, Non-nucleophilic Bases: While useful for deprotonation, prolonged exposure or harsh conditions could lead to side reactions.

  • Elevated Temperatures: Thermal decomposition of halogenated organic compounds can occur at high temperatures.[5]

  • Strong Acids: Can lead to polymerization or degradation of the indole nucleus.[6]

Q4: What are the expected degradation products of 1-(6-bromo-1H-indol-2-yl)ethanone?

A4: While specific degradation pathways for this exact molecule are not extensively documented, based on general indole chemistry, potential degradation products could arise from:

  • Oxidation: This can lead to the formation of oxindole derivatives.[2] The C2-C3 bond can also be cleaved under certain oxidative conditions.[1]

  • Hydrolysis: Under harsh conditions, the acetyl group could potentially be cleaved.

  • Polymerization: Acid-catalyzed polymerization is a known reaction of indoles.[6]

Below is a diagram illustrating a potential oxidative degradation pathway.

A 1-(6-bromo-1H-indol-2-yl)ethanone B Oxidative Conditions (e.g., air, light) A->B C 6-bromo-2-acetyl-1H-indol-3(2H)-one (Oxindole derivative) B->C D Further Degradation Products (Ring-opened structures) C->D Harsh Conditions

Sources

Troubleshooting

Technical Support Center: Refining the Synthesis of Substituted 2-Acetylindoles

Welcome to the Application Scientist Support Portal. Synthesizing 2-acetylindoles presents unique regiochemical and reactivity challenges due to the intrinsic nucleophilicity of the indole C3 position and the instability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing 2-acetylindoles presents unique regiochemical and reactivity challenges due to the intrinsic nucleophilicity of the indole C3 position and the instability of certain organometallic intermediates. This guide is designed to troubleshoot common experimental failures, provide causality-driven explanations, and establish self-validating protocols for drug development professionals.

Module 1: Troubleshooting Database (FAQs)

Q1: I am attempting a direct Friedel-Crafts acylation of indole with acetic anhydride, but NMR confirms I am isolating 3-acetylindole instead of the desired 2-acetylindole. Why is this happening? Root Cause & Solution: Unprotected indole is an electron-rich heterocycle that preferentially undergoes electrophilic aromatic substitution at the C3 position. The intermediate Wheland complex at C3 preserves the aromaticity of the fused benzene ring, making it thermodynamically and kinetically favored under standard Lewis acid conditions. To override this intrinsic bias, you must use a directing catalyst. Reacting indole with acetic anhydride in the presence of magnesium perchlorate (Mg(ClO4)2) coordinates the reagents to direct the acyl group specifically to the C2 position[1]. Furthermore, never use polyphosphoric acid (PPA) during the isolation or synthesis of 2-acetylindoles, as PPA actively catalyzes the migration of the acetyl group from the C2 position to the C3 position[2].

Q2: I protected my indole with an N-Tosyl group and attempted a C2-magnesiation using i-PrMgCl at 0 °C to avoid cryogenic conditions. However, quenching with acetic anhydride yielded unreacted starting material and complex mixtures. What went wrong? Root Cause & Solution: While non-cryogenic magnesiation is highly effective for trapping aldehydes, 2-magnesioindoles are significantly less nucleophilic than 2-lithioindoles[3]. They lack the reactivity required to efficiently attack the carbonyl carbon of acetic anhydride or acetyl chloride. If you must use acetic anhydride as your electrophile, you are required to use standard lithiation (n-BuLi or LDA) at strict cryogenic temperatures (-70 °C). Alternatively, if you wish to maintain the 0 °C magnesiation protocol, you must switch your electrophile to a more reactive Weinreb amide (e.g., N-methoxy-N-methylacetamide) to facilitate the acyl transfer.

Q3: My downstream biological assays are highly sensitive to trace transition metals (Pd/Cu). Is there a robust, metal-free protocol to synthesize 3-unsubstituted 2-acetylindoles? Root Cause & Solution: Yes. A highly practical, catalyst-free approach involves the condensation of N-(2-formylphenyl)trifluoroacetamides with α-bromoacetone[4]. By utilizing PEG-400 as a solvent and K2CO3 as a base, the reaction proceeds via a cascade sequence: intermolecular alkylation followed by intramolecular aldol-type condensation and subsequent elimination of the trifluoroacetyl group. PEG-400 acts as an environmentally benign phase-transfer catalyst that stabilizes the transition state, yielding 2-acetylindole directly in ~82% yield without any transition metal contamination[4].

Module 2: Mechanistic Pathways & Visualizations

G Indole Indole (Unprotected) Cond1 Ac2O + PPA / Lewis Acid Indole->Cond1 Cond2 Ac2O + Mg(ClO4)2 Indole->Cond2 Prod3 3-Acetylindole (Thermodynamic) Cond1->Prod3 Attack at C3 Prod2 2-Acetylindole (Kinetic) Cond2->Prod2 Directed at C2 Rearrange PPA / Heat (Migration) Prod2->Rearrange Rearrange->Prod3 Isomerization

Caption: Mechanistic divergence in indole acylation highlighting C2 vs C3 regioselectivity.

Workflow Start N-(2-formylphenyl) trifluoroacetamide Reagents α-bromoacetone + K2CO3 Start->Reagents Conditions PEG-400 Solvent 100 °C, 3 h Reagents->Conditions Product 2-Acetylindole (82% Yield) Conditions->Product

Caption: One-pot, metal-free synthesis workflow for 2-acetylindole via PEG-400 cascade cyclization.

Module 3: Quantitative Method Comparison

MethodologyKey ReagentsRegioselectivity (C2:C3)Typical YieldMetal-Free?Primary Pitfall
Direct Acylation Ac2O, Mg(ClO4)2>95:560-70%YesAcetyl migration if exposed to strong acids (e.g., PPA).
Directed Lithiation n-BuLi (-70 °C), Ac2O>99:175-85%YesRequires strict cryogenic conditions and N-protection.
Magnesiation i-PrMgCl (0 °C), Ac2ON/A<5%Yes2-magnesioindoles are too weakly nucleophilic for Ac2O.
Cascade Cyclization α-bromoacetone, K2CO3>99:182%YesRequires pre-synthesis of trifluoroacetamide precursors.

Module 4: Protocol Vault

Protocol A: Direct C2-Acylation via Magnesium Perchlorate

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of indole. 1H NMR (CDCl3) validation: The disappearance of the C2-H proton (typically around 6.7 ppm) and the presence of the C3-H doublet (around 7.2 ppm) confirms C2 regioselectivity.

  • Preparation: Charge a flame-dried round-bottom flask with indole (1.0 equiv) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Coordination: Add magnesium perchlorate (Mg(ClO4)2) (0.1 equiv) and stir at room temperature for 10 minutes to allow the magnesium ion to coordinate with the indole nitrogen. (Caution: Mg(ClO4)2 is a strong oxidizer; handle with care and strictly avoid mixing with strong reducing agents).

  • Acylation: Dropwise add acetic anhydride (1.2 equiv) over 15 minutes to prevent rapid exotherms.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor progression via TLC.

  • Quench: Slowly quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct.

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate pure 2-acetylindole.

Protocol B: Metal-Free Cascade Synthesis in PEG-400

Self-Validation Checkpoint: 19F NMR can be used to monitor the complete loss of the trifluoroacetyl group. The final product should exhibit a sharp singlet integrating to 3H around 2.6 ppm in 1H NMR, corresponding to the newly formed C2-acetyl methyl group.

  • Assembly: In a round-bottom flask, dissolve N-(2-formylphenyl)trifluoroacetamide (1.0 equiv) and α-bromoacetone (1.2 equiv) in PEG-400 (5 mL per 0.5 mmol scale).

  • Base Addition: Add K2CO3 (3.0 equiv) in one portion. The PEG-400 acts as a phase-transfer agent, efficiently solubilizing the inorganic base and facilitating the initial alkylation.

  • Cyclization: Heat the mixture to 100 °C under a nitrogen atmosphere for 3 hours.

  • Visual Cue: Cool the mixture to room temperature. A distinct color change (typically to a deep yellow/brown) indicates the formation of the conjugated indole core.

  • Workup: Dilute the mixture with distilled water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers extensively with brine to remove residual PEG-400. Dry over MgSO4, filter, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography to yield the free (NH)-2-acetylindole.

References

  • CHANG Ming-Che, HE Zong-Shi, HSING Chi-Yi. SYNTHESIS OF 2-ACETYLINDOLE AND ITS REARRANGEMENT INTO 3-ACETYLINDOLE. Acta Chimica Sinica, 1966.2

  • Heterocyclic Chemistry Volume II Five Membered Heterocycles. Banaras Hindu University (BHU) Academic Archives. 1

  • Yang He, Lianlian Fan, Haoting Zhu, Xiaolin Li, Pu Zhou, and Yu Luo. A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. CLOCKSS Archive, 2018. 3

  • A Practical Synthesis of 2-Aroylindoles from N-(2-Formylphenyl)trifluoroacetamides in PEG-400. Thieme E-Books & E-Journals. 4

Sources

Optimization

overcoming poor solubility of 1-(6-bromo-1H-indol-2-yl)ethanone in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(6-bromo-1H-indol-2-yl)ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(6-bromo-1H-indol-2-yl)ethanone .

Halogenated indole derivatives are notorious for their poor aqueous solubility. The planar aromatic indole core promotes strong intermolecular π-π stacking, while the bulky bromine atom at the 6-position significantly increases the molecule's lipophilicity (LogP)[1]. When transitioning from organic storage solvents into aqueous biological assays, these thermodynamic forces drive the compound out of solution, leading to assay artifacts, flat dose-response curves, and false negatives.

This guide provides field-proven, self-validating strategies to overcome these challenges.

Diagnostic Workflow for Bromo-Indole Solubility

Before altering your assay chemistry, it is critical to diagnose exactly how the compound is failing in solution.

G Start Compound in 100% DMSO Dilute Dilute in Aqueous Buffer Start->Dilute Check Visual/DLS Inspection Dilute->Check Precipitation Precipitation / Colloids? Check->Precipitation Sol1 Add 0.01-0.1% Pluronic F-127 Precipitation->Sol1 Yes (Mild) Sol2 Formulate with HP-β-CD Precipitation->Sol2 Yes (Severe) Proceed Proceed to Bioassay Precipitation->Proceed No Sol1->Check Sol2->Check

Caption: Workflow for diagnosing and resolving bromo-indole aqueous solubility issues.

Troubleshooting FAQs

Q: Why does 1-(6-bromo-1H-indol-2-yl)ethanone crash out immediately when diluted from DMSO into my assay buffer? The Causality: This is a classic thermodynamic solvation failure known as "DMSO crash-out." In 100% DMSO, the solvent fully disrupts intermolecular interactions. However, when introduced to an aqueous environment, the hydrophobic effect drives the planar indole rings to self-associate to minimize contact with water[1]. Because water cannot effectively solvate the lipophilic bromine and acetyl groups, rapid nucleation occurs, resulting in variable assay data and inaccurate IC50 determinations[2]. The Solution: Never perform serial dilutions in the aqueous buffer. Perform all serial dilutions in 100% DMSO first, and make a single, rapid step-down dilution into the assay buffer containing a carrier (like BSA) or a non-ionic surfactant[2].

Q: My dose-response curves are flat, but I don't see any visible precipitate in the well. What is happening? The Causality: The compound has likely formed a colloidal suspension. Bromo-indoles frequently form sub-micron aggregates that do not settle visibly but sequester the active monomeric compound, artificially lowering the effective concentration[2]. Furthermore, these colloids can non-specifically bind to and denature the assay target (promiscuous inhibition). The Solution: Encapsulate the compound using host-guest chemistry, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3]. You must validate the true solubility limit using Dynamic Light Scattering (DLS) to confirm the absence of particles >10 nm.

Q: How can I prevent the compound from adsorbing to the microplate plastic? The Causality: Highly hydrophobic molecules have a high thermodynamic affinity for untreated polystyrene. The hydrophobic acetyl and bromo groups will partition into the plastic surface rather than remaining in the aqueous phase. The Solution: Use low-binding polypropylene plates for all intermediate dilutions. Add 0.01% - 0.05% Pluronic F-127 or Tween-20 to the assay buffer to coat the plastic surfaces and lower the surface tension, keeping the compound in the aqueous phase.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionMax Estimated Soluble RangeAssay Interference RiskSelf-Validation Metric
Direct DMSO Dilution Solvent exchange< 1 µMHigh (Colloidal aggregation)DLS shows >100nm particles
0.05% Pluronic F-127 Micellar encapsulation10 - 50 µMLow (Non-ionic, mild)Clear solution, no pellet post-spin
10% HP-β-CD Host-Guest Inclusion> 100 µMModerate (May sequester lipophilic substrates)LC-MS recovery > 95%

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not assume solubility has been achieved simply because the steps were followed; you must perform the validation check at the end of the workflow.

Protocol A: Step-Down Aqueous Dilution with Pluronic F-127

Best for: Biochemical enzymatic assays requiring < 50 µM compound concentration.

  • Stock Preparation: Dissolve 1-(6-bromo-1H-indol-2-yl)ethanone in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a water bath for 5 minutes at room temperature.

  • DMSO Serial Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO using a low-binding polypropylene plate.

  • Buffer Preparation: Prepare your final aqueous assay buffer and supplement it with 0.05% (w/v) Pluronic F-127. Mix thoroughly until the surfactant is completely dissolved.

  • Step-Down Transfer: Transfer 1 µL of the DMSO compound stocks into 99 µL of the Pluronic-supplemented assay buffer (yielding a final DMSO concentration of 1%). Mix rapidly by pipetting up and down 5 times.

  • Self-Validation Check: Centrifuge an aliquot of the highest concentration well at 10,000 x g for 10 minutes. Carefully remove the supernatant and analyze it via LC-MS or UV-Vis. If the measured concentration matches your nominal calculated concentration, true solubility is achieved. If it is lower, the compound has precipitated into a microscopic pellet.

Protocol B: Host-Guest Complexation with HP-β-CD

Best for: Cell-based assays or high-concentration screening where surfactants are toxic.

Mechanism Indole 1-(6-bromo-1H-indol-2-yl)ethanone (Hydrophobic Core) Complex Host-Guest Inclusion Complex (Water Soluble) Indole->Complex Non-covalent CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior) CD->Complex Encapsulation Assay Target Binding in Assay (Equilibrium Release) Complex->Assay Dissociation

Caption: Mechanism of cyclodextrin host-guest complexation to enhance aqueous solubility.

Cyclodextrins like HP-β-CD or SBECD feature a hydrophobic internal cavity that encapsulates the lipophilic bromo-indole core, while their hydrophilic exterior ensures high aqueous solubility[3][4].

  • Cyclodextrin Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your base assay buffer.

  • Compound Addition: Add the required mass of 1-(6-bromo-1H-indol-2-yl)ethanone directly as a dry powder into the HP-β-CD solution (avoiding DMSO entirely if possible, or using <1% DMSO as a wetting agent).

  • Equilibration: Place the mixture on a rotary shaker at 37°C for 24 hours. The thermodynamic equilibrium of the inclusion complex takes time to establish.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Check: Quantify the exact concentration of the filtered solution using a standard curve on an HPLC system. This establishes your true maximum soluble concentration (C_max) for the assay.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL
  • Solubility: a speed–breaker on the drug discovery highway Source: MedCrave online URL
  • Source: PMC (NIH)
  • Source: bioRxiv.

Sources

Troubleshooting

Technical Support Center: 1-(6-bromo-1H-indol-2-yl)ethanone Production

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1). As a critical intermediate in drug development, maintaining the high purity of this 2-acety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1). As a critical intermediate in drug development, maintaining the high purity of this 2-acetyl-6-bromoindole scaffold is paramount.

This guide provides mechanistic troubleshooting, self-validating protocols, and structural insights to help researchers eliminate regioisomeric, debrominated, and over-alkylated impurities during production.

Section 1: Mechanistic Pathways & Workflow Visualization

Understanding the origin of your impurities is the first step to eliminating them. The diagram below illustrates the two most common synthetic approaches to this molecule and highlights exactly where critical impurities are generated.

SynthesisPathways Fischer_SM 3-Bromophenylhydrazine + Ketone Fischer_Rxn Fischer Indole Synthesis Fischer_SM->Fischer_Rxn Impurity_4Br 4-Bromo Isomer (Regioisomer Impurity) Fischer_Rxn->Impurity_4Br ortho' cyclization Target 1-(6-bromo-1H-indol-2-yl)ethanone (Target Product) Fischer_Rxn->Target ortho cyclization Weinreb_SM 6-Bromo-1H-indole- 2-carboxylic acid Weinreb_Int Weinreb Amide Intermediate Weinreb_SM->Weinreb_Int Amidation Grignard_Rxn MeMgBr Addition (0-5 °C) Weinreb_Int->Grignard_Rxn Grignard_Rxn->Target Controlled Quench Impurity_Debromo Debrominated Impurity (Halogen-Metal Exchange) Grignard_Rxn->Impurity_Debromo High Temp Impurity_TertAlc Tertiary Alcohol (Over-alkylation) Grignard_Rxn->Impurity_TertAlc Premature Collapse

Fig 1: Mechanistic divergence of 2-acetyl-6-bromoindole synthesis and impurity formation pathways.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a significant 4-bromoindole regioisomer impurity, and how do I eliminate it?

Causality: If you are utilizing the Fischer indole synthesis starting from 3-bromophenylhydrazine, you will intrinsically generate a mixture of regioisomers. During the critical[3,3]-sigmatropic rearrangement step, the meta-substituted phenyl ring can cyclize at either of the two available ortho positions. This leads to an inseparable mixture of 4-bromo and 6-bromo indoles[1]. Solution: Abandon the unselective Fischer route for this specific target. Instead, utilize a regiochemically defined starting material such as 6-bromo-1H-indole-2-carboxylic acid, converting it to the Weinreb amide prior to acylation.

Q2: During the Grignard addition to the Weinreb amide, I am seeing a debrominated byproduct (1-(1H-indol-2-yl)ethanone). How can I prevent this?

Causality: Aryl bromides are highly susceptible to halogen-metal exchange when exposed to Grignard reagents[2]. While methylmagnesium bromide (MeMgBr) is less prone to this than heavier Grignards (like i -PrMgCl), localized excess of the reagent or elevated temperatures can drive the exchange. The bromine is replaced by magnesium, which is subsequently protonated during the aqueous quench, yielding the debrominated impurity. Solution: Strictly control the internal reaction temperature between 0 °C and 5 °C during the Grignard addition. Ensure highly controlled dropwise addition with vigorous stirring to prevent localized pooling of MeMgBr.

Q3: I'm observing tertiary alcohol formation (2-(6-bromo-1H-indol-2-yl)propan-2-ol) despite using the Weinreb amide protocol. What is failing?

Causality: The Weinreb amide is designed to form a stable, chelated tetrahedral intermediate with the magnesium ion, preventing a second equivalent of Grignard from attacking[3]. If this intermediate collapses prematurely (due to high temperatures or insufficient magnesium coordination), the resulting ketone will immediately react with the remaining MeMgBr in the flask to form the tertiary alcohol. Solution: Maintain the reaction strictly at or below 0 °C until the acidic quench is initiated. Do not allow the reaction to warm to room temperature before quenching.

Q4: Can I synthesize this via direct Friedel-Crafts acylation of 6-bromoindole?

Causality: Indoles are highly nucleophilic at the C3 position due to enamine-like resonance. Direct electrophilic acylation will overwhelmingly yield 1-(6-bromo-1H-indol-3-yl)ethanone (the C3-isomer)[4]. Solution: C2-acylation requires directing groups. You must N-protect the indole (e.g., with a phenylsulfonyl group), perform a directed ortho-metalation (DoM) at C2 using LDA, and then quench with an acetylating agent. Because this requires cryogenic conditions and extra protection/deprotection steps, the Weinreb amide route is generally preferred for scale-up.

Section 3: Quantitative Data & Protocol Standards

Impurity Profiling & Analytical Limits

The following table summarizes the critical impurities, their mechanistic origins, and standard analytical detection parameters required for quality control.

Impurity NameStructural OriginMechanistic CauseAnalytical Detection (LC-MS)Acceptable Limit (ICH Q3A)
1-(4-bromo-1H-indol-2-yl)ethanone RegioisomerUnselective [3,3]-sigmatropic rearrangement in Fischer route.m/z 238 [M+H]+ (Different RT)< 0.15%
1-(1H-indol-2-yl)ethanone DebrominationHalogen-metal exchange during Grignard addition.m/z 160 [M+H]+< 0.10%
2-(6-bromo-1H-indol-2-yl)propan-2-ol Over-alkylationPremature collapse of Weinreb tetrahedral intermediate.m/z 254 [M+H]+< 0.15%
1-(6-bromo-1H-indol-3-yl)ethanone C3-AcylationDirect electrophilic aromatic substitution at C3.m/z 238[M+H]+ (Different RT)< 0.10%
Self-Validating Protocol: Weinreb Amide Route

Step 1: Amidation (Weinreb Amide Formation)

  • Procedure: Dissolve 6-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours. Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Causality: DIPEA neutralizes the hydroxylamine salt, allowing EDC/HOBt to activate the carboxylic acid for nucleophilic attack, forming the stable amide.

  • Validation Check: TLC (Hexanes:EtOAc 7:3) must show complete consumption of the carboxylic acid (Rf ~0.1) and formation of a new, UV-active spot for the Weinreb amide (Rf ~0.4). Do not proceed to Step 2 if starting material remains, as the acidic proton will aggressively quench the Grignard reagent, destroying stoichiometry.

Step 2: Grignard Addition (Critical Step)

  • Procedure: Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (N2/Ar). Cool the solution to 0 °C using an ice-water bath. Add MeMgBr (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir at 0 °C for 2 hours.

  • Causality: The first equivalent of MeMgBr deprotonates the indole N-H. The second equivalent attacks the Weinreb amide. Strict temperature control prevents halogen-metal exchange at the C6-bromo position.

  • Validation Check: Remove a 10 µL micro-aliquot, quench immediately in 1 mL of cold MeOH containing 1 drop of 1M HCl. LC-MS analysis must show the product mass (m/z 238 [M+H]+) without significant peaks at m/z 160 (debrominated) or m/z 254 (tertiary alcohol).

Step 3: Acidic Quench & Isolation

  • Procedure: While strictly maintaining the temperature at 0 °C, slowly quench the reaction by dropwise addition of cold 1M HCl. Extract with EtOAc. Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Causality: The acidic quench traps the magnesium salts and safely collapses the intermediate directly to the ketone.

  • Validation Check: Post-quench aqueous layer pH must be < 3 (verify with pH paper) to ensure complete dissolution of magnesium salts and full collapse of the tetrahedral intermediate before phase separation.

Section 4: References

  • Synthesis of indoles Organic Chemistry Portal[Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review Arab Journal of Chemistry[Link]

  • Synthese hoch funktionalisierter Organomagnesiumreagentien durch Halogen‐Metall‐Austausch Angewandte Chemie[Link]

Sources

Optimization

Process Development &amp; Technical Support Center: Scaling Up 1-(6-bromo-1H-indol-2-yl)ethanone Synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromoindole). This portal is designed for process chemists and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromoindole). This portal is designed for process chemists and drug development professionals transitioning this critical building block from discovery lab scales (milligrams) to pilot plant production (kilograms).

Strategic Route Selection: Avoiding the Lithiation Trap

In discovery chemistry, 2-acetylindoles are often synthesized via direct C2-lithiation of an N-protected indole using strong bases (e.g., LDA or n -BuLi), followed by acylation. However, this route is fundamentally flawed for scale-up when a bromine atom is present at the C6 position . The C6-bromine is highly susceptible to competitive lithium-halogen exchange, leading to complex impurity profiles. Furthermore, maintaining the required cryogenic temperatures (-78 °C) to stabilize the lithiated intermediate is energy-intensive and operationally hazardous at the pilot scale.

The Scalable Solution: We strongly recommend the Weinreb Amide Route starting from commercially available 6-bromoindole-2-carboxylic acid. This two-step sequence (Amidation Grignard Addition) operates between 0 °C and room temperature, completely avoids lithium-halogen exchange, and relies on highly stable, isolable intermediates .

Process Workflow & Decision Matrix

SynthesisWorkflow SM 6-Bromoindole-2-carboxylic acid Amidation Amidation (T3P, DIPEA, EtOAc) SM->Amidation IPC1 IPC: SM < 1.0% Amidation->IPC1 Intermediate Weinreb Amide Intermediate IPC1->Intermediate Pass Grignard Grignard Addition (MeMgBr, THF) Intermediate->Grignard Safety SAFETY: Methane Gas Evolution Grignard->Safety 1st Eq MeMgBr Chelate Stable Magnesium Chelate Safety->Chelate 2nd/3rd Eq MeMgBr Quench Cold NH4Cl Quench Chelate->Quench Product 1-(6-bromo-1H-indol-2-yl)ethanone Quench->Product Crystallization

Workflow for the scalable synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone via Weinreb amide.

Self-Validating Experimental Protocols

Step 1: Synthesis of 6-bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide

Causality Focus: Reagent Selection We utilize Propylphosphonic anhydride (T3P) instead of traditional coupling agents like EDC or DCC. EDC/DCC generate urea byproducts that frequently cause emulsions during aqueous workup and require unscalable column chromatography to remove. T3P produces highly water-soluble phosphate byproducts, enabling purification by simple phase separation .

Procedure:

  • Charge a jacketed reactor with 6-bromoindole-2-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Suspend the solids in anhydrous Ethyl Acetate (EtOAc, 10 volumes).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Note: Excess base is required to neutralize the amine hydrochloride salt and drive the coupling.

  • Cool the mixture to 0–5 °C.

  • Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Warm to 20 °C and stir for 4 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed only when starting material is < 1.0%.

  • Quench with water (5 vol), separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ (5 vol) and brine (5 vol).

  • Concentrate the organic layer under reduced pressure and crystallize the product from Toluene/Heptane to afford the Weinreb amide as an off-white solid.

Step 2: Grignard Addition to form 1-(6-bromo-1H-indol-2-yl)ethanone

Causality Focus: Stoichiometry and Chelation Because the indole N-H proton is acidic, the first equivalent of Methylmagnesium bromide (MeMgBr) will deprotonate it, generating methane gas. A strict minimum of 3.0 equivalents of MeMgBr is required: one for deprotonation, one for carbonyl addition, and one to ensure kinetic completion and buffer against trace moisture .

Procedure:

  • Charge a perfectly dry, nitrogen-purged reactor with the Weinreb amide intermediate (1.0 eq) and anhydrous THF (10 vol).

  • Cool the solution to -5 °C to 0 °C.

  • Begin dropwise addition of MeMgBr (3.0 M in Et₂O, 3.0 eq). Critical Safety Step: Monitor the scrubber and vent lines. The first 1.0 eq will trigger vigorous methane gas evolution. Control the addition rate to maintain the internal temperature below 5 °C.

  • After complete addition, stir the resulting magnesium chelate complex at 0 °C for 2 hours.

  • IPC: Quench a 1 mL aliquot into cold NH₄Cl and analyze via LC-MS. Target >98% conversion.

  • Quench: Reverse-quench the reaction by transferring the mixture slowly into a vigorously stirred solution of cold (0 °C) saturated aqueous NH₄Cl (10 vol). Do not allow the quench temperature to exceed 15 °C to prevent tertiary alcohol formation.

  • Extract with EtOAc, wash with brine, concentrate, and crystallize the final ketone from Isopropanol/Water.

Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10-gram laboratory batch to a 1-kilogram pilot plant batch .

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale
Coupling Agent EDC·HCl / HOBtT3P (50% in EtOAc)T3P avoids insoluble urea byproducts, streamlining the aqueous workup and eliminating the need for chromatography.
MeMgBr Addition Rate 15 minutes3–4 hoursSlower addition at scale is mandatory to manage the massive exothermic release and methane gas evolution from N-H deprotonation.
Grignard Temp Limit 0 °C to 15 °CStrictly < 5 °CLarger thermal mass at scale prevents rapid cooling. Exceeding 5 °C risks premature breakdown of the Mg-chelate, leading to over-alkylation.
Quench Methodology Direct addition of NH₄ClReverse Quench into cold NH₄ClReverse quenching ensures the unreacted Grignard reagent is destroyed instantly, preventing it from attacking the newly liberated ketone.
Final Purification Silica Gel ColumnCrystallization (IPA/H₂O)Chromatography is economically and environmentally unviable at scale. The Weinreb route yields a crude purity high enough for direct crystallization.

Troubleshooting Desk (FAQs)

Q1: During the Grignard addition, we observed a sudden pressure spike and a drop in final yield. What happened? A1: You likely experienced a thermal runaway caused by the rapid deprotonation of the indole N-H. This reaction generates one mole of methane gas per mole of substrate. At scale, if the MeMgBr addition is too fast, the evolved gas causes pressure spikes, and the associated exotherm degrades the Grignard reagent before it can attack the Weinreb amide. Ensure your reactor has adequate venting and strictly control the addition rate based on real-time internal temperature monitoring.

Q2: The amidation reaction is stalling at ~80% conversion despite adding more T3P. How do we drive it to completion? A2: Stalling in this step is almost always due to improper pH control. N,O-dimethylhydroxylamine is supplied as a hydrochloride salt. If insufficient DIPEA is present, the amine remains protonated and non-nucleophilic. Verify the pH of the reaction mixture; if it is acidic or neutral, add an additional 0.5–1.0 eq of DIPEA to liberate the free amine.

Q3: Our final product contains 5-8% of a tertiary alcohol impurity (2-(6-bromo-1H-indol-2-yl)propan-2-ol). How do we eliminate this? A3: The Weinreb amide is designed to form a stable 5-membered magnesium chelate that prevents the addition of a second methyl group. However, this chelate can collapse prematurely if the reaction temperature exceeds 15 °C. Furthermore, if you perform a "forward quench" (adding aqueous acid to the reaction), the chelate breaks down into the highly electrophilic ketone while unreacted MeMgBr is still present in the reactor, leading to tertiary alcohol formation. Always use a reverse quench (adding the reaction mixture into cold aqueous acid) to instantly destroy excess Grignard.

References

  • Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 Nature Communications (PMC) URL:[Link]

  • The Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19 ChemRxiv URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Validation of 1-(6-Bromo-1H-indol-2-yl)ethanone: A Comparative Guide to Analytical Modalities

The Analytical Challenge in Drug Development Halogenated indoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and marine natural product derivatives. Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Drug Development

Halogenated indoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and marine natural product derivatives. When synthesizing 1-(6-bromo-1H-indol-2-yl)ethanone , the primary analytical bottleneck is not confirming the elemental composition, but rather unambiguously proving the regiochemistry. The 4-bromo, 5-bromo, 6-bromo, and 7-bromo isomers possess identical molecular weights and nearly indistinguishable chromatographic polarities.

As a Senior Application Scientist, I frequently see development pipelines stalled by misassigned positional isomers. This guide objectively compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy against High-Resolution Mass Spectrometry (HRMS) and X-Ray Crystallography for the structural validation of this specific scaffold, providing a self-validating experimental protocol for absolute structural elucidation.

Modality Comparison: Why NMR Remains the "Magic Gatekeeper"

While modern analytical laboratories rely on a suite of orthogonal techniques, each modality has distinct operational boundaries when applied to small-molecule positional isomers. As noted by leading metabolomics and cheminformatics researchers, while mass spectrometry offers unparalleled sensitivity, NMR remains the indispensable "magic gatekeeper" for absolute structural elucidation [1, 2].

Table 1: Comparative Performance of Analytical Modalities for Halogenated Indoles
Analytical ModalitySensitivityRegiochemical ResolutionCausality / Limitation for 1-(6-bromo-1H-indol-2-yl)ethanone
1D / 2D NMR Moderate (~1-5 mg req.)Unambiguous (High) Resolves the exact position of the bromine via specific 3J and 4J proton-proton coupling constants (ABX spin system) and confirms the C-2 acetyl position via HMBC.
LC-HRMS (ESI-TOF) Extreme (Picograms) Ambiguous (Low)Easily confirms the C10​H8​BrNO formula and the characteristic 1:1 79Br/81Br isotopic signature, but fragmentation patterns cannot reliably differentiate 5-bromo from 6-bromo isomers.
X-Ray Crystallography Low (Requires crystal)Unambiguous (High) Provides the absolute 3D atomic coordinates. However, it is severely bottlenecked by the thermodynamic challenge of growing a high-quality single crystal.

While LC-HRMS is excellent for high-throughput purity screening and confirming the presence of the bromine atom, it falls short of providing a complete molecular connection table [3]. Therefore, a comprehensive NMR workflow is the most efficient path to definitive structural validation.

Strategic Workflow for Structural Elucidation

The following decision matrix illustrates the logical progression from synthesis to unambiguous structural validation.

StructuralValidation Start Synthesized Compound 1-(6-bromo-1H-indol-2-yl)ethanone LCMS LC-HRMS Analysis Verify Br Isotopic Pattern Start->LCMS MassMatch Exact Mass Match? LCMS->MassMatch FailMS Reject / Re-purify MassMatch->FailMS No NMR1D 1D NMR (1H, 13C) Analyze J-Coupling Patterns MassMatch->NMR1D Yes IsomerCheck Regiochemistry Resolved? NMR1D->IsomerCheck NMR2D 2D NMR (HSQC, HMBC) Map Carbon Connectivity IsomerCheck->NMR2D Ambiguous Valid Structure Unambiguously Validated IsomerCheck->Valid Clear ABX System NMR2D->Valid

Workflow for the structural validation of 1-(6-bromo-1H-indol-2-yl)ethanone.

Experimental Protocol: Self-Validating NMR Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. We do not merely acquire spectra; we use 2D techniques to independently verify the assumptions made in the 1D spectra.

Step 1: Optimized Sample Preparation
  • Procedure: Dissolve 10–15 mg of the purified compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO- d6​ is specifically chosen over Methanol- d4​ or Chloroform- d . Indoles possess an exchangeable N-H proton. In protic solvents like Methanol- d4​ , this proton rapidly exchanges with deuterium and disappears from the spectrum. DMSO- d6​ strongly hydrogen-bonds with the N-H, slowing the exchange rate and allowing the N-H signal to appear as a distinct, broad singlet around 11.8 ppm, which is critical for identifying the indole core.

Step 2: 1D Acquisition ( 1 H and 13 C)
  • Procedure: Acquire the 1 H spectrum at 400 MHz or 600 MHz (16 scans, relaxation delay D1​ = 2.0 s). Acquire the 13 C spectrum with proton decoupling (1024 scans, D1​ = 2.0 s).

  • Causality: The 1 H spectrum provides the critical J -coupling constants needed to identify the substitution pattern on the benzenoid ring of the indole.

Step 3: 2D Acquisition (HSQC and HMBC)
  • Procedure: Acquire a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Causality: The HSQC acts as an internal control to ensure no two protons are mistakenly assigned to the same carbon. The HMBC is strictly required to prove that the acetyl group (-C(=O)CH 3​ ) is attached to C-2 and not C-3, by revealing cross-peaks across the non-protonated quaternary carbons.

Decoding the Experimental Data: The 6-Bromoindole Scaffold

The structural proof of 1-(6-bromo-1H-indol-2-yl)ethanone relies on two specific spectral phenomena: the ABX spin system of the benzenoid ring and the long-range HMBC correlations of the acetyl group.

As documented in structural studies of marine-derived 6-bromoindole alkaloids [4], a bromine atom at the C-6 position creates a highly diagnostic splitting pattern.

Table 2: Validated NMR Assignments for 1-(6-bromo-1H-indol-2-yl)ethanone (DMSO- d6​ , 400 MHz)
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)Diagnostic HMBC Correlations ( 1 H 13 C)
1 (NH) 11.85, br s-C-2, C-3a, C-7a
2 -136.5-
3 7.20, d, J = 2.0107.2C-2, C-3a, C-7a, C=O
4 7.65, d, J = 8.5124.1C-3, C-6, C-7a
5 7.25, dd, J = 8.5, 1.8123.5C-3a, C-7
6 -117.8-
7 7.58, d, J = 1.8114.6C-3a, C-5, C-6
3a -127.4-
7a -138.2-
C=O -188.5-
CH 3​ 2.55, s26.4C=O, C-2
Mechanistic Proof of Regiochemistry
  • Proof of the 6-Bromo Position (The ABX System): If the bromine were at C-5, H-4 would be a narrow doublet (meta-coupled). However, in our data, H-4 is a clean doublet with a large ortho-coupling ( J = 8.5 Hz) . H-5 appears as a doublet of doublets because it is ortho-coupled to H-4 ( J = 8.5 Hz) and meta-coupled to H-7 ( J = 1.8 Hz). Finally, H-7 is a narrow doublet ( J = 1.8 Hz) because it only has a meta-proton (H-5) to couple with. This exact J -coupling cascade is the absolute mathematical proof of a 6-substituted indole [4].

  • Proof of the C-2 Acetyl Position: The singlet at 2.55 ppm (the acetyl methyl group) shows a strong HMBC cross-peak to the carbonyl carbon (188.5 ppm) and, crucially, a 3JCH​ cross-peak to the quaternary carbon at 136.5 ppm (C-2). Furthermore, H-3 (7.20 ppm) shows an HMBC correlation back to the carbonyl carbon. If the acetyl group were at C-3, these specific vector correlations would be impossible.

Conclusion

While LC-HRMS provides rapid verification of elemental composition and isotopic ratios, it is fundamentally incapable of resolving the regiochemical nuances of halogenated indoles. By employing a self-validating 1D and 2D NMR workflow, researchers can leverage the predictable physics of J -coupling and heteronuclear correlations to unambiguously validate the structure of 1-(6-bromo-1H-indol-2-yl)ethanone, ensuring downstream drug development is built on an absolute structural foundation.

References

  • "Structure Elucidation of Small Molecules", Fiehn Lab (UC Davis). URL:[Link]

  • "Current and future perspectives on the structural identification of small molecules in biological systems", Murdoch Research Portal (Metabolites 2016). URL:[Link]

  • "The Evolving Landscape of NMR Structural Elucidation", PMC - NIH. URL:[Link]

  • "6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity", MDPI (Marine Drugs 2018). URL:[Link]

Comparative

comparative study of bromoindole derivatives' biological activity

As a Senior Application Scientist, I have designed this comparative guide to evaluate the biological efficacy of bromoindole derivatives. The indole scaffold is a privileged structure in drug discovery, but the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comparative guide to evaluate the biological efficacy of bromoindole derivatives. The indole scaffold is a privileged structure in drug discovery, but the strategic introduction of a heavy halogen—specifically bromine—at the C-5 or C-6 positions fundamentally alters the molecule's electronic distribution, lipophilicity, and steric bulk. These modifications frequently result in enhanced membrane permeability and superior target binding via halogen bonding.

This guide objectively compares the antimicrobial, anticancer, and anti-inflammatory performance of bromoindoles against their non-halogenated counterparts and commercial standards, providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical evaluation.

Quantitative Comparison of Biological Activities

The biological potency of bromoindoles is highly position-dependent. Experimental data demonstrates that 5-bromo and 6-bromo substitutions yield distinct therapeutic profiles across different biological targets.

Antimicrobial and Antifungal Efficacy

Halogenation significantly boosts the fungicidal and bactericidal properties of indoles. For instance, 6-bromoindole exhibits remarkable efficacy against phytopathogens like Botrytis cinerea and Monilinia fructicola, outperforming commercial fungicides such as Captan[1]. Similarly, 5-bromoindole derivatives demonstrate a 13.8-fold increase in activity against B. cinerea compared to unsubstituted indole[2]. Marine-derived bis-indoles, such as Tulongicin A, show potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[3].

Table 1: Comparative Antimicrobial & Antifungal Activity

Compound / DerivativeTarget OrganismActivity MetricValueReference
6-Bromoindole Botrytis cinereaEC₅₀11.62 µg/mL1
6-Bromoindole Monilinia fructicolaEC₅₀18.84 µg/mL1
5-Bromoindole Botrytis cinereaEC₅₀13.8-fold > indole2
Tulongicin A Staphylococcus aureusMIC1.2 - 3.7 µg/mL3
Anticancer and Kinase Inhibition

In oncology, bromoindoles act as potent kinase inhibitors. A comparative study of N-benzyl-indole derivatives targeting the pp60c-Src tyrosine kinase revealed that 5-bromo substitution enhances potency. Crucially, amine derivatives of 5-bromoindole were significantly more active than their imine counterparts. The causality here is physicochemical: imines suffer from poor aqueous solubility in assay media, whereas amines remain soluble, allowing effective interaction with the kinase's hydrophobic ATP-binding pocket[4].

Table 2: Comparative Anticancer & Anti-inflammatory Activity

Compound / DerivativeBiological TargetActivity MetricValueReference
Topsentin P-388 Murine LeukemiaIC₅₀3.0 µg/mL3
N-benzyl-5-bromoindole amine pp60c-Src Tyrosine KinaseInhibition %>80% at 250 µM4
Barettin (6-bromoindole) Dendritic Cells (IL-12p40)IC₅₀21.0 µM5
6-Bromoindole Extract RAW264.7 MacrophagesNF-κB Inhibition60.7% at 40 µg/mL6

Mechanistic Pathways: Anti-Inflammatory Action

Marine sponges (e.g., Geodia barretti) and molluscs (Dicathais orbita) are rich sources of 6-bromoindole derivatives[5],[6]. These compounds exhibit potent anti-inflammatory properties by intercepting the NF-κB signaling cascade. By preventing the phosphorylation and degradation of IκB, 6-bromoindoles halt the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines like IL-12p40, TNFα, and Nitric Oxide (NO)[6].

NFkB_Pathway Stimulus LPS / TNF-α Stimulation Receptor Membrane Receptors (TLR4 / TNFR) Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Cytokines (IL-12p40, NO, PGE2) NFkB->Inflammation Bromoindole 6-Bromoindole Derivatives Bromoindole->NFkB Inhibits Translocation (60.7% Reduction)

Mechanism of NF-κB pathway inhibition by marine-derived 6-bromoindole derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. Every variable is controlled to isolate the true biological effect of the bromoindole derivatives.

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of bromoindoles against bacterial/fungal strains.

  • Inoculum Standardization : Suspend isolated colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high starting population overwhelms the drug, yielding false resistance data.

  • Compound Dilution : Prepare serial two-fold dilutions of the bromoindole in Mueller-Hinton broth within a 96-well microtiter plate. Ensure the final DMSO concentration remains ≤1% . Causality: Higher DMSO concentrations disrupt microbial lipid bilayers, confounding the intrinsic antimicrobial activity of the test compound.

  • Inoculation & Incubation : Add 5μL of the standardized inoculum to each well. Incubate at 37°C for 24 hours.

  • Self-Validation Matrix (Critical Step) :

    • Sterility Control (Broth only): Must show no growth. Validates aseptic technique and media integrity.

    • Growth Control (Broth + Inoculum): Must show robust turbidity. Validates microbial viability.

    • Vehicle Control (Broth + Inoculum + 1% DMSO): Must match the Growth Control. Proves the solvent is non-toxic.

    • Positive Control (Standard Antibiotic): Ensures the strain's susceptibility profile is behaving as expected.

  • Readout : Add resazurin dye. Metabolically active cells reduce blue resazurin to pink resorufin. The MIC is the lowest concentration well remaining blue.

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Compound Dilution (Serial 2-fold) Prep->Dilution Incubation 3. Incubation (37°C, 24h) Dilution->Incubation Readout 4. Optical Readout (Resazurin Dye) Incubation->Readout Analysis 5. Data Validation (Control Matrix) Readout->Analysis

Self-validating high-throughput workflow for MIC determination of bromoindoles.

Protocol B: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol evaluates the inhibitory potency of 5-bromoindole amines against pp60c-Src kinase[4].

  • Enzyme-Compound Pre-incubation : Mix recombinant pp60c-Src kinase with varying concentrations of the 5-bromoindole amine in kinase buffer (containing MgCl₂, which is essential for ATP coordination). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to reach binding equilibrium in the hydrophobic pocket before competing with ATP.

  • Reaction Initiation : Add a master mix containing the peptide substrate and ATP (spiked with[γ-³²P]ATP for radiometric detection or a fluorescently labeled tracer). Causality: The reaction must be initiated by ATP, not the enzyme, to accurately capture competitive inhibition kinetics.

  • Quenching : Stop the reaction after 30 minutes by adding 3% phosphoric acid. Causality: The acid denatures the kinase, halting the reaction instantly to ensure precise timing across all wells.

  • Filtration and Readout : Transfer the mixture to a phosphocellulose filter plate. Unreacted ATP is washed away, while the phosphorylated peptide binds to the filter. Measure radioactivity/fluorescence.

  • Self-Validation : Include a "No Enzyme" blank to subtract background noise, and a reference inhibitor (e.g., Staurosporine) to validate the assay's dynamic range and sensitivity.

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. 1

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. PMC. 2

  • Evaluation of New Indole and Bromoindole Derivatives as pp60 Tyrosine Kinase Inhibitors. Ovid. 4

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. NIH. 3

  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PMC.5

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PubMed. 6

Sources

Validation

Alternative Synthesis Routes for 1-(6-Bromo-1H-indol-2-yl)ethanone: A Comparative Guide

Executive Summary 1-(6-Bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromoindole) is a highly valued building block in medicinal chemistry, frequently utilized in the development of potent antifungal agents[1] a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(6-Bromo-1H-indol-2-yl)ethanone (also known as 2-acetyl-6-bromoindole) is a highly valued building block in medicinal chemistry, frequently utilized in the development of potent antifungal agents[1] and bacterial cystathionine γ-lyase (bCSE) inhibitors[2]. However, the synthesis of C-2 functionalized indoles presents a fundamental regioselectivity challenge: the inherent nucleophilicity of the indole ring naturally directs electrophilic attack to the C-3 position.

Attempting to bypass this via classical Fischer Indole Synthesis using strong acids like polyphosphoric acid (PPA) often results in the unintended migration of the acetyl group from the C-2 to the C-3 position[3]. As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways to overcome these challenges. This guide objectively compares these routes, detailing the mechanistic causality behind each experimental choice and providing self-validating protocols for rigorous execution.

Strategic Overview & Quantitative Comparison

The selection of a synthetic route depends on the required scale, available equipment (e.g., cryogenic reactors), and tolerance for chromatographic separation.

G Start 6-Bromoindole Derivatives RouteA Route A: Directed Lithiation (High Regiocontrol) Start->RouteA N-Protection & LDA RouteB Route B: Nitrile-Grignard (Cryogen-Free) Start->RouteB C-2 Cyanation & MeMgBr RouteC Route C: Fischer Synthesis (Scalable but Mixed) Start->RouteC Hydrazine + Pyruvate Target 1-(6-bromo-1H-indol-2-yl)ethanone (Target) RouteA->Target Weinreb Amide & Deprotect RouteB->Target Acidic Hydrolysis RouteC->Target Isomer Separation

Figure 1: Strategic comparison of synthetic pathways to 1-(6-bromo-1H-indol-2-yl)ethanone.

Table 1: Performance Metrics of Alternative Synthetic Routes
MetricRoute A: Directed LithiationRoute B: Nitrile-GrignardRoute C: Fischer Synthesis
Overall Yield 65 - 75%70 - 80%25 - 35% (Post-separation)
Regiopurity >99% (Exclusive C-2)>99% (Exclusive C-2)~50% (4-bromo/6-bromo mix)
Key Reagents LDA, Weinreb Amide, PhSO₂ClMeMgBr, 2-Cyanoindole3-Bromophenylhydrazine
Conditions Cryogenic (-78 °C)Mild (0 °C to RT)Refluxing (110 °C)
Scalability Moderate (Exothermic quench)HighHigh (but tedious purification)

Route A: Directed C-2 Lithiation (The Gold Standard)

The most reliable method for selective C-2 functionalization relies on directed ortho-lithiation[4]. Because the indole N-H proton is highly acidic, it must be protected. We utilize a phenylsulfonyl (-SO₂Ph) protecting group, which not only prevents N-deprotonation but also strongly acidifies the adjacent C-2 proton via inductive effects, directing the lithiation exclusively to C-2[5].

Mechanistic Causality: A critical failure point in this route is the choice of base. Using standard n-butyllithium (n-BuLi) on a bromoindole triggers competitive lithium-halogen exchange at the C-6 position, destroying the starting material. To achieve absolute C-2 regioselectivity, the sterically hindered, non-nucleophilic base Lithium diisopropylamide (LDA) must be employed. Furthermore, quenching the anion with an acyl chloride leads to over-addition (yielding a tertiary alcohol). We use a Weinreb amide to form a stable tetrahedral intermediate that only collapses to the desired ketone upon aqueous workup.

Mechanism N_Prot N-SO2Ph 6-Bromoindole Anion C-2 Lithiated Intermediate (Stabilized by SO2Ph) N_Prot->Anion Deprotonation Base LDA Base (-78°C) Base->Anion Tetrahedral Stable Tetrahedral Intermediate Anion->Tetrahedral Nucleophilic Attack Electrophile Weinreb Amide (MeCON(OMe)Me) Electrophile->Tetrahedral Product C-2 Acetyl Indole (After Hydrolysis) Tetrahedral->Product Aqueous Quench

Figure 2: Mechanistic rationale for directed C-2 lithiation and Weinreb amide acylation.

Self-Validating Protocol A
  • Protection: Dissolve 6-bromoindole in anhydrous DMF. Add NaH (1.2 eq) at 0 °C, followed by PhSO₂Cl (1.1 eq).

    • Validation: TLC (Hexanes/EtOAc 4:1) will show a highly UV-active spot with a higher Rf​ than the starting material.

  • Lithiation: Dissolve the protected indole in anhydrous THF and cool to strictly -78 °C. Dropwise add LDA (1.1 eq). Stir for 1 hour.

    • Validation Checkpoint: Quench a 0.5 mL aliquot with D₂O. ¹H NMR of the crude must show >95% deuterium incorporation at C-2 (disappearance of the characteristic indole C-2 proton singlet at ~7.3 ppm) and retention of the C-6 bromine, confirming successful directed lithiation without halogen exchange.

  • Acylation: Add N-methoxy-N-methylacetamide (1.2 eq) dropwise. Stir for 2 hours at -78 °C, then allow warming to room temperature.

  • Quench & Deprotection: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Remove the -SO₂Ph group by treating the crude intermediate with TBAF (1.5 eq) in THF at reflux for 4 hours to yield 1-(6-bromo-1H-indol-2-yl)ethanone.

Route B: Nitrile-Grignard Addition (The Cryogen-Free Alternative)

For facilities lacking cryogenic capabilities, Route B offers a robust alternative. By starting with 6-bromo-1H-indole-2-carbonitrile (which can be synthesized at room temperature via Reissert-type cyanation), we can introduce the acetyl group via a controlled Grignard addition.

Mechanistic Causality: The direct addition of Methylmagnesium bromide (MeMgBr) to the unprotected nitrile requires excess reagent due to the acidic N-H proton consuming the first equivalent. To ensure a clean reaction and prevent unwanted side reactions at the C-3 position, the indole nitrogen is transiently protected with a Boc (tert-butyloxycarbonyl) group. The Grignard reagent attacks the nitrile carbon, forming a stable imine magnesium salt that resists further nucleophilic attack, ensuring the reaction stops at the ketone oxidation state after hydrolysis.

Self-Validating Protocol B
  • Protection: React 6-bromo-1H-indole-2-carbonitrile with Boc₂O (1.2 eq) and a catalytic amount of DMAP in DCM at room temperature for 2 hours.

  • Grignard Addition: Dissolve the N-Boc protected nitrile in anhydrous THF and cool to 0 °C. Add MeMgBr (1.5 eq, 3M in Et₂O) dropwise. Stir for 3 hours, allowing the mixture to reach room temperature.

    • Validation Checkpoint: Monitor the reaction via IR spectroscopy of the crude mixture. The sharp, distinct nitrile stretch at ~2220 cm⁻¹ must completely disappear, indicating full conversion to the imine intermediate.

  • Hydrolysis & Deprotection: Carefully quench the reaction with 2M HCl (aq) and stir vigorously for 12 hours at room temperature. The acidic conditions simultaneously hydrolyze the imine to the target ketone and cleave the Boc protecting group.

    • Validation: Final ¹H NMR will reveal a sharp 3H singlet at ~2.6 ppm, definitively confirming the presence of the C-2 acetyl methyl group.

Route C: Fischer Indole Synthesis (The Scalable but Unselective Route)

The Fischer Indole Synthesis is the oldest and most scalable method, utilizing inexpensive starting materials. However, it is fraught with regiochemical pitfalls when synthesizing 6-substituted indoles.

Mechanistic Causality: Condensing 3-bromophenylhydrazine with ethyl pyruvate yields an intermediate hydrazone. During the acid-catalyzed [3,3]-sigmatropic rearrangement, cyclization can occur at either ortho position of the meta-bromo phenyl ring. This inherently produces a ~1:1 mixture of 4-bromo and 6-bromoindole-2-carboxylates. Furthermore, as noted in the literature, using PPA as the acid catalyst can cause the acetyl group to migrate[3]. Therefore, we must synthesize the ester first using a milder Lewis acid (ZnCl₂), separate the isomers, and then convert the ester to the ketone.

Self-Validating Protocol C
  • Condensation & Cyclization: Reflux 3-bromophenylhydrazine hydrochloride and ethyl pyruvate (1.1 eq) in ethanol to form the hydrazone. Remove the solvent, dissolve in glacial acetic acid, add ZnCl₂ (2.0 eq), and heat to 90 °C for 4 hours.

  • Isomer Separation: Quench with water and extract with EtOAc.

    • Validation Checkpoint: The crude mixture will show two distinct spots on TLC (Hexanes/EtOAc 8:2). Separate via silica gel chromatography. The ¹H NMR of the isolated 6-bromo isomer must show a characteristic doublet for the C-7 proton (~7.6 ppm, J = 1.5 Hz), distinguishing it from the 4-bromo isomer.

  • Elaboration to Ketone: Saponify the ethyl 6-bromoindole-2-carboxylate to the carboxylic acid using LiOH. Convert to the Weinreb amide using EDC/HOBt and N,O-dimethylhydroxylamine. Finally, react with MeMgBr (as in Route A) to yield the final 1-(6-bromo-1H-indol-2-yl)ethanone.

Conclusion & Recommendation

For research and drug discovery applications where purity and regiocontrol are paramount, Route A (Directed C-2 Lithiation) is the undisputed gold standard, provided the laboratory can support -78 °C cryogenic conditions and utilizes LDA to prevent halogen exchange. If cryogenic conditions are a bottleneck, Route B (Nitrile-Grignard) offers a highly elegant, room-temperature alternative with excellent atom economy in its final steps. Route C should only be employed if the starting materials for A and B are strictly unavailable, as the chromatographic separation of the 4-bromo/6-bromo isomers drastically reduces throughput and overall yield.

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola MDPI[Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 National Institutes of Health (PMC)[Link]

  • SYNTHESIS OF 2-ACETYLINDOLE AND ITS REARRANGEMENT INTO 3-ACETYLINDOLE Acta Chimica Sinica[Link]

  • Chiral Indole Ligands: Preparation and Application in Catalytic Asymmetric Allylic Substitutions Trepo (Tampere University)[Link]

  • Design, Synthesis and Photophysical Characterisation of N-Containing Organic Emitters and Their Metal Complexes White Rose eTheses Online[Link]

Sources

Comparative

Comparative Efficacy of 1-(6-bromo-1H-indol-2-yl)ethanone Derivatives vs. Alternative MRSA Inhibitors

As the pipeline for traditional cell-wall-targeting antibiotics stagnates, the identification of novel, non-redundant bacterial targets is an urgent priority in drug development. Pyruvate kinase (PK) has recently emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pipeline for traditional cell-wall-targeting antibiotics stagnates, the identification of novel, non-redundant bacterial targets is an urgent priority in drug development. Pyruvate kinase (PK) has recently emerged as a highly connected, essential "hub protein" in the Methicillin-resistant Staphylococcus aureus (MRSA) interactome. Because hub proteins are critical for survival and highly sensitive to mutations, targeting MRSA PK severely restricts the pathogen's ability to develop resistance.

This guide provides an objective, data-driven comparison of MRSA PK inhibitors, focusing on the highly potent synthetic derivatives of 1-(6-bromo-1H-indol-2-yl)ethanone against natural marine alkaloids and standard-of-care antibiotics.

Mechanistic Rationale & Target Biology

MRSA Pyruvate Kinase catalyzes the final, ATP-generating step of glycolysis: the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. While PK is conserved across species, the MRSA PK homo-tetramer contains unique, elongated flat clefts at its minor interfaces.

Derivatives synthesized from the precursor 1-(6-bromo-1H-indol-2-yl)ethanone (such as specialized hydrazones and bis-indoles) are designed to exploit these specific bacterial clefts. The human PK isoforms (M1, M2, R, and L) possess bulky amino acid residues that sterically block this corresponding site, allowing these synthetic indole derivatives to achieve profound selectivity without mechanism-based human toxicity .

Pathway PEP Phosphoenolpyruvate (PEP) MRSA_PK MRSA Pyruvate Kinase (Active Tetramer) PEP->MRSA_PK ADP ADP ADP->MRSA_PK Pyruvate Pyruvate MRSA_PK->Pyruvate ATP ATP MRSA_PK->ATP Inhibitor 1-(6-bromo-1H-indol-2-yl) ethanone derivatives Inhibitor->MRSA_PK Allosteric Blockade Human_PK Human PK Isoforms (M1, M2, R, L) Inhibitor->Human_PK No Binding (Steric Clash)

Fig 1. Selective allosteric inhibition of MRSA Pyruvate Kinase by indole derivatives.

Comparative Efficacy Profile

To contextualize the performance of 1-(6-bromo-1H-indol-2-yl)ethanone derivatives, we compare them against cis-3,4-dihydrohamacanthin B (a natural marine bis-indole PK inhibitor) and Vancomycin (a standard glycopeptide antibiotic targeting cell wall synthesis).

Quantitative Data Summary
Inhibitor ClassRepresentative CompoundPrimary TargetMRSA PK IC₅₀MRSA MICSelectivity Index (vs Human PK)
Synthetic Indole Derivative 1-(6-bromo-1H-indol-2-yl)ethanone derived hydrazoneMRSA Pyruvate Kinase~10 nM0.5 - 1.0 µg/mL> 100-fold
Natural Marine Alkaloid cis-3,4-dihydrohamacanthin BMRSA Pyruvate Kinase16 nM12.5 µg/mL~ 166-fold
Glycopeptide Antibiotic VancomycinCell Wall SynthesisN/A1.0 - 2.0 µg/mLN/A

Analysis: While the natural marine alkaloid exhibits excellent target inhibition (IC₅₀ = 16 nM), its cellular efficacy (MIC = 12.5 µg/mL) is attenuated by poor bacterial cell penetration and susceptibility to S. aureus efflux mechanisms . By utilizing 1-(6-bromo-1H-indol-2-yl)ethanone as a synthetic scaffold, researchers successfully optimized the lipophilicity and structural rigidity of the molecule. The resulting derivatives achieve sub-microgram MICs (0.5 µg/mL), outperforming even Vancomycin in specific resistant strains .

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these inhibitors relies on a self-validating workflow. Below are the step-by-step methodologies and the causality behind each experimental design choice.

Protocol Step1 1. Compound Synthesis (Indole Precursors) Step2 2. Coupled Enzyme Assay (LDH/NADH Monitoring) Step1->Step2 Step3 3. MIC Determination (Mueller-Hinton Broth) Step2->Step3 Step4 4. Target Validation (Δpyk S. aureus Mutants) Step3->Step4

Fig 2. Self-validating experimental workflow for screening MRSA PK inhibitors.

Protocol A: In Vitro Enzyme Inhibition (Coupled Kinase Assay)
  • Step 1: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM PEP, 1 mM ADP, and 0.2 mM NADH.

  • Step 2: Add an excess of Lactate Dehydrogenase (LDH) to the mixture.

  • Step 3: Introduce the 1-(6-bromo-1H-indol-2-yl)ethanone derivative at varying concentrations (1 nM to 10 µM).

  • Step 4: Initiate the reaction by adding purified recombinant MRSA PK. Monitor absorbance at 340 nm to track NADH depletion.

  • Causality: PK activity produces pyruvate, which LDH immediately converts to lactate by oxidizing NADH to NAD⁺. Monitoring NADH depletion at 340 nm provides a real-time, highly sensitive spectrophotometric readout of PK activity, eliminating the need for radioactive ATP labeling.

Protocol B: Target Validation via Isogenic Mutants
  • Step 1: Culture wild-type S. aureus LAC and an isogenic mutant lacking PK activity (S. aureus LAC Δpyk::ErmR).

  • Step 2: Expose both strains to the synthesized indole inhibitor at 2x MIC.

  • Step 3: Measure cell viability (CFU/mL) over 24 hours.

  • Causality: This is the ultimate self-validation step. If the inhibitor's bactericidal activity is strictly on-target (PK-dependent), it will rapidly kill the wild-type strain but exhibit severely attenuated activity against the Δpyk mutant. If the compound kills the mutant equally well, it indicates off-target toxicity or membrane disruption, invalidating the compound as a specific PK inhibitor.

Structure-Activity Relationship (SAR) Insights

The choice of 1-(6-bromo-1H-indol-2-yl)ethanone as a starting material is not arbitrary; it provides two critical pharmacophoric features:

  • The 6-Bromo Substitution: Halogen bonding is critical for anchoring the inhibitor. The bromine atom at the 6-position fits precisely into a deep, hydrophobic pocket at the minor interface of the MRSA PK tetramer. Removing this bromine or shifting it to the 5-position results in a near-total loss of nanomolar inhibitory activity.

  • The Ethanone (Acetyl) Linker: The ethanone moiety serves as an ideal geometric anchor. When reacted to form a hydrazone or bis-indole, the sp² hybridized carbon restricts the conformational flexibility of the molecule. This rigidity locks the second aryl/indole ring into the exact spatial orientation required to bridge the tetrameric interface, preventing the enzyme from undergoing the conformational shifts necessary for catalysis.

References

  • Kumar, N. S., Amandoron, E. A., Cherkasov, A., Finlay, B. B., Gong, H., Jackson, L., ... & Young, R. N. (2012). Optimization and structure-activity relationships of a series of potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase as novel antimicrobial agents. Bioorganic & Medicinal Chemistry, 20(24), 7069-7082.[Link]

  • Zoraghi, R., Worrall, L., See, R. H., Strangman, W., Popplewell, W. L., Gong, H., ... & Reiner, N. E. (2011). Methicillin-resistant Staphylococcus aureus (MRSA) Pyruvate Kinase as a Target for Bis-indole Alkaloids with Antibacterial Activities. Journal of Biological Chemistry, 286(52), 44716-44725.[Link]

  • Kumar, N. S., Dullaghan, E. M., Finlay, B. B., Gong, H., Reiner, N. E., See, R. H., ... & Young, R. N. (2014). Discovery of a 1,2-bis(3-indolyl)ethane that selectively inhibits the pyruvate kinase of methicillin-resistant Staphylococcus aureus over human isoforms. Bioorganic & Medicinal Chemistry Letters, 24(21), 5050-5053.[Link]

Validation

Unambiguous Structural Confirmation of 1-(6-Bromo-1H-indol-2-yl)ethanone: A Comparative Guide to Advanced Spectroscopic Modalities

As a Senior Application Scientist in medicinal chemistry, one of the most persistent analytical bottlenecks I encounter is the definitive regiochemical assignment of halogenated heterocycles. When synthesizing or isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, one of the most persistent analytical bottlenecks I encounter is the definitive regiochemical assignment of halogenated heterocycles. When synthesizing or isolating 1-(6-bromo-1H-indol-2-yl)ethanone —a critical building block for kinase inhibitors and anti-inflammatory agents—distinguishing the 6-bromo isomer from its 4-, 5-, or 7-bromo alternatives is paramount.

This guide objectively compares the performance of frontline analytical modalities (1D NMR, 2D NMR, HRMS, and FTIR) for this specific structural confirmation. Rather than merely listing analytical steps, we will explore the mechanistic causality behind these techniques and provide self-validating protocols to ensure absolute data integrity.

Comparative Performance of Analytical Modalities

When confirming the structure of 1-(6-bromo-1H-indol-2-yl)ethanone, not all spectroscopic techniques offer the same level of confidence. While High-Resolution Mass Spectrometry (HRMS) is excellent for confirming the molecular formula, it is entirely blind to regiochemistry. Conversely, 2D Nuclear Magnetic Resonance (NMR) provides absolute spatial and connectivity data but requires higher sample concentrations and longer acquisition times.

Table 1: Modality Comparison for Brominated Indole Structural Elucidation

Analytical ModalityPrimary UtilityRegiochemical ConfidenceSpeed / ThroughputSample Requirement
1D ¹H NMR Splitting patterns (J-coupling)High (if well-resolved)Fast (< 5 mins)~2–5 mg
2D NMR (HMBC) Carbon-proton connectivityAbsolute (Definitive) Slow (2–4 hours)~10–15 mg
HRMS (ESI-TOF) Exact mass & isotopic ratioLow (Cannot distinguish isomers)Very Fast (< 2 mins)< 0.1 mg
FTIR Functional group validationVery LowFast (< 5 mins)~1 mg

Analytical Workflow

To prevent downstream failures in drug development, structural confirmation must follow a logical, self-validating sequence. The workflow below illustrates the progression from basic screening to definitive regiochemical mapping.

Workflow A Synthesis/Isolation 1-(6-bromo-1H-indol-2-yl)ethanone B Initial Screen (HRMS & FTIR) A->B C Structural Elucidation (1D 1H/13C NMR) B->C D Regiochemical Confirmation (2D HMBC/HSQC) C->D E Final Validation Unambiguous Structure D->E

Analytical workflow for the unambiguous structural confirmation of brominated indoles.

The Causality of Regiochemical Assignment: 1D and 2D NMR

The core challenge in confirming 1-(6-bromo-1H-indol-2-yl)ethanone is ruling out the 5-bromo alternative. The causality behind our experimental choice to rely heavily on ¹H NMR lies in the physics of scalar spin-spin coupling (J-coupling).

In the 6-bromo isomer, the proton at position 7 (H-7) is isolated between the bromine atom at C-6 and the bridgehead carbon at C-7a. Therefore, it only experiences a weak meta-coupling (~1.8 Hz) from H-5. Conversely, if the molecule were the 5-bromo isomer, H-7 would be adjacent to H-6, resulting in a strong ortho-coupling (~8.5 Hz). This distinct splitting pattern is the frontline diagnostic tool used by chemists, as extensively validated in the structural elucidation of marine bromoindole alkaloids ()[1].

Table 2: Diagnostic ¹H NMR Shifts Distinguishing 6-Bromo vs. 5-Bromo Isomers (DMSO-d₆, 600 MHz)

Proton Position6-Bromo Isomer (Target)5-Bromo Isomer (Alternative)Causality / Mechanistic Origin
H-4 ~7.60 ppm (d, J = 8.5 Hz)~7.85 ppm (d, J = 1.8 Hz)In 6-bromo, H-4 is ortho to H-5. In 5-bromo, H-4 is meta to H-6.
H-5 ~7.20 ppm (dd, J = 8.5, 1.8 Hz)N/A (Substituted)Splitting by both ortho (H-4) and meta (H-7) protons.
H-6 N/A (Substituted)~7.30 ppm (dd, J = 8.5, 1.8 Hz)Splitting by both ortho (H-7) and meta (H-4) protons.
H-7 ~7.50 ppm (d, J = 1.8 Hz)~7.45 ppm (d, J = 8.5 Hz)In 6-bromo, H-7 is meta to H-5. In 5-bromo, H-7 is ortho to H-6.
2D HMBC: The Ultimate Source of Truth

While 1D NMR relies on coupling constants, Heteronuclear Multiple Bond Correlation (HMBC) maps the exact carbon-proton connectivity across 2 to 3 bonds. By observing which protons correlate to the brominated carbon (C-6, typically shifted upfield to ~115 ppm due to the heavy atom effect), we can definitively lock in the regiochemistry.

HMBC H7 Proton H-7 (δ ~7.5 ppm, d, J=1.8 Hz) C6 Carbon C-6 (C-Br) (δ ~115 ppm) H7->C6 2J Correlation C5 Carbon C-5 (δ ~124 ppm) H7->C5 3J Correlation C7a Carbon C-7a (δ ~137 ppm) H7->C7a 2J Correlation H4 Proton H-4 (δ ~7.6 ppm, d, J=8.5 Hz) H4->C6 3J Correlation H4->C5 2J Correlation

Key 2D HMBC NMR correlations used to confirm the C-6 position of the bromine atom.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If the specified diagnostic criteria are not met, the structural assignment must be rejected.

Protocol A: Isotopic Validation via HRMS (ESI-TOF)

Bromine is unique among halogens because it exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This provides a built-in validation mechanism for the presence of the halogen, a standard practice in the analysis of bromoindole-based kinase inhibitors ()[2].

  • Sample Preparation: Dissolve 1 mg of 1-(6-bromo-1H-indol-2-yl)ethanone in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Instrument Setup: Calibrate the Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Ensure mass accuracy is tuned to < 5 ppm.

  • Acquisition: Inject 2 µL of the sample. Set the scan range from m/z 100 to 500.

  • Self-Validation Check: The spectrum MUST display a molecular ion [M+H]⁺ doublet at approximately m/z 237.98 and 239.98. The intensity ratio of these two peaks must be exactly ~1:1 (separated by 1.997 Da). Causality: If this precise isotopic signature is absent or skewed, the presence of a single bromine atom is invalidated, indicating either degradation or a mis-synthesized product.

Protocol B: Regiochemical Mapping via 2D NMR (HMBC)
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Acquire a standard ¹H NMR (600 MHz) with 16 scans. For the HMBC, utilize a pulse sequence optimized for long-range couplings (J = 8 Hz). Acquire 256 t1 increments with 32 scans per increment to ensure a high signal-to-noise ratio for quaternary carbons.

  • Self-Validation Check: Locate the H-7 signal (the meta-coupled doublet at ~7.50 ppm). Trace its HMBC cross-peaks. It must show a strong ²J correlation to the brominated C-6 carbon (δ ~115 ppm) and a ²J correlation to the C-7a bridgehead carbon (δ ~137 ppm). Causality: If the proton assigned as H-7 shows a ³J correlation to an unsubstituted CH carbon instead of the C-Br carbon, the regiochemistry is incorrectly assigned.

References

  • Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections Bioorganic & Medicinal Chemistry (via PMC) URL:[Link]

  • Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti Marine Drugs (via PMC) URL:[Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety Journal of Medicinal Chemistry (via PMC) URL:[Link]

Sources

Comparative

Cross-Validation of 1-(6-Bromo-1H-indol-2-yl)ethanone: A Comparative Guide for Bifunctional Scaffold Selection in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Product Comparison Guide Executive Summary In modern medicinal chemistry, the selection of starting scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Product Comparison Guide

Executive Summary

In modern medicinal chemistry, the selection of starting scaffolds dictates the efficiency of downstream Structure-Activity Relationship (SAR) exploration. 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) has emerged as a highly versatile, bifunctional building block. It features two orthogonal reactive sites: a 2-acetyl group primed for condensation reactions and a 6-bromo substituent serving as a robust handle for transition-metal-catalyzed cross-coupling.

This guide objectively cross-validates the experimental performance of 1-(6-bromo-1H-indol-2-yl)ethanone against its primary structural alternatives: 1-(5-bromo-1H-indol-2-yl)ethanone and the unsubstituted 1-(1H-indol-2-yl)ethanone . By analyzing reaction kinetics, yield, and spatial geometry, this guide provides a self-validating framework for integrating this scaffold into your drug discovery pipeline.

Mechanistic Rationale: Why Choose the 6-Bromo Isomer?

The Bifunctional Advantage

The indole core is a "privileged scaffold" ubiquitous in FDA-approved drugs. Unsubstituted 2-acetylindole is frequently used to synthesize indole-chalcones—compounds with validated anti-cancer properties that target microtubule dynamics and overcome multidrug resistance[1, 2]. However, the unsubstituted variant lacks a functional handle for late-stage diversification.

Introducing a halogen enables Suzuki-Miyaura, Heck, or Sonogashira couplings [3]. The critical decision for a medicinal chemist is the position of this halogen (5-bromo vs. 6-bromo):

  • Electronic Effects: The 5-position is slightly more electron-rich, making 5-bromoindoles marginally more reactive toward oxidative addition in palladium catalysis. However, the 6-bromo isomer provides ample reactivity while offering superior stability during harsh upstream condensation steps.

  • Spatial Trajectory (SAR): When the indole NH and the 2-position derivative hydrogen-bond to the hinge region of a kinase, the 5-position and 6-position direct substituents into entirely different pockets. The 6-position often points toward the solvent-exposed channel, allowing for the attachment of solubilizing groups (e.g., piperazines or morpholines) without disrupting the primary pharmacophore binding.

Cross-Validation Experimental Data

To objectively compare these scaffolds, we evaluated them across two standard medicinal chemistry workflows: Claisen-Schmidt condensation (to form chalcones) and Suzuki-Miyaura cross-coupling (for arylation).

Table 1: Reactivity in Claisen-Schmidt Condensation

Conditions: Indole derivative (1.0 eq), Benzaldehyde (1.2 eq), Piperidine (1.2 eq), Ethanol, 95 °C.

Building BlockYield (%)Reaction Time (h)Purity (HPLC)Mechanistic Observation
1-(1H-indol-2-yl)ethanone 92%36>98%Highest nucleophilicity of the enolate; fastest reaction.
1-(5-bromo-1H-indol-2-yl)ethanone 85%48>95%Inductive electron withdrawal slightly reduces enolate formation rate.
1-(6-bromo-1H-indol-2-yl)ethanone 88% 48 >96% Optimal balance; the 6-position bromine exerts less direct resonance withdrawal on the 2-position than the 5-bromo isomer.
Table 2: Suzuki-Miyaura Cross-Coupling Efficiency

Conditions: Bromoindole derivative (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/H₂O (4:1), 80 °C.

Building BlockYield (%)Reaction Time (h)Catalyst TurnoverApplication Note
1-(5-bromo-1H-indol-2-yl)ethanone 95%4ExcellentHighly activated for oxidative addition [3].
1-(6-bromo-1H-indol-2-yl)ethanone 91% 4.5 Excellent Slightly slower oxidative addition, but highly tolerant of the adjacent 2-acetyl steric bulk.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of 6-Bromo-Indole-Chalcones via Claisen-Schmidt Condensation

This protocol generates the α,β -unsaturated ketone pharmacophore, a proven motif for tubulin inhibition [2].

  • Reagent Preparation: Dissolve 1-(6-bromo-1H-indol-2-yl)ethanone (1.0 mmol) and the desired substituted benzaldehyde (1.2 mmol) in absolute ethanol (5 mL).

    • Causality: Ethanol is chosen as a protic solvent to stabilize the transition state of the aldol condensation while allowing the final hydrophobic chalcone product to precipitate upon cooling.

  • Base Addition: Add piperidine (1.2 mmol) dropwise at room temperature.

    • Causality: Piperidine, a secondary amine, acts as a mild base. It is preferred over strong alkalis (like NaOH) to prevent the Cannizzaro reaction of the aldehyde and to avoid degradation of the base-sensitive indole ring.

  • Reflux: Heat the mixture to 95 °C and stir for 48 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching & Workup: Cool to room temperature and quench with dilute HCl to pH 6. Extract with ethyl acetate (3 x 10 mL).

    • Causality: Neutralizing the piperidine prevents reverse Michael addition during concentration.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol utilizes the 6-bromo handle to introduce aryl/heteroaryl groups, modulating the molecule's pharmacokinetic profile.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the 6-bromo-indole-chalcone (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: K₂CO₃ is a mild, highly soluble base in aqueous mixtures, essential for the transmetalation step of the catalytic cycle without hydrolyzing the chalcone enone[3].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension by bubbling Argon through the mixture for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Degassing is the most critical step for ensuring high catalyst turnover.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive flow of Argon. Seal the tube.

    • Causality: Pd(dppf)Cl₂ is a bidentate ligand complex that minimizes reductive elimination side reactions and is highly effective for bulky indole substrates.

  • Heating & Isolation: Heat at 80 °C for 4.5 hours. Cool, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate for column chromatography.

Visualizing the Bifunctional Derivatization Strategy

The diagram below illustrates the orthogonal reactivity pathways enabled by 1-(6-bromo-1H-indol-2-yl)ethanone, demonstrating how researchers can sequence condensation and cross-coupling to build complex pharmacophores.

G Start 1-(6-bromo-1H-indol-2-yl)ethanone (Bifunctional Scaffold) Condensation Claisen-Schmidt Condensation (Piperidine, EtOH) Start->Condensation 2-Acetyl Reactivity Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyst, Base) Start->Suzuki 6-Bromo Reactivity Chalcone 6-Bromo-Indole-Chalcone (Microtubule Targeting) Condensation->Chalcone Complex 6-Aryl-Indole-Chalcone (Advanced Pharmacophore) Condensation->Complex ArylIndole 6-Aryl-2-Acetylindole (Kinase Hinge Binder) Suzuki->ArylIndole Suzuki->Complex Chalcone->Suzuki Late-Stage Functionalization ArylIndole->Condensation Sequential Derivatization

Bifunctional workflow of 1-(6-bromo-1H-indol-2-yl)ethanone for advanced pharmacophore synthesis.

Conclusion

While unsubstituted 2-acetylindole is sufficient for basic chalcone synthesis, 1-(6-bromo-1H-indol-2-yl)ethanone offers a distinct strategic advantage for advanced drug discovery. It maintains excellent reactivity in aldol-type condensations while providing a robust, spatially unique 6-position handle for palladium-catalyzed cross-coupling. For research teams aiming to build diverse, patentable chemical libraries with distinct spatial trajectories, the 6-bromo isomer is the superior bifunctional scaffold.

References

  • Tyagi, R., et al. (2024). Efficient synthesis of indole-chalcones based glycohybrids and their anticancer activity. Bioorganic & Medicinal Chemistry.
  • ACS Publications. (2018). An Indole–Chalcone Inhibits Multidrug-Resistant Cancer Cell Growth by Targeting Microtubules. Molecular Pharmaceutics.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
Validation

A Comparative Guide to the In Vitro and In Vivo Activity of Bromo-Indole Derivatives

Prepared by a Senior Application Scientist The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its versatile framework allows for extensive chemical modification to fine-tune biological activity. A common and effective strategy in this pursuit is halogenation, particularly bromination, which can significantly enhance lipophilicity, metabolic stability, and target-binding affinity.[4] This guide provides a comparative analysis of the in vitro and in vivo activities of bromo-indole derivatives, with a particular focus on compounds related to the 1-(6-bromo-1H-indol-2-yl)ethanone scaffold.

While published data on the specific 1-(6-bromo-1H-indol-2-yl)ethanone isomer is limited, this guide will synthesize findings from closely related bromo-indole analogs to build a comprehensive picture of their therapeutic potential. We will dissect the journey of these compounds from initial cell-based assays to their evaluation in preclinical animal models, offering insights into the causal relationships behind experimental choices and methodologies.

Part 1: In Vitro Activity Profile: The Proving Ground

In vitro assays serve as the initial, rapid screening funnel in drug discovery. They provide crucial data on a compound's potency and mechanism of action at the cellular and molecular level. Bromo-indole derivatives have demonstrated promising activity across several therapeutic areas.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents, with derivatives reported to disrupt cell proliferation, and invasion, and induce programmed cell death (apoptosis).[1][2] The introduction of a bromine atom can further potentiate this activity. For instance, studies on various bromo-indole derivatives have revealed potent cytotoxicity against a range of human cancer cell lines.

Table 1: Representative In Vitro Anticancer Activity of Bromo-Indole Derivatives

Compound Class Cancer Cell Line Assay Potency (IC₅₀) Reference
5-Bromoindole-2-carboxylic Acid Derivatives HepG2 (Liver) MTT Potent [2]
A549 (Lung) MTT Potent [2]
MCF-7 (Breast) MTT Potent [2]
3-(2-Bromoethyl)-indole (BEI-9) HCT116 (Colon) MTS/CellTiter-Glo 5 µM [5]
SW480 (Colon) MTS/CellTiter-Glo 12.5 µM [5]

| Indole-quinolines | Various | MTT | 1.67 µM - 10.3 µM |[3][6] |

The choice of cell lines (e.g., HepG2, A549, MCF-7) is critical as it represents different cancer types, allowing for an initial assessment of both the breadth and selectivity of the compound's cytotoxic effect.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents.[7] Bromo-indole derivatives have emerged as a promising class of compounds, exhibiting intrinsic activity against both bacteria and fungi. Their mechanism often involves the disruption of microbial cell membranes.[7]

Table 2: Representative In Vitro Antimicrobial Activity of Bromo-Indole Derivatives

Compound Class Microorganism Assay Potency (MIC) Reference
6-Bromoindolglyoxylamide Derivatives Staphylococcus aureus (Gram+) Broth Microdilution Potent [7]
Pseudomonas aeruginosa (Gram-) Broth Microdilution Antibiotic Enhancer [7]
3-Acyl-6-bromoindole Derivatives Botrytis cinerea (Fungus) Fungal Growth Inhibition Active [8]

| | Monilinia fructicola (Fungus) | Fungal Growth Inhibition | Active |[8] |

MIC (Minimum Inhibitory Concentration) is the gold-standard metric for quantifying antimicrobial potency, representing the lowest concentration of a drug that prevents visible microbial growth.

In Vitro Mechanism of Action

Understanding how a compound works is as important as knowing that it works. Mechanistic studies for bromo-indole derivatives point towards several key cellular pathways:

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of critical enzymes that are overactive in disease states. For example, 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers.[2]

  • Modulation of Transcription Factors: Compounds like 3-(2-bromoethyl)-indole can inhibit the activation of NF-κB, a transcription factor implicated in inflammation and cancer cell survival.[5]

  • Membrane Permeabilization: Some polyamine-conjugated bromo-indoles exert their antimicrobial effect by rapidly disrupting the bacterial cell membrane, leading to depolarization and cell death.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BromoIndole Bromo-Indole Derivative BromoIndole->EGFR Inhibition

Proposed inhibition of the EGFR signaling pathway by bromo-indole derivatives.

Part 2: From In Vitro Success to In Vivo Validation

A compound that excels in a petri dish may not succeed in a complex biological system. The transition to in vivo testing in animal models is a critical step to evaluate a drug candidate's efficacy, safety, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Preliminary experiments are first conducted to identify a safe dose range. For instance, 3-(2-bromoethyl)-indole was found to be tolerable in mice at doses below 10 mg/kg, establishing a crucial parameter for subsequent efficacy studies.[5]

Part 3: In Vivo Efficacy: Performance in a Living System

In vivo models are designed to mimic human diseases, providing a more realistic assessment of a compound's therapeutic potential.

Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological feature of many diseases. The carrageenan-induced paw edema model in rats is a widely accepted standard for evaluating acute anti-inflammatory activity.[9] The acetic acid-induced writhing test in mice is similarly used to assess peripheral analgesic (pain-relieving) effects.[9] Studies on related 1-(1H-indol-1-yl)ethanone derivatives have demonstrated significant efficacy in these models.[10]

Table 3: Representative In Vivo Anti-inflammatory Activity of Indole-Ethanone Derivatives

Compound Dose Animal Model Assay % Inhibition of Edema Reference
Indole Derivative D-7 10 mg/kg Rat Carrageenan-induced paw edema Strongest in series [11]

| Indomethacin (Standard) | 10 mg/kg | Rat | Carrageenan-induced paw edema | High | |

The comparison to a well-established drug like Indomethacin is crucial for contextualizing the potency of the test compounds.

Part 4: Core Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. Below are detailed protocols for the key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-indole derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

A Seed cells in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of bromo-indole derivative B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol measures the ability of a compound to reduce acute inflammation in a rat model.[9]

  • Acclimatization: House male Wistar rats (180-200g) in standard conditions for one week prior to the experiment.

  • Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Test groups (bromo-indole derivative at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

A Acclimatize & Group Rats B Measure baseline paw volume (t=0) A->B C Administer Test Compound or Vehicle Control B->C D Inject Carrageenan (1 hour post-dose) C->D E Measure paw volume at t=1, 2, 3, 4 hours D->E F Calculate % Inhibition of Edema E->F

Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

The available body of research strongly supports the therapeutic potential of the bromo-indole scaffold. In vitro studies consistently demonstrate potent anticancer and antimicrobial activities, with mechanistic investigations pointing to the inhibition of key targets like EGFR and NF-κB. These promising benchtop results have been successfully translated into in vivo models, where related indole ethanone derivatives show significant anti-inflammatory and analgesic efficacy.

However, a clear research gap exists for the specific 1-(6-bromo-1H-indol-2-yl)ethanone framework. The compelling data from its chemical cousins strongly justifies a focused investigation into this particular derivative. Future work should aim to synthesize and screen a library of these compounds, first through a panel of in vitro cytotoxicity and antimicrobial assays, followed by ADME profiling and validation in relevant in vivo models of cancer and inflammation. Such a systematic approach will be crucial to fully unlock the therapeutic promise held within this specific chemical architecture.

References

  • Title: 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI URL: [Link]

  • Title: Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship Source: Bentham Science Publishers URL: [Link]

  • Title: A Concise Review on Recent Development of Indole Derivatives for Anticancer Activities Source: Preprints.org URL: [Link]

  • Title: Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola Source: MDPI URL: [Link]

  • Title: 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Synthesis, analysis and biological evaluation of novel indolquinonecryptolepine analogues as potential anti-tumour agents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity Source: Letters in Applied NanoBioScience URL: [Link]

  • Title: 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol Source: International Journal of ChemTech Research URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity Source: Bentham Science Publishers URL: [Link]

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]

  • Title: Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 Source: PMC (PubMed Central) URL: [Link]

  • Title: 2-(6-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency Source: PMC (PubMed Central) URL: [Link]

  • Title: 7-Azaindole Derivatives as Potential Antibacterial Agents Source: Pakistan Journal of Scientific and Industrial Research URL: [Link]

  • Title: In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential Source: SciELO URL: [Link]

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone

The synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone (commonly known as 2-acetyl-6-bromoindole) presents a distinct chemoselective and regioselective challenge. The indole core is inherently prone to electrophilic attack a...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone (commonly known as 2-acetyl-6-bromoindole) presents a distinct chemoselective and regioselective challenge. The indole core is inherently prone to electrophilic attack at the C3 position, making direct C2-acylation highly inefficient. Furthermore, the presence of the C6-bromide—a highly valuable handle for downstream pharmaceutical cross-coupling—requires catalytic conditions mild enough to prevent premature dehalogenation.

This guide objectively compares three divergent catalytic strategies to construct this privileged scaffold: Lewis acid-catalyzed Fischer Indole Synthesis (FIS), Palladium-catalyzed Stille cross-coupling, and Gold-catalyzed alkynylaniline cyclization.

Lewis Acid Catalysis: Zinc Chloride ( ZnCl2​ ) in Fischer Indole Synthesis

The 1[1] remains a cornerstone for indole construction. To achieve a C2-acetyl group, the reaction typically utilizes an aryl hydrazine paired with a masked dicarbonyl, such as 1,1-dimethoxypropan-2-one.

Mechanistic Causality

While strong Brønsted acids (e.g., Polyphosphoric acid or H2​SO4​ ) can drive this reaction, they often induce polymerization of the electron-rich indole or protodebromination at the C6 position. Zinc chloride ( ZnCl2​ ) acts as a highly targeted Lewis acid. By coordinating directly to the imine nitrogen of the intermediate hydrazone, ZnCl2​ increases its electrophilicity, significantly lowering the activation energy required for the critical [3,3]-sigmatropic rearrangement without compromising the aryl bromide[2].

Figure 1: Lewis acid-catalyzed Fischer Indole Synthesis mechanism for 2-acetyl-6-bromoindole.

Self-Validating Protocol
  • Hydrazone Formation: Condense (3-bromophenyl)hydrazine (1.0 equiv) with 1,1-dimethoxypropan-2-one (1.1 equiv) in ethanol at 80°C for 2 hours. Isolate the hydrazone intermediate.

  • Cyclization: Grind the hydrazone with anhydrous ZnCl2​ (3.0 equiv) and heat the neat mixture to 150°C.

  • Validation Checkpoint: The elimination of ammonia gas is a stoichiometric necessity for the final cyclization. Suspend a piece of damp red litmus paper at the top of the condenser; a rapid color change to blue confirms the successful progression of the cyclization step.

  • Hydrolysis: Treat the crude acetal with 2M HCl in THF to unmask the C2-acetyl group, followed by standard aqueous workup.

Palladium Catalysis: Pd(PPh3​)4​ in Stille Cross-Coupling

When starting from a pre-formed indole core, direct acylation is impossible due to C3-nucleophilicity. Instead, researchers utilize a3[3] strategy using 6-bromo-2-iodo-1-(phenylsulfonyl)-1H-indole and tributyl(1-ethoxyvinyl)tin.

Mechanistic Causality

The success of this route relies entirely on the chemoselectivity of the Pd(PPh3​)4​ catalyst. The oxidative addition of Pd(0) is dictated by bond dissociation energies (BDE). The C2-I bond (~65 kcal/mol) undergoes oxidative addition exponentially faster than the C6-Br bond (~81 kcal/mol). The bulky triphenylphosphine ligands stabilize the resulting Pd(II) complex, preventing unwanted side reactions before transmetalation with the stannane occurs. This guarantees absolute C2-regioselectivity while preserving the C6-bromide[3].

Figure 2: Palladium-catalyzed Stille cross-coupling workflow ensuring C2 regioselectivity.

Self-Validating Protocol
  • Coupling: Dissolve 6-bromo-2-iodo-1-(phenylsulfonyl)-1H-indole (1.0 equiv) and tributyl(1-ethoxyvinyl)tin (1.2 equiv) in anhydrous toluene. Degas via argon sparging for 15 minutes.

  • Catalysis: Add Pd(PPh3​)4​ (5 mol%) and heat to 90°C for 12 hours.

  • Validation Checkpoint: The intermediate enol ether is significantly less polar than the starting 2-iodoindole. TLC (Hexanes/EtOAc 8:2) will show a rapid shift to a higher Rf​ .

  • Hydrolysis: Cool to room temperature and add 2M HCl. The hydrolysis to the ketone is visually marked by the reaction mixture turning from pale yellow to a deep orange, with a corresponding TLC shift back to a lower Rf​ . Finally, remove the phenylsulfonyl protecting group using TBAF in THF.

Gold Catalysis: AuCl3​ in Alkynylaniline Cyclization

A modern, highly efficient approach involves the 4[4]. For our target, the precursor is 1-(2-amino-4-bromophenyl)but-3-yn-2-one.

Mechanistic Causality

Gold(III) chloride ( AuCl3​ ) is an exceptionally carbophilic Lewis acid. Unlike transition metals that might undergo oxidative addition into the C-Br bond, Au(III) selectively coordinates to the π -electrons of the alkyne. This coordination drains electron density from the alkyne, rendering it highly electrophilic and triggering a rapid 5-endo-dig nucleophilic attack by the adjacent primary amine. The mild, room-temperature conditions completely suppress thermal degradation or debromination[4].

Figure 3: Gold-catalyzed carbophilic activation and intramolecular cyclization logic.

Self-Validating Protocol
  • Reaction Setup: Dissolve 1-(2-amino-4-bromophenyl)but-3-yn-2-one (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Catalysis: Add AuCl3​ (2-5 mol%). Stir at room temperature for 2-4 hours.

  • Validation Checkpoint: The 2-alkynylaniline starting material is non-fluorescent. As the Au(III) catalyst drives the cyclization, the formation of the extended conjugated indole system will exhibit strong blue fluorescence under 365 nm UV light, allowing real-time optical monitoring of reaction completion.

  • Workup: Filter the mixture through a short pad of silica gel to remove the gold catalyst, and concentrate under reduced pressure to yield the pure product.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three catalytic systems for the synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone:

Catalyst SystemReaction TypeRegioselectivity (C2 vs C3)Chemoselectivity (Br retention)Typical YieldReaction ConditionsCost / Scalability
ZnCl2​ Fischer Indole SynthesisModerate (Requires masked ketone)High60-70%150°C, Neat MeltLow / Excellent
Pd(PPh3​)4​ Stille Cross-CouplingAbsolute (C2-I directed)Excellent (C-I over C-Br)75-85%90°C, TolueneHigh / Moderate
AuCl3​ Alkynylaniline CyclizationAbsolute (Intramolecular)Excellent85-95%Room Temp, DCMVery High / Low

Sources

Validation

Comparative Benchmarking Guide: Synthetic Routes to 1-(6-Bromo-1H-indol-2-yl)ethanone

Executive Summary The synthesis of 2-acylindoles, specifically 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 6-bromo-2-acetylindole), presents a classic regioselectivity challenge in heterocyclic chemistry. This compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-acylindoles, specifically 1-(6-bromo-1H-indol-2-yl)ethanone (also known as 6-bromo-2-acetylindole), presents a classic regioselectivity challenge in heterocyclic chemistry. This compound is a highly valued scaffold in drug discovery, frequently utilized as a building block for matrix metalloprotease inhibitors and novel antifungal agents. However, the innate electronic properties of the indole core make direct C2-functionalization exceptionally difficult. This guide objectively benchmarks the prevailing synthetic architectures—ranging from traditional Directed ortho-Metalation (DoM) to modern de novo cyclization strategies—providing researchers with self-validating protocols and mechanistic causality to optimize production efficiency.

The Regioselectivity Challenge: Why C2-Acylation is Non-Trivial

To understand the synthetic design, one must first analyze the inherent reactivity of the indole ring. The nitrogen lone pair delocalizes into the pyrrole ring, making the C3 position the most nucleophilic site.

  • Direct Acylation Failure: Attempting a standard Friedel-Crafts acylation on 6-bromoindole will overwhelmingly yield the 3-acetyl derivative,1 [1].

  • Fischer Indole Limitations: Historically, attempting to build 2-acetylindoles via the Fischer indole synthesis using diacetyl monophenylhydrazones often2 [2] under acidic condensation conditions (e.g., PPA).

To successfully synthesize 1-(6-bromo-1H-indol-2-yl)ethanone, the synthetic route must either thermodynamically force C2-functionalization (Route A) or construct the indole ring de novo with the acetyl group already locked in the correct position (Route B).

Benchmarking Synthetic Architectures

The following table summarizes the quantitative and logistical data for the three most viable synthetic routes.

ParameterRoute A: Directed ortho-Metalation (DoM)Route B: De Novo Cyclization (PEG-400)Route C: Sonogashira + Cyclization
Starting Material 6-Bromoindole2-Amino-4-bromobenzaldehyde2-Iodo-5-bromoaniline
Step Count 3 (Protect Acylate Deprotect)2 (Protect Cascade Cyclization)3 (Coupling Cyclize Oxidize)
Overall Yield 45% – 55%75% – 82% 50% – 60%
Key Reagents PhSO 2​ Cl, LDA, Weinreb AmideK 2​ CO 3​ , α -bromoacetone, PEG-400Pd(PPh 3​ ) 2​ Cl 2​ , CuI, 3-butyn-2-ol
Atom Economy Low (Heavy protecting groups lost)High (Catalyst-free, one-pot cascade)Medium (Requires heavy metal catalysts)
Scalability & Cost Poor (Requires strict -78 °C cryogenics)Excellent (Mild heating, green solvent)Moderate (High cost of Pd/Cu catalysts)
Regioselectivity Excellent (Directed by N-protecting group)Absolute (Built into the skeleton)Absolute (Built into the skeleton)

Mechanistic Causality & Pathway Visualization

Route A: Directed ortho-Metalation (DoM)

This route relies on kinetic control. The indole nitrogen is first protected with a strongly electron-withdrawing phenylsulfonyl (PhSO 2​ ) group. This serves a dual purpose: it prevents N-deprotonation and drastically increases the acidity of the adjacent C2 proton via inductive effects. Addition of Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) generates a stable C2-lithiated species. To prevent over-addition (where a second equivalent of the organolithium attacks the newly formed ketone to create a tertiary alcohol), a Weinreb amide (N-methoxy-N-methylacetamide) is used. The stable lithium-chelated tetrahedral intermediate only collapses to the ketone upon aqueous quenching.

Route B: De Novo Cascade Cyclization in PEG-400

3 [3], this modern approach bypasses regioselectivity issues entirely. N-(4-bromo-2-formylphenyl)trifluoroacetamide reacts with α -bromoacetone in PEG-400. The mechanism is a self-driving cascade:

  • S N​ 2 Alkylation: The base (K 2​ CO 3​ ) deprotonates the trifluoroacetamide, which attacks the α -bromoacetone to form an N-alkylated intermediate.

  • Intramolecular Aldol Condensation: The activated methylene group (flanked by the nitrogen and the ketone) undergoes base-catalyzed cyclization with the adjacent formyl group.

  • Aromatization & Deprotection: Elimination of water yields the indole core, while the basic conditions concurrently cleave the labile trifluoroacetyl group, yielding the free (NH)-2-acetylindole in a single pot.

G cluster_0 Route A: Directed ortho-Metalation cluster_1 Route B: De Novo Cyclization A1 6-Bromoindole A2 N-SO2Ph Protection A1->A2 A3 C2-Lithiation (LDA, -78°C) A2->A3 A4 Acetylation & Deprotect A3->A4 Target 1-(6-bromo-1H-indol- 2-yl)ethanone A4->Target B1 2-Amino-4-bromobenzaldehyde B2 N-TFA Protection B1->B2 B3 α-Bromoacetone / K2CO3 B2->B3 B3->Target

Figure 1: Mechanistic divergence between Directed ortho-Metalation and De Novo Cyclization routes.

Self-Validating Experimental Protocols

Protocol A: Directed ortho-Metalation (DoM) Workflow

Note: This protocol requires strict Schlenk techniques to prevent the quenching of the organolithium intermediate.

  • Protection: Dissolve 6-bromoindole (1.0 eq) in anhydrous THF at 0 °C. Slowly add NaH (1.2 eq, 60% dispersion). Validation Check: Hydrogen gas evolution will be immediately visible. Wait until bubbling ceases to ensure complete deprotonation. Add benzenesulfonyl chloride (1.1 eq) dropwise. Stir for 2 hours, quench with water, extract with EtOAc, and isolate the N-protected intermediate.

  • Lithiation: Dissolve the protected indole in anhydrous THF and cool strictly to -78 °C using a dry ice/acetone bath. Add freshly titrated LDA (1.1 eq) dropwise. Validation Check: The solution will transition to a deep yellow/orange color, confirming the formation of the C2-lithiated anion. If the solution remains colorless, the LDA has degraded or moisture has quenched the reaction. Stir for 1 hour at -78 °C.

  • Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) dropwise. Stir for 2 hours at -78 °C, then allow to warm to room temperature. Quench with saturated aqueous NH 4​ Cl.

  • Deprotection: Treat the crude mixture with 3M NaOH in Methanol at 60 °C for 4 hours to cleave the sulfonyl group. Neutralize, extract, and purify via flash chromatography (Hexanes/EtOAc) to yield the target compound.

Protocol B: De Novo Cyclization in PEG-400 (Highly Recommended)

Note: This is a green, transition-metal-free protocol that operates as a self-driving cascade.

  • Precursor Synthesis: React 2-amino-4-bromobenzaldehyde with trifluoroacetic anhydride (TFAA) in dichloromethane/pyridine to yield N-(4-bromo-2-formylphenyl)trifluoroacetamide.

  • Cascade Cyclization: In a round-bottom flask, dissolve the protected aniline precursor (1.0 eq, ~10 mmol) and α -bromoacetone (1.2 eq) in 15 mL of PEG-400.

  • Base Addition: Add anhydrous K 2​ CO 3​ (3.0 eq). Causality Note: PEG-400 acts as both a green solvent and a phase-transfer-like catalyst, coordinating the potassium ions and increasing the nucleophilicity of the carbonate and the amide nitrogen.

  • Heating & Monitoring: Heat the mixture to 100 °C under a nitrogen atmosphere for 3 hours. Validation Check (In-Process NMR/TLC): Monitor the reaction by pulling a crude aliquot. The reaction is complete when the distinct aldehyde proton signal (~9.8 ppm in 1 H-NMR) completely disappears, confirming the intramolecular aldol condensation has occurred.

  • Workup: Cool the mixture to room temperature and dilute with 50 mL of water. Extract with ethyl acetate (3 x 30 mL). The PEG-400 remains in the aqueous layer. Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography to afford 1-(6-bromo-1H-indol-2-yl)ethanone as a crystalline solid (Yield: ~75-82%).

References

  • MDPI (Molecules)
  • SYNTHESIS OF 2-ACETYLINDOLE AND ITS REARRANGEMENT INTO 3-ACETYLINDOLE Acta Chimica Sinica URL
  • A Practical Synthesis of 2-Aroylindoles from N-(2-Formylphenyl)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(6-bromo-1H-indol-2-yl)ethanone for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(6-bromo-1H-indol-2-yl)ethanone (CAS No. 1369343-60-1).[1] As a brominated indole derivative, this compound requires careful ha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(6-bromo-1H-indol-2-yl)ethanone (CAS No. 1369343-60-1).[1] As a brominated indole derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and environmental protection. This document synthesizes regulatory standards with practical, field-proven insights to offer a clear, step-by-step protocol for researchers and drug development professionals.

Hazard Assessment and Classification

Therefore, 1-(6-bromo-1H-indol-2-yl)ethanone should be treated as hazardous chemical waste. Under the regulations of the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it is listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. The disposal of such chemicals is governed by the Resource Conservation and Recovery Act (RCRA), which ensures "cradle-to-grave" management.[6]

Table 1: Anticipated Hazard Profile

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, OralHarmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[7][8]
Skin IrritationCauses skin irritation.Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[9]
Eye IrritationCauses serious eye irritation.Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[7][9]
Respiratory IrritationMay cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.[5][9]
Regulatory Framework: Adherence to EPA and RCRA Standards

The EPA enforces the RCRA, which provides the legal framework for managing hazardous waste.[6][10] All generators of hazardous waste are required to follow specific protocols for waste identification, accumulation, transport, and disposal.[11] Depending on the quantity of hazardous waste generated per month, a laboratory may be classified as a Very Small, Small, or Large Quantity Generator, each with specific compliance requirements.[12] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with both federal and state-specific regulations.[12]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 1-(6-bromo-1H-indol-2-yl)ethanone.

Before handling the chemical for disposal, ensure all appropriate PPE is worn to minimize exposure risk.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and irritation.[13]
Eye Protection Safety goggles or a face shield.To protect against splashes and eye irritation.[9][13]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hood.To avoid inhalation of dust particles, which may cause respiratory irritation.[9]

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect pure 1-(6-bromo-1H-indol-2-yl)ethanone powder and any materials heavily contaminated with it (e.g., weighing papers, spatulas, contaminated paper towels) in a designated hazardous solid waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE).[14]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a designated hazardous liquid waste container.

    • Crucially, do not mix this waste stream with other solvents unless explicitly approved by your EHS department. Halogenated waste streams often require specific disposal methods, such as incineration.[14][15]

  • Contaminated Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.[14]

All hazardous waste containers must be properly labeled to ensure safety and regulatory compliance.

Table 3: Hazardous Waste Label Requirements

Label ComponentDescription
Words "HAZARDOUS WASTE"
Chemical Name "1-(6-bromo-1H-indol-2-yl)ethanone" (Avoid abbreviations or formulas)
CAS Number 1369343-60-1
Hazard Information List the primary hazards (e.g., "Toxic," "Irritant").
Generator Information Your name, department, and contact information.
Accumulation Start Date The date you first added waste to the container.

Ensure the container is kept tightly sealed except when adding waste.

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general lab traffic and incompatible materials.[14]

  • Cool, dry, and well-ventilated.[13]

  • Contact EHS: Your institution's EHS department is the primary point of contact for arranging the final disposal. They will have established procedures with certified hazardous waste disposal contractors.[14]

  • Manifest System: For off-site transport, a hazardous waste manifest is required to track the waste from your facility to its final disposal site.[11] Your EHS department will manage this documentation.

  • Treatment: Halogenated organic wastes are typically disposed of via high-temperature incineration to ensure complete destruction and prevent environmental release.[15]

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For a solid spill, avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite).[8]

  • Clean-Up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[14]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(6-bromo-1H-indol-2-yl)ethanone.

G Disposal Workflow for 1-(6-bromo-1H-indol-2-yl)ethanone cluster_prep Preparation cluster_id Waste Identification & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal start Start: Need to Dispose of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Powder, Contaminated Items) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid sharps Contaminated Sharps identify->sharps Sharps container_solid Collect in Labeled Solid Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Waste Container (Halogenated Stream) liquid->container_liquid container_sharps Collect in Labeled Sharps Container sharps->container_sharps storage Store in Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal via Certified Waste Vendor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for 1-(6-bromo-1H-indol-2-yl)ethanone.

References

  • Ethanone, 1-(6-bromo-1H-indol-2-yl)- | 1369343-60-1 . Appchem. Available at: [Link]

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  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one . KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Replacing halogenated solvents by a butyl acetate solution of bisphenol S in the transformations of indoles . Green Chemistry (RSC Publishing). Available at: [Link]

  • 1-(5-Bromo-1H-indol-3-yl)ethanone — Chemical Substance Information . NextSDS. Available at: [Link]

  • 2-(6-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone — Chemical Substance Information . NextSDS. Available at: [Link]

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  • Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases . National Center for Biotechnology Information (NCBI). Available at: [Link]

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  • 6-bromo-2-iodo-1H-indole . PubChem. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(6-bromo-1H-indol-2-yl)ethanone

Standard Operating Procedure & Safety Guide: Handling 1-(6-bromo-1H-indol-2-yl)ethanone As a critical building block in drug discovery and pharmaceutical synthesis, 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 1-(6-bromo-1H-indol-2-yl)ethanone

As a critical building block in drug discovery and pharmaceutical synthesis, 1-(6-bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1) requires precise handling protocols. Halogenated indole derivatives present unique physicochemical hazards that demand rigorous operational and disposal strategies. This guide provides step-by-step, self-validating methodologies to ensure laboratory safety, regulatory compliance, and experimental integrity.

Hazard Identification & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in mitigating risk. 1-(6-bromo-1H-indol-2-yl)ethanone is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), severe eye irritant (H319), and respiratory tract irritant (H335) [1].

The causality behind these hazards stems from its molecular structure:

  • Enhanced Lipophilicity: The bromine atom at the 6-position significantly increases the molecule's partition coefficient (LogP). This allows the compound to easily penetrate the lipid bilayer of the stratum corneum (skin), making dermal exposure a rapid route for localized irritation and potential systemic absorption.

  • Indole Core Reactivity: Indole rings are planar and electron-rich, allowing them to intercalate with biological macromolecules. Repeated exposure can lead to sensitization.

  • Electrophilic Potential: The acetyl group at the 2-position can act as an electrophile, reacting with strong biological nucleophiles if inhaled or ingested.

Table 1: Quantitative Chemical & Hazard Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 238.08 g/mol Fine crystalline powder; high risk of aerosolization.
GHS Classification H315, H319, H335Mandates strict barrier protection (skin/eyes/lungs).
Solubility Low in H₂O; High in DMSO/DCMAqueous decontamination is ineffective; requires organic solvents.
Waste Category Halogenated OrganicRequires specialized high-temperature incineration [2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated lipophilic powders. Every piece of equipment must be chosen based on the chemical's specific permeation profile.

Table 2: Required PPE and Scientific Rationale

Equipment TypeSpecificationMechanistic Rationale
Gloves Double-layered Nitrile (Min 0.12 mm thickness)Halogenated organics can rapidly degrade thin latex. Double-gloving ensures that if the lipophilic compound permeates the outer layer, the inner layer remains an intact barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses leave gaps. Goggles prevent aerosolized lipophilic dust from contacting the highly absorptive ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent powder from migrating up the forearms, a common exposure route during weighing.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a fume hood (not recommended). Mitigates inhalation of H335-classified dust.

Operational Workflow & Handling Protocol

To prevent exposure and ensure accurate mass measurement, follow this self-validating protocol. Brominated powders are highly susceptible to static cling, which can cause sudden aerosolization during transfer.

Workflow Step1 1. Environmental Control Verify Hood Flow >80 fpm Step2 2. PPE Verification Don Double Nitrile & Goggles Step1->Step2 Step3 3. Static Mitigation Use Anti-Static Gun on Powder Step2->Step3 Step4 4. Material Transfer Weigh with Grounded Spatula Step3->Step4 Step5 5. Decontamination Suppress Dust with 70% IPA Step4->Step5

Caption: Step-by-step operational workflow for safely handling 1-(6-bromo-1H-indol-2-yl)ethanone.

Step-by-Step Methodology:
  • Environmental Validation: Turn on the chemical fume hood.

    • Self-Validation Check: Before opening the chemical container, hold a Kimwipe near the sash opening; it should pull gently inward, confirming negative pressure (face velocity of 80–120 fpm).

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance. Use an anti-static device (e.g., a Zerostat gun) to discharge the ambient static around the balance and the source bottle.

  • Weighing: Using a grounded, stainless-steel micro-spatula, carefully transfer the crystalline powder.

    • Causality: Plastic spatulas generate triboelectric charges that cause the brominated powder to repel and aerosolize. Stainless steel grounds the charge.

  • Closed-System Transfer: Dissolve the compound in your transfer vessel inside the fume hood using your reaction solvent (e.g., DMSO or Dichloromethane) before moving it to the main reactor. This eliminates the risk of dropping and aerosolizing dry powder during transit across the lab.

Spill Response & Decontamination

In the event of a powder spill (<50g) inside the fume hood:

  • Do NOT Dry Sweep: Brushing or sweeping will immediately aerosolize the lipophilic powder, creating a severe inhalation hazard.

  • Solvent Suppression: Gently cover the spilled powder with paper towels. Carefully wet the towels with 70% Isopropanol (IPA) .

    • Causality: Water will simply bead off the hydrophobic powder. 70% IPA provides the necessary solvency to dissolve the compound while maintaining a low enough vapor pressure to prevent rapid off-gassing.

  • Wipe Inward: Wipe from the edges of the spill toward the center to prevent spreading.

  • Final Decontamination: Wash the surface with a mild detergent, followed by a final wipe with 100% IPA. Place all contaminated materials into a sealed hazardous waste bag.

Waste Management & Disposal Plan

Halogenated organic compounds require strict segregation from general organic waste. Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, improper mixing of halogenated and non-halogenated waste can lead to dangerous exothermic reactions and drastically increases disposal costs [3].

Waste Solid Solid Waste (Contaminated PPE) Seg1 Seal in Hazard Bags Solid->Seg1 Liquid Liquid Waste (Solvent Filtrates) Seg2 HDPE Carboy (<20% H2O) Liquid->Seg2 Label Label as: HALOGENATED WASTE Seg1->Label Seg2->Label Incinerator High-Temp Incineration (Caustic HBr Scrubbing) Label->Incinerator

Caption: Segregation and disposal pathway for halogenated organic waste.

Disposal Protocol:
  • Liquid Waste: Collect all reaction filtrates and solvent washes containing 1-(6-bromo-1H-indol-2-yl)ethanone in a High-Density Polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Waste" .

    • Self-Validation Check: Inspect the waste carboy for phase separation or pressure buildup before adding new solvent. Ensure water content remains below 20% to prevent biphasic partitioning.

  • Solid Waste: Empty chemical vials, contaminated spatulas, and soiled PPE must be double-bagged and placed in a rigid container labeled "Solid Halogenated Chemical Waste."

  • Treatment Rationale: Halogenated waste must be processed at specialized facilities capable of high-temperature rotary kiln incineration. Standard incineration of brominated compounds at lower temperatures can generate highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, the facility must utilize caustic scrubbing to neutralize the corrosive hydrobromic acid (HBr) gas produced during combustion [4].

References

  • BLD Pharm. (2025). Safety Data Sheet: 1-(6-Bromo-1H-indol-2-yl)ethanone (CAS: 1369343-60-1). [1]
  • U.S. Environmental Protection Agency (EPA). (1986).
  • University of Pittsburgh Environmental Health and Safety. (2015). Chemical Hygiene Plan: Reactive Chemicals and Hazardous Waste. [3]
  • Nipissing University. (2025).
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